molecular formula C24H49NO3 B043511 N-Hexanoyldihydrosphingosine CAS No. 171039-13-7

N-Hexanoyldihydrosphingosine

Cat. No.: B043511
CAS No.: 171039-13-7
M. Wt: 399.7 g/mol
InChI Key: VUMHYWBWYSPQMM-XZOQPEGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide is a synthetic, structurally defined sphingolipid analog of significant interest in biochemical and cell biology research. This compound features a ceramide-like backbone, where a hexanoyl group is amide-linked to a sphingoid base, offering a specific molecular tool to probe lipid-mediated signaling pathways. Its primary research value lies in the study of sphingolipid metabolism, membrane biophysics, and the intricate roles these molecules play in cellular processes such as apoptosis, autophagy, and stress response.

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMHYWBWYSPQMM-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585109
Record name N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171039-13-7
Record name N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Hexanoyldihydrosphingosine: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a synthetic, cell-permeable short-chain analog of dihydroceramide. It serves as a valuable tool for investigating the biological roles of ceramides (B1148491) and their dihydro- counterparts in cellular processes. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its roles in inducing apoptosis, mediating cell cycle arrest, and its potential as a ceramide synthase inhibitor. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts in oncology and beyond.

Introduction

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play critical roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis. Dihydroceramides are precursors in the de novo synthesis of ceramides and other complex sphingolipids. This compound, by mimicking endogenous dihydroceramides, allows for the direct investigation of their downstream effects, bypassing the initial steps of the sphingolipid biosynthetic pathway. Its short acyl chain enhances its solubility and cell permeability, making it a widely used experimental tool. This guide will explore the key biological activities of this compound, providing researchers with a comprehensive resource.

Core Biological Activities

This compound has been demonstrated to exert several key biological effects on cells, primarily revolving around the induction of programmed cell death and the inhibition of cell proliferation.

Induction of Apoptosis

A primary and well-documented biological activity of this compound is the induction of apoptosis in various cancer cell lines. This pro-apoptotic effect is a key area of interest for its potential therapeutic applications.

The cytotoxic and pro-apoptotic effects of this compound (C6-dihydroceramide) have been quantified in several studies. The half-maximal inhibitory concentration (IC50) and effective concentrations (EC50) vary depending on the cell line and the duration of treatment.

Cell LineCompoundParameterValueTreatment DurationReference
K562 (Chronic Myelogenous Leukemia)C6-ceramideEC5027.90 µMNot Specified[1]
C6 (Rat Glioma)C6-ceramideIC50Not explicitly stated, but >90% cell death observedShort-term[2]
MDA-MB-231 (Breast Cancer)C6-ceramideIC505-10 µMNot Specified[3]
MCF-7 (Breast Cancer)C6-ceramideIC505-10 µMNot Specified[3]
SK-BR-3 (Breast Cancer)C6-ceramideIC505-10 µMNot Specified[3]
HTB12 (Astrocytoma Grade 4)C6-ceramideNear IC501 µg/mL48 hours[4]
HN9.10e (Embryonic Hippocampal)C6-ceramideHigh Dose13 µM24 and 48 hours[5]
Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This activity contributes to its overall anti-proliferative effects. Studies have shown that phytosphingosine, a related sphingolipid, can induce an increase in the percentage of cells in the S and G2/M phases of the cell cycle, with a corresponding decrease in the G1 phase population[6]. While specific quantitative data for this compound's effect on cell cycle phases is less commonly reported in terms of IC50 values, its ability to induce G1-phase arrest at lower concentrations has been noted[7].

Inhibition of Ceramide Synthase

Signaling Pathways

The biological activities of this compound are mediated through its interaction with and modulation of specific intracellular signaling pathways.

Intrinsic Apoptosis Pathway

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

C6_DHC This compound (C6-dihydroceramide) Bax Bax C6_DHC->Bax promotes translocation Bcl2 Bcl-2 C6_DHC->Bcl2 downregulates Mito Mitochondrion CytoC Cytochrome c Mito->CytoC releases Bax->Mito forms pores Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 recruits Casp9 Caspase-9 ProCasp9->Casp9 activates ProCasp3 Pro-caspase-3 Casp9->ProCasp3 cleaves and activates Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Intrinsic apoptosis pathway induced by this compound.

Key events in this pathway include:

  • Modulation of Bcl-2 Family Proteins: this compound can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis. It has been shown to increase the Bax:Bcl-2 ratio[3].

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax:Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including PARP, leading to the execution of apoptosis[4].

Cell Cycle Regulation

This compound can induce cell cycle arrest, primarily at the G1/S transition. This is often associated with the modulation of key cell cycle regulatory proteins.

cluster_inhibition C6_DHC This compound (C6-dihydroceramide) CyclinD1_CDK4 Cyclin D1 / CDK4 C6_DHC->CyclinD1_CDK4 inhibits expression/activity G1_Arrest G1 Arrest C6_DHC->G1_Arrest pRb pRb (phosphorylated) Rb Rb (hypophosphorylated) CyclinD1_CDK4->Rb phosphorylates G1_S_Transition G1/S Transition E2F E2F Rb->E2F releases E2F->G1_S_Transition promotes

Caption: G1/S cell cycle arrest mediated by this compound.

The mechanism of cell cycle arrest often involves:

  • Downregulation of G1 Cyclins and CDKs: this compound can lead to a decrease in the expression or activity of G1-phase cyclins (e.g., Cyclin D1) and their associated cyclin-dependent kinases (CDKs), such as CDK4 and CDK6[7].

  • Hypophosphorylation of Retinoblastoma Protein (Rb): The inhibition of Cyclin D1/CDK4/6 activity results in the hypophosphorylation of the retinoblastoma protein (Rb).

  • Sequestration of E2F Transcription Factors: Hypophosphorylated Rb binds to and sequesters E2F transcription factors, preventing them from activating the transcription of genes required for S-phase entry.

Autophagy

Some studies suggest that dihydroceramides and dihydrosphingosine can induce autophagy. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. It can act as a pro-survival mechanism under certain cellular stresses, but can also lead to a form of programmed cell death known as autophagic cell death. The precise signaling pathways by which this compound induces autophagy are still under investigation but may involve the modulation of key autophagy-related proteins (ATGs).

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.

  • Materials:

    • Cell line of interest (e.g., MDA-MB-231)

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Phosphate-buffered saline (PBS)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

    • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO).

    • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin.

    • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Start Seed Cells Treat Treat with This compound Start->Treat Harvest Harvest Cells (Adherent + Floating) Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Apoptosis Analyze->End

Caption: Experimental workflow for apoptosis analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis assay protocol.

    • Cell Harvesting: Harvest cells as described previously.

    • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

    • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet twice with PBS.

    • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry.

  • Data Interpretation: The DNA content of the cells is measured. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Ceramide Synthase Activity Assay

This in vitro assay measures the activity of ceramide synthases using a fluorescent substrate.

  • Materials:

    • Cell or tissue homogenates (source of ceramide synthases)

    • NBD-sphinganine (fluorescent substrate)

    • Fatty acyl-CoA (e.g., palmitoyl-CoA)

    • Assay buffer

    • This compound (as a potential inhibitor)

    • Chloroform/methanol (2:1, v/v)

    • Thin-layer chromatography (TLC) plate or HPLC system with a fluorescence detector

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, assay buffer, and NBD-sphinganine. To test for inhibition, pre-incubate the homogenate with this compound.

    • Initiate Reaction: Start the reaction by adding the fatty acyl-CoA.

    • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

    • Stop Reaction: Terminate the reaction by adding chloroform/methanol.

    • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

    • Analysis: Dry the lipid extract under nitrogen and resuspend in a small volume of solvent. Spot the sample on a TLC plate and develop it with an appropriate solvent system. Alternatively, analyze the sample by HPLC with fluorescence detection.

    • Quantification: Visualize the fluorescent NBD-ceramide product on the TLC plate under UV light or quantify the peak area from the HPLC chromatogram.

Conclusion

This compound is a potent bioactive lipid that exerts significant anti-proliferative and pro-apoptotic effects on cancer cells. Its ability to induce apoptosis via the intrinsic pathway, cause cell cycle arrest, and potentially inhibit ceramide synthases makes it an invaluable tool for cancer research. The detailed protocols and pathway diagrams provided in this technical guide are intended to facilitate further investigation into the mechanisms of action of this compound and to aid in the development of novel therapeutic strategies that target sphingolipid metabolism. Further research is warranted to fully elucidate its role in autophagy and to identify its specific molecular targets within the cell.

References

N-Hexanoyldihydrosphingosine: An In-depth Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Hexanoyldihydrosphingosine (C6-DHS), a synthetic short-chain analog of dihydroceramide (B1258172), has emerged as a valuable tool in cell biology and a potential therapeutic agent, primarily due to its ability to modulate critical cellular processes. This technical guide provides a comprehensive overview of the core mechanism of action of C6-DHS, focusing on its role in inducing apoptosis, its interplay with ceramide metabolism, and its influence on key signaling pathways. This document synthesizes findings from multiple studies to present a detailed understanding for researchers, scientists, and professionals in drug development. We will delve into the intricate signaling cascades initiated by C6-DHS, present quantitative data in a structured format, and provide detailed experimental protocols for key assays.

Introduction to this compound

This compound is a cell-permeable short-chain dihydroceramide. Unlike its unsaturated counterpart, N-hexanoylsphingosine (C6-ceramide), C6-DHS lacks the 4,5-trans double bond in the sphingoid backbone. This structural difference can influence its metabolic fate and biological activity. Due to its short acyl chain, C6-DHS readily integrates into cellular membranes, where it can mimic the effects of endogenous ceramides (B1148491) and influence a variety of cellular functions.

Core Mechanism of Action: Induction of Apoptosis

A primary and well-documented effect of this compound and related short-chain ceramides is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1][2] This pro-apoptotic activity is central to its potential as an anti-cancer agent.

Intrinsic Apoptotic Pathway

Evidence suggests that C6-DHS and its analogs primarily trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the following key events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): C6-DHS is believed to directly or indirectly induce MOMP, leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space.

  • Cytochrome c Release: Following MOMP, cytochrome c is released into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Intrinsic Apoptotic Pathway Induced by this compound."

Interplay with Ceramide Metabolism

Exogenously supplied this compound can be metabolized within the cell, influencing the levels of endogenous sphingolipids and contributing to its biological effects.

Conversion to Dihydroceramide and Ceramide

C6-DHS can be acylated by ceramide synthases (CerS) to form longer-chain dihydroceramides. Furthermore, dihydroceramide desaturase 1 (DES1) can introduce a double bond into the sphingoid backbone of dihydroceramides to produce ceramides. The accumulation of endogenous long-chain ceramides is a critical event in the induction of apoptosis by various stimuli.

The "Sphingolipid Rheostat"

The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat." By increasing the intracellular pool of dihydroceramides and subsequently ceramides, C6-DHS can shift this balance towards apoptosis.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} caption: "Metabolic Fate and Influence on the Sphingolipid Rheostat."

Modulation of Key Signaling Pathways

This compound and its metabolites can influence the activity of several key signaling proteins, further contributing to its mechanism of action.

Protein Kinase C (PKC)

Sphingosine (B13886), a metabolite of ceramide, is a known inhibitor of Protein Kinase C (PKC).[3] By increasing the intracellular pool of sphingolipids that can be converted to sphingosine, C6-DHS may indirectly lead to the inhibition of PKC activity. PKC isoforms have diverse roles in cell proliferation, survival, and differentiation, and their inhibition can contribute to the anti-cancer effects of C6-DHS.

Sphingosine Kinase (SphK)

N,N-dimethylsphingosine (DMS), a derivative of sphingosine, is a potent inhibitor of sphingosine kinase (SphK), the enzyme that produces the pro-survival molecule S1P.[2] While the direct effect of C6-DHS on SphK is not fully elucidated, its influence on the sphingolipid pool suggests a potential for indirect modulation of SphK activity.

Signaling_Modulation

Other Cellular Effects

Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This effect is often observed at the G1/S or G2/M checkpoints and is a common mechanism of action for many anti-cancer agents.

Autophagy

The relationship between ceramides and autophagy is complex and context-dependent. In some instances, the accumulation of ceramides can induce autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and related short-chain ceramides.

Table 1: Apoptotic Induction by Short-Chain Ceramides

Cell LineCompoundConcentration (µM)Incubation Time (h)% Apoptosis (vs. Control)Reference
Human AstrocytomaC6-Ceramide1024~45%[1]
A549 (Lung Cancer)DMS2048~60%[2]

Table 2: Effect on Ceramide Levels

Cell LineTreatmentFold Increase in CeramideReference
CHP-100 (Neuroepithelioma)N-hexanoylsphingosineNot specified, but accumulation observed[4]
Various Cancer CellsDoxorubicin (induces ceramide)Varies[4]

Table 3: Inhibition of Kinase Activity

KinaseInhibitorIC50 (µM)Reference
Protein Kinase CSphingosine~1-10 (in vitro)[3]
Sphingosine Kinase 1DMS~5[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 10, 20, 50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use FITC signal (FL1) to detect Annexin V-positive cells and PI signal (FL2 or FL3) to detect PI-positive cells.

    • Four populations of cells will be distinguishable:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Apoptosis_Assay_Workflow

Quantification of Intracellular Ceramide Levels by LC-MS/MS

Objective: To measure the changes in intracellular ceramide levels after treatment with this compound.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids. It allows for the separation of different ceramide species based on their acyl chain length and the precise measurement of their abundance.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells to 80-90% confluency in a suitable culture dish.

    • Treat cells with this compound and a vehicle control for the desired time.

  • Lipid Extraction:

    • Wash cells with ice-cold PBS and scrape them into a glass tube.

    • Perform a Bligh-Dyer lipid extraction using a mixture of chloroform, methanol, and water.

    • The lower organic phase containing the lipids is collected.

  • LC-MS/MS Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Use a C18 reverse-phase column for the separation of ceramide species.

    • Employ electrospray ionization (ESI) in the positive ion mode for detection.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify different ceramide species based on their precursor and product ion masses.

    • Quantify the ceramide levels by comparing the peak areas to those of known amounts of internal standards (e.g., C17-ceramide).

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To determine the direct inhibitory effect of sphingosine (a metabolite of C6-DHS) on PKC activity.

Principle: This assay measures the phosphorylation of a specific PKC substrate by purified PKC enzyme in the presence or absence of the inhibitor. The amount of phosphorylation is typically measured using radiolabeled ATP (γ-³²P-ATP) or a fluorescence-based method.

Protocol (Radiometric):

  • Reaction Setup:

    • In a microcentrifuge tube, combine a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂), phosphatidylserine/diacylglycerol vesicles (as cofactors), and the PKC substrate (e.g., histone H1 or a specific peptide substrate).

    • Add varying concentrations of sphingosine or a vehicle control.

    • Pre-incubate at 30°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding γ-³²P-ATP.

    • Incubate at 30°C for 10-15 minutes.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PKC inhibition for each concentration of sphingosine compared to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound is a potent modulator of cellular function with a primary mechanism of action centered on the induction of apoptosis via the intrinsic pathway. Its ability to be metabolized to dihydroceramides and ceramides allows it to influence the critical balance of the sphingolipid rheostat, pushing cells towards a pro-death fate. Furthermore, its indirect effects on key signaling molecules like Protein Kinase C and the sphingosine kinase pathway contribute to its overall biological activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in diseases such as cancer. A thorough understanding of its mode of action is crucial for the rational design and development of novel therapeutics targeting sphingolipid metabolism.

References

N-Hexanoyldihydrosphingosine: A Deep Dive into its Cellular Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine (C6-DHS), a short-chain analog of dihydroceramide (B1258172), has emerged as a critical bioactive sphingolipid involved in a multitude of cellular processes. Once considered merely an inert precursor to ceramide, recent research has unveiled its distinct and potent roles in regulating cell fate. This technical guide provides a comprehensive overview of the cellular functions of C6-DHS, with a focus on its impact on apoptosis, cell cycle progression, and autophagy. We present a synthesis of current knowledge, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Cellular Functions of this compound

This compound exerts its biological effects primarily through the modulation of intracellular levels of dihydroceramides. This is often achieved by inhibiting the enzyme dihydroceramide desaturase 1 (DES1), which is responsible for converting dihydroceramides to ceramides. The resulting accumulation of dihydroceramides, including C6-DHS, triggers a cascade of cellular responses.

Autophagy

One of the most well-established functions of this compound and other dihydroceramides is the induction of autophagy, a cellular process of "self-eating" that is crucial for cellular homeostasis and stress response. Dihydroceramide accumulation has been shown to promote the formation of autophagosomes.[1] This process is often linked to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and autophagy.

Cell Cycle Arrest

Accumulation of dihydroceramides, including that induced by C6-DHS, has been demonstrated to cause a cell cycle arrest, primarily at the G0/G1 phase.[2] This cytostatic effect is often preceded by the induction of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).

Apoptosis

The role of this compound in apoptosis is more complex and appears to be context-dependent. While its analog, N-hexanoyl-sphingosine (C6-ceramide), is a potent inducer of apoptosis, C6-DHS has been shown to be less effective and may even counteract ceramide-induced apoptosis. This inhibitory effect is thought to be mediated by the prevention of ceramide channel formation in the outer mitochondrial membrane, a critical step in the intrinsic apoptotic pathway.

Quantitative Data on the Cellular Effects of this compound and Analogs

The following tables summarize quantitative data from various studies on the effects of C6-DHS and its more commonly studied analog, C6-ceramide. It is important to note that direct quantitative data for C6-DHS is less abundant in the literature compared to C6-ceramide.

Table 1: Cytotoxicity (IC50) of C6-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeC6-Ceramide IC50 (µM)Exposure Time (h)
C6Glioma4.33 ± 1.0424
A549Lung Cancer10.67 ± 1.5324
HCT-116Colon CancerNot specifiedNot specified
Hep-G2Hepatocellular CarcinomaNot specifiedNot specified
MCF-7Breast CancerNot specifiedNot specified

Data for C6 and A549 cells from a study on related compounds, with C6-ceramide data provided for context.[3] Specific IC50 values for C6-ceramide in HCT-116, Hep-G2, and MCF-7 cells require further targeted studies for direct comparison.

Table 2: Effect of C6-Ceramide on Cell Cycle Distribution in HN9.10e Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlNot specifiedNot specifiedNot specified
0.1 µM C6-CeramideNot specifiedNot specifiedNot specified
13 µM C6-CeramideNot specifiedNot specifiedNot specified

A study on HN9.10e cells indicated no significant change in cell cycle progression with 0.1 µM and 13 µM C6-Ceramide treatment compared to control.[2][4]

Table 3: Effect of C6-Ceramide on Cell Viability in HN9.10e Cells

TreatmentCell Viability (% of Control) at 24hCell Viability (% of Control) at 48h
0.1 µM C6-Ceramide~100%~100%
13 µM C6-Ceramide~120%~110%

Data represents the mean ± SD of 3 independent experiments.[2]

Signaling Pathways Modulated by this compound

The cellular effects of C6-DHS are mediated by its influence on several key signaling pathways.

Autophagy Signaling Pathway

Accumulation of dihydroceramides, including C6-DHS, is a known trigger for autophagy.[5] This process is intricately linked to the inhibition of the mTOR pathway and the activation of the ULK1 complex, which initiates the formation of the phagophore.

Autophagy_Pathway This compound-Induced Autophagy C6_DHS This compound (C6-DHS) DES1 Dihydroceramide Desaturase 1 (DES1) C6_DHS->DES1 inhibits dhCer Dihydroceramide Accumulation DES1->dhCer mTOR mTOR Pathway dhCer->mTOR inhibits ULK1 ULK1 Complex Activation dhCer->ULK1 activates mTOR->ULK1 inhibits Autophagosome Autophagosome Formation ULK1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

C6-DHS induces autophagy by inhibiting DES1, leading to dihydroceramide accumulation.
Cell Cycle Arrest Signaling Pathway

The induction of G0/G1 cell cycle arrest by dihydroceramides is often mediated by the activation of ER stress and the UPR. This can lead to the modulation of key cell cycle regulators.

Cell_Cycle_Arrest_Pathway This compound-Induced Cell Cycle Arrest C6_DHS This compound (C6-DHS) dhCer Dihydroceramide Accumulation C6_DHS->dhCer ER_Stress ER Stress / UPR dhCer->ER_Stress Cell_Cycle_Regulators Modulation of Cell Cycle Regulators ER_Stress->Cell_Cycle_Regulators G1_Arrest G0/G1 Phase Cell Cycle Arrest Cell_Cycle_Regulators->G1_Arrest

C6-DHS leads to G0/G1 cell cycle arrest via ER stress.
Apoptosis Signaling Pathway (Context-Dependent)

While C6-ceramide is a known apoptosis inducer, C6-DHS may have a more nuanced role, potentially inhibiting ceramide-mediated apoptosis. The canonical ceramide-induced apoptosis pathway involves the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.

Apoptosis_Pathway Ceramide-Induced Apoptosis and the Role of C6-DHS C6_Ceramide C6-Ceramide Mitochondrial_Channel Ceramide Channel Formation in Mitochondria C6_Ceramide->Mitochondrial_Channel C6_DHS This compound (C6-DHS) C6_DHS->Mitochondrial_Channel inhibits Cytochrome_c Cytochrome c Release Mitochondrial_Channel->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

C6-DHS may inhibit ceramide-induced apoptosis by blocking mitochondrial channel formation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular functions of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • Treat the cells with various concentrations of C6-DHS for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.[4]

Autophagy Detection (LC3-II Western Blot)

Objective: To detect the induction of autophagy by this compound by monitoring the conversion of LC3-I to LC3-II.

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosomal membranes. The amount of LC3-II is correlated with the number of autophagosomes. Western blotting can be used to detect the conversion of LC3-I to the faster-migrating LC3-II.

Protocol:

  • Treat cells with this compound. It is recommended to include a positive control (e.g., starvation or rapamycin (B549165) treatment) and a negative control (vehicle). To measure autophagic flux, also include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in combination with C6-DHS.

  • Lyse the cells in RIPA buffer or other suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against LC3.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in LC3-II levels in the presence of a lysosomal inhibitor indicates an induction of autophagy.

Apoptosis Assay (Caspase-3 Activity)

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.

Principle: This assay utilizes a synthetic peptide substrate that contains the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., 7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified by spectrophotometry or fluorometry.

Protocol (Colorimetric):

  • Treat cells with this compound. Include positive (e.g., staurosporine) and negative controls.

  • Lyse the cells and collect the supernatant.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the caspase-3 activity relative to the control.[6]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To assess changes in the mitochondrial membrane potential (ΔΨm) in response to this compound.

Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[7]

Protocol:

  • Treat cells with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

  • Measure the fluorescence intensity at both the red (aggregates) and green (monomers) emission wavelengths.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion

This compound is a bioactive sphingolipid with distinct cellular functions that are increasingly being recognized. Its ability to induce autophagy and cell cycle arrest positions it as a molecule of interest for further investigation in the context of cancer and other diseases characterized by aberrant cell proliferation. While its role in apoptosis is more complex and may be inhibitory, this property could also be of therapeutic interest in certain contexts. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the multifaceted roles of this compound and its potential as a therapeutic agent. Further research is warranted to generate more comprehensive quantitative data on the specific effects of C6-DHS in various cellular models.

References

N-Hexanoyldihydrosphingosine: A Technical Guide to its Role in Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a synthetic, short-chain dihydroceramide (B1258172) that plays a crucial role as an intermediate in the de novo synthesis of sphingolipids. Dihydroceramides, once considered inert precursors to their unsaturated counterparts, ceramides, are now recognized as bioactive lipids with distinct cellular functions. This technical guide provides an in-depth overview of this compound's position in sphingolipid metabolism, its involvement in cellular signaling, and detailed methodologies for its study. The cell-permeable nature of this compound makes it a valuable tool for investigating the complex roles of dihydroceramides in cellular processes such as apoptosis and autophagy.

Core Concepts in Sphingolipid Metabolism

Sphingolipid metabolism is a complex network of biosynthetic and catabolic pathways that produce a diverse array of bioactive lipids. These lipids are integral components of cellular membranes and are key regulators of signal transduction. The metabolism of sphingolipids can be broadly divided into two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[1] A series of enzymatic reactions leads to the formation of dihydrosphingosine (also known as sphinganine). Dihydrosphingosine is then acylated by a family of six ceramide synthases (CerS) to form dihydroceramides.[2] Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths.[3] this compound is formed when hexanoyl-CoA is used as the substrate. Dihydroceramides are subsequently desaturated by dihydroceramide desaturase (DES) to form ceramides.[2]

The Salvage Pathway

The salvage pathway provides a mechanism for the cell to recycle sphingosine, which is generated from the breakdown of complex sphingolipids. Sphingosine can be re-acylated by ceramide synthases to form ceramide directly. This pathway is a critical regulator of the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate.

Quantitative Data on Dihydroceramides and Related Compounds

While specific quantitative data for this compound is limited in the literature, data for its downstream product, C6-ceramide, and for the general class of dihydroceramides provide valuable insights into its potential biological activities.

Table 1: Cytotoxicity of C6-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
A549Lung Carcinoma3572MTT
MCF7Breast Adenocarcinoma1224Trypan Blue Exclusion
MDA-MB-231Breast Adenocarcinoma5-10Not SpecifiedNot Specified
SK-BR-3Breast AdenocarcinomaModerately CytotoxicNot SpecifiedNot Specified
MyLaCutaneous T Cell Lymphoma~2524MTS
HuT78Cutaneous T Cell Lymphoma~2524MTS

Note: The data presented for C6-Ceramide is intended to serve as a proxy for the potential effects of this compound, its immediate precursor. The cytotoxicity of this compound itself may vary.

Table 2: Kinetic Parameters of Dihydroceramide Desaturase with a Short-Chain Substrate

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/g protein)
N-Octanoyldihydrosphingosine (C8-dhCer)Rat Liver Microsomes1.92 ± 0.363.16 ± 0.24

This data, using a C8 substrate, provides an estimation of the kinetic parameters for the desaturation of short-chain dihydroceramides like this compound.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involving this compound, as well as a typical experimental workflow for its study.

De Novo Sphingolipid Synthesis Pathway

de_novo_synthesis cluster_ER Endoplasmic Reticulum Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-KDS Reductase This compound This compound Dihydrosphingosine->this compound CerS (using Hexanoyl-CoA) Ceramide Ceramide This compound->Ceramide DES Golgi Apparatus Golgi Apparatus Ceramide->Golgi Apparatus CERT

Caption: De Novo synthesis of sphingolipids in the ER.

Sphingolipid Salvage Pathway

salvage_pathway cluster_Lysosome Lysosome / Endosome cluster_ER_Cytosol ER / Cytosol Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Hydrolases Ceramide Ceramide Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK1/2

Caption: The sphingolipid salvage pathway recycles sphingosine.

Dihydroceramide-Mediated Autophagy Signaling

autophagy_pathway This compound This compound Accumulation of Dihydroceramides Accumulation of Dihydroceramides This compound->Accumulation of Dihydroceramides Cellular Stress Cellular Stress Cellular Stress->Accumulation of Dihydroceramides ER Stress ER Stress Accumulation of Dihydroceramides->ER Stress UPR Activation Unfolded Protein Response (UPR) ER Stress->UPR Activation Autophagy Induction Autophagy Induction UPR Activation->Autophagy Induction LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Autophagy Induction->LC3-I to LC3-II Conversion Autophagosome Formation Autophagosome Formation LC3-I to LC3-II Conversion->Autophagosome Formation

Caption: Proposed signaling pathway for dihydroceramide-induced autophagy.

Experimental Workflow for Studying this compound Effects

experimental_workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Treatment with this compound->Cell Viability Assay (e.g., MTT) Lipid Extraction Lipid Extraction Treatment with this compound->Lipid Extraction Western Blot for Signaling Proteins Western Blot for Signaling Proteins Treatment with this compound->Western Blot for Signaling Proteins Data Analysis Data Analysis Cell Viability Assay (e.g., MTT)->Data Analysis LC-MS/MS Analysis of Sphingolipids LC-MS/MS Analysis of Sphingolipids Lipid Extraction->LC-MS/MS Analysis of Sphingolipids LC-MS/MS Analysis of Sphingolipids->Data Analysis Western Blot for Signaling Proteins->Data Analysis

Caption: A typical workflow for investigating this compound.

Experimental Protocols

Protocol 1: In Vitro Ceramide Synthase Activity Assay

This protocol is adapted from established methods and can be used to determine the activity of ceramide synthases with this compound as a precursor.

Materials:

  • Cell or tissue homogenates (as enzyme source)

  • Reaction Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Dihydrosphingosine (substrate)

  • Hexanoyl-CoA (substrate)

  • Radiolabeled tracer (e.g., [3H]dihydrosphingosine) or fluorescently labeled substrate

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • TLC plates and developing solvent

Procedure:

  • Prepare cell or tissue homogenates in a suitable lysis buffer.

  • Set up the reaction mixture containing the reaction buffer, a defined amount of homogenate protein, dihydrosphingosine, and the radiolabeled or fluorescent tracer.

  • Initiate the reaction by adding Hexanoyl-CoA.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids.

  • Separate the lipids by thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled or fluorescent this compound formed using a phosphorimager or fluorescence scanner.

Protocol 2: Quantification of Cellular this compound by LC-MS/MS

This protocol outlines the steps for the accurate quantification of this compound from cell lysates.

Materials:

  • Cultured cells treated with or without experimental compounds

  • Internal Standard: A stable isotope-labeled analog of this compound (e.g., D7-N-Hexanoyldihydrosphingosine)

  • Lipid Extraction Solvents: Chloroform, Methanol, Water

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Harvest and wash the cultured cells.

  • Add the internal standard to the cell pellet.

  • Perform a Bligh-Dyer lipid extraction using a mixture of chloroform, methanol, and water.

  • Collect the organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipids using a gradient elution on the C18 column.

  • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard.

Protocol 3: Cell Viability Assay (MTT)

This protocol describes a common method to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cultured cells

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a valuable molecular tool for probing the intricate world of sphingolipid metabolism and signaling. As a cell-permeable precursor to dihydroceramides and ceramides, it allows for the targeted investigation of the de novo synthesis pathway and the downstream effects of its metabolites. While more research is needed to fully elucidate the specific roles of this compound, the methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore its potential in various physiological and pathological contexts. The continued investigation into the bioactivity of dihydroceramides promises to uncover novel therapeutic targets for a range of diseases.

References

The Role of N-Hexanoyldihydrosphingosine in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine (C6-DHS), a synthetic, cell-permeable short-chain analog of dihydroceramide, has emerged as a potent inducer of apoptosis in a variety of cancer cell lines. As a member of the sphingolipid family, it mimics the actions of endogenous ceramides, which are critical second messengers in cellular stress responses leading to programmed cell death. This technical guide provides an in-depth overview of the mechanisms, signaling pathways, and experimental methodologies related to C6-DHS-induced apoptosis, designed to be a valuable resource for researchers in oncology and drug development.

Signaling Pathways of this compound-Induced Apoptosis

This compound primarily triggers the intrinsic or mitochondrial pathway of apoptosis. This pathway is a central regulator of programmed cell death and is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The engagement of the intrinsic pathway by C6-DHS involves a series of coordinated molecular events culminating in the activation of executioner caspases and the dismantling of the cell.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): C6-DHS promotes the permeabilization of the outer mitochondrial membrane. This is a critical "point of no return" in the apoptotic process.

  • Role of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of MOMP. C6-DHS has been shown to alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. Specifically, it can lead to an increased Bax/Bcl-2 ratio, favoring apoptosis[1][2][3][4]. This increased ratio facilitates the oligomerization of Bax and Bak, forming pores in the mitochondrial outer membrane.

  • Cytochrome c Release: The formation of these pores leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9, forming a complex known as the apoptosome. This complex facilitates the auto-activation of caspase-9, an initiator caspase.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.

  • Substrate Cleavage and Cell Death: These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The following diagram illustrates the core signaling cascade initiated by this compound.

C6_DHS_Apoptosis_Pathway C6_DHS This compound (C6-DHS) Bax Bax C6_DHS->Bax Upregulates Bcl2 Bcl-2 C6_DHS->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Forms pores Bcl2->Bax Inhibits Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves and activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: C6-DHS Induced Intrinsic Apoptotic Pathway.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize quantitative data from various studies investigating the apoptotic effects of C6-DHS (often reported as C6-ceramide) on different cancer cell lines.

Table 1: Cytotoxicity of C6-Ceramide in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
MyLaCutaneous T-cell Lymphoma~2024[5]
HuT78Cutaneous T-cell Lymphoma~2524[5]
NGPNeuroblastoma~12Not Specified[6]
SH-SY-5YNeuroblastoma~12Not Specified[6]
SK-N-ASNeuroblastoma~12Not Specified[6]

Table 2: Induction of Apoptosis by C6-Ceramide

Cell LineC6-Ceramide Conc. (µM)Treatment Duration (h)Percentage of Apoptotic Cells (%)Reference
A549/CRNot SpecifiedNot Specified11.47[7]
H460/CRNot SpecifiedNot Specified12.95[7]
IM-FEN25 (C6-ceramide)6-12Significant increase in Caspase 3/7 activity[8]

Table 3: Effects of C6-Ceramide on Apoptotic Protein Expression

Cell LineC6-Ceramide Conc. (µM)Treatment Duration (h)Effect on Bax/Bcl-2 RatioReference
U87MG2524121% increase[1]
U87MG5024249% increase[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study C6-DHS-induced apoptosis.

Cell Culture and Treatment

1. Cell Lines and Culture Conditions:

  • Cell Lines: A variety of cancer cell lines can be used, such as U87MG (glioblastoma), MyLa, HuT78 (cutaneous T-cell lymphoma), A549 (lung carcinoma), and H460 (large cell lung cancer).

  • Culture Medium: The choice of medium depends on the cell line. For example, Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin (B1217042) is commonly used.

  • Incubation: Cells are typically maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation and Application of this compound:

  • Stock Solution: Prepare a stock solution of C6-DHS in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Treatment: Add the C6-DHS stock solution directly to the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent alone) should always be included in experiments.

The following diagram outlines a general workflow for cell culture and treatment.

Cell_Culture_Workflow Start Start Culture_Cells Culture Cells to Desired Confluency Start->Culture_Cells Prepare_C6DHS Prepare C6-DHS Working Solutions Culture_Cells->Prepare_C6DHS Treat_Cells Treat Cells with C6-DHS and Vehicle Control Culture_Cells->Treat_Cells Prepare_C6DHS->Treat_Cells Incubate Incubate for Specified Time Treat_Cells->Incubate Harvest_Cells Harvest Cells for Downstream Analysis Incubate->Harvest_Cells End End Harvest_Cells->End

Caption: General Experimental Workflow.
Apoptosis Assays

1. Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry: This is a widely used method to detect and quantify apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Induce apoptosis by treating cells with C6-DHS for the desired time.

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[9].

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark[9].

    • Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

2. Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes.

  • Principle: Caspase activity can be measured using specific peptide substrates conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

  • Protocol for Caspase-9 Activity (Colorimetric):

    • Lyse C6-DHS-treated and control cells in a chilled lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add the cell lysate to a reaction buffer containing DTT.

    • Add the Caspase-9 substrate (e.g., LEHD-pNA) to each well[10].

    • Incubate at 37°C for 1-2 hours[10].

    • Measure the absorbance at 405 nm using a microplate reader.

  • Protocol for Caspase-3 Activity (Fluorometric):

    • Follow steps 1-3 as for the Caspase-9 assay.

    • In a 96-well plate, add the cell lysate to a reaction buffer.

    • Add the Caspase-3 substrate (e.g., DEVD-AMC).

    • Incubate at 37°C.

    • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Western Blot Analysis of Bcl-2 Family Proteins
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins, such as Bax and Bcl-2, in cell lysates.

  • Protocol:

    • Lyse C6-DHS-treated and control cells and determine the protein concentration.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bax and Bcl-2.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the Bax/Bcl-2 ratio[1][2][3][4].

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Principle: A decrease in the mitochondrial membrane potential is an early event in apoptosis. This can be detected using cationic fluorescent dyes like JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Protocol:

    • Treat cells with C6-DHS.

    • Incubate the cells with the JC-1 reagent in a 37°C incubator.

    • Wash the cells with assay buffer.

    • Analyze the cells by flow cytometry or fluorescence microscopy, measuring both red and green fluorescence.

  • Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.

Conclusion and Future Directions

This compound is a valuable tool for studying the mechanisms of apoptosis and holds potential as a therapeutic agent for cancer. Its ability to potently induce the intrinsic apoptotic pathway in various cancer cell lines makes it a subject of significant interest. Future research should focus on elucidating the precise upstream molecular targets of C6-DHS and further exploring its efficacy in combination with other chemotherapeutic agents to develop novel and more effective cancer therapies[11]. The detailed methodologies provided in this guide offer a solid foundation for researchers to design and execute rigorous studies in this promising area of cancer biology.

References

N-Hexanoyldihydrosphingosine and Ceramide Synthase Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between N-Hexanoyldihydrosphingosine (C6-DHS) and the family of ceramide synthase (CerS) enzymes. This compound, a synthetic, short-chain ceramide analog, is a valuable tool for studying the complex roles of ceramides (B1148491) in cellular signaling and metabolism. This document details the enzymatic pathways, quantitative data on enzyme kinetics and inhibition, experimental protocols for assessing CerS activity, and visual representations of the key processes involved.

Introduction to Ceramide Synthesis and the Role of Ceramide Synthases

Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and critical signaling molecules involved in processes such as apoptosis, cell cycle regulation, and inflammation.[1][2] The intracellular levels and species of ceramides are tightly regulated by a complex network of enzymes.

Ceramides can be generated through three primary pathways:

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine (sphinganine). Ceramide synthases then catalyze the N-acylation of dihydrosphingosine to form dihydroceramides, which are subsequently desaturated to produce ceramides.[3][4][5]

  • Sphingomyelin (B164518) Hydrolysis: Sphingomyelinases hydrolyze sphingomyelin in cell membranes to generate ceramide.

  • Salvage Pathway: This pathway involves the breakdown of complex sphingolipids back to sphingosine, which can then be re-acylated by ceramide synthases to form ceramide.[1][6]

The family of mammalian ceramide synthases comprises six isoforms (CerS1-6), each exhibiting a distinct specificity for fatty acyl-CoA substrates of varying chain lengths.[3][7] This specificity results in the production of a diverse range of ceramide species, each with potentially unique biological functions.

Interaction of this compound with Ceramide Synthases

This compound (C6-DHS) is a cell-permeable, short-chain ceramide analog. While direct and detailed kinetic data on the interaction of C6-DHS with each CerS isoform is not extensively documented, studies have shown that exogenous C6-ceramide can be metabolized by cells, leading to an increase in long-chain ceramides.[8] This process is understood to occur through the salvage pathway, where C6-ceramide is first deacylated to dihydrosphingosine, which then serves as a substrate for CerS enzymes to be re-acylated with endogenous long-chain fatty acyl-CoAs. This metabolic conversion is sensitive to fumonisin B1, a known inhibitor of ceramide synthases, confirming the involvement of these enzymes.[8]

Therefore, this compound primarily acts as a precursor for the cellular synthesis of endogenous ceramides via the action of ceramide synthases.

Quantitative Data on Ceramide Synthase Activity and Inhibition

The following tables summarize key quantitative data for ceramide synthase substrates and inhibitors. This information provides a comparative context for understanding the enzymatic activity of CerS isoforms.

Table 1: Michaelis-Menten Constants (Km) of Ceramide Synthases for Sphinganine (B43673)

Ceramide Synthase IsoformKm for Sphinganine (µM)
CerS24.8
CerS31.7
CerS4~2
CerS5Not specified
CerS6Not specified

Data sourced from Lahiri et al. (2007) as cited in[3][9]. The Km values for sphinganine are remarkably similar across the isoforms, suggesting a conserved binding mechanism for the sphingoid base.

Table 2: Acyl-CoA Substrate Specificity of Ceramide Synthases

Ceramide Synthase IsoformPreferred Acyl-CoA Chain Lengths
CerS1C18:0
CerS2C22:0, C24:0, C24:1
CerS3C26:0 and longer
CerS4C18:0, C20:0, C22:0
CerS5C16:0
CerS6C14:0, C16:0

This table summarizes the known substrate specificities of the six mammalian ceramide synthase isoforms.[3][7]

Table 3: Inhibition Constants (IC50 and Ki) of Known Ceramide Synthase Inhibitors

InhibitorTarget Isoform(s)IC50 (µM)Ki (µM)Inhibition Mechanism
Fumonisin B1All CerS~0.1Not specifiedCompetitive with both sphinganine and acyl-CoA
FTY720 (Fingolimod)CerS26.42.15Competitive with dihydrosphingosine
FTY720 (Fingolimod)CerS4Not specifiedNot specifiedNon-competitive with C18-CoA, Uncompetitive with sphinganine
P053CerS1Sub-micromolarNot specifiedNon-competitive with sphinganine and C18-CoA

This table presents inhibitory constants for commonly used ceramide synthase inhibitors. The data is compiled from multiple sources.[4][7][10][11][12][13]

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay (Fluorescent Method)

This protocol is adapted from established fluorescence-based assays for measuring ceramide synthase activity in cell or tissue homogenates.[14][15]

Materials:

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

  • Substrates:

    • NBD-sphinganine (fluorescent substrate)

    • Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA, specific to the CerS isoform of interest)

  • Enzyme Source: Cell or tissue homogenates containing ceramide synthases.

  • Stop Solution: Chloroform:Methanol (1:2, v/v).

  • Internal Standard (for LC-MS/MS): C17:0 ceramide.

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer with 10 µM NBD-sphinganine and 50 µM of the desired fatty acyl-CoA.

  • Add the cell or tissue homogenate (typically 25-100 µg of protein) to the reaction mixture to initiate the reaction.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the chloroform:methanol stop solution.

  • Extract the lipids from the reaction mixture.

  • Analyze the lipid extract to separate and quantify the NBD-ceramide product. This can be achieved using:

    • Thin-Layer Chromatography (TLC): Separate the lipids and visualize the fluorescent NBD-ceramide spot.

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify the fluorescent product.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more precise quantification, especially when using non-fluorescent substrates. Spike samples with an internal standard like C17:0 ceramide before extraction for accurate quantification.

Cell-Based Assay for Ceramide Metabolism

This protocol allows for the investigation of how exogenous this compound is metabolized within living cells.

Materials:

  • Cultured cells of interest.

  • Cell culture medium.

  • This compound (C6-DHS).

  • Fumonisin B1 (as a control inhibitor).

  • Reagents for lipid extraction (e.g., chloroform, methanol).

  • Instrumentation for lipid analysis (LC-MS/MS).

Procedure:

  • Plate cells and grow to the desired confluency.

  • Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.

  • For inhibitor studies, pre-incubate a set of cells with Fumonisin B1 before adding this compound.

  • After the incubation period, wash the cells with PBS and harvest them.

  • Extract the total lipids from the cell pellets.

  • Analyze the lipid extracts by LC-MS/MS to quantify the changes in the cellular lipidome, specifically focusing on the levels of different ceramide species (e.g., C16, C18, C24 ceramides).

  • Compare the ceramide profiles of treated cells to control cells to determine the metabolic fate of the exogenously added C6-DHS.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Ceramide_Synthesis_Pathways cluster_DeNovo De Novo Pathway (ER) cluster_Salvage Salvage Pathway cluster_SM Sphingomyelin Hydrolysis Ser_PalCoA Serine + Palmitoyl-CoA KSph 3-Ketosphinganine Ser_PalCoA->KSph SPT DHSph Dihydrosphingosine KSph->DHSph 3-KR DHCer Dihydroceramide DHSph->DHCer CerS1-6 + Acyl-CoA Cer Ceramide DHCer->Cer DES Complex_SL Complex Sphingolipids Sph Sphingosine Complex_SL->Sph Hydrolysis Cer_S Ceramide Sph->Cer_S CerS1-6 + Acyl-CoA SM Sphingomyelin Cer_SM Ceramide SM->Cer_SM SMase

Caption: Overview of the major ceramide synthesis pathways in mammalian cells.

C6_Metabolism C6_DHS This compound (C6-DHS) DHSph Dihydrosphingosine C6_DHS->DHSph Deacylation (Ceramidase) CerS Ceramide Synthases (CerS1-6) DHSph->CerS LC_Cer Long-Chain Ceramides CerS->LC_Cer Re-acylation AcylCoA Endogenous Long-Chain Acyl-CoAs AcylCoA->CerS FB1 Fumonisin B1 FB1->CerS

Caption: Proposed metabolic fate of exogenous this compound.

Experimental_Workflow start Start: Cell Culture treatment Treatment with C6-DHS (± Inhibitors) start->treatment harvest Cell Harvesting treatment->harvest extraction Lipid Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Analysis: Quantify Ceramide Species analysis->data conclusion Conclusion: Determine Metabolic Impact data->conclusion

Caption: Workflow for a cell-based assay to study C6-DHS metabolism.

References

An In-depth Technical Guide to the Synthesis of N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of N-Hexanoyldihydrosphingosine (C6-dihydroceramide), a crucial sphingolipid intermediate. This document details the enzymatic synthesis, experimental protocols, and quantitative analysis relevant to researchers in sphingolipid metabolism and drug development.

Introduction

This compound is a species of dihydroceramide (B1258172) characterized by a dihydrosphingosine backbone N-acylated with a six-carbon fatty acid (hexanoic acid). Dihydroceramides are key intermediates in the de novo biosynthesis of ceramides (B1148491) and other complex sphingolipids.[1][2] Understanding the synthesis of specific dihydroceramide species like this compound is critical for investigating the roles of different acyl chain lengths in the biological functions of sphingolipids, which are implicated in various cellular processes including proliferation, apoptosis, and signaling.

Synthesis Pathway of this compound

The synthesis of this compound occurs through the established de novo sphingolipid biosynthesis pathway. This process begins with the condensation of L-serine and palmitoyl-CoA and culminates in the N-acylation of dihydrosphingosine (also known as sphinganine).

The key enzymatic step in the formation of this compound is catalyzed by a family of enzymes known as ceramide synthases (CerS).[1][2] These enzymes facilitate the transfer of a fatty acyl group from a fatty acyl-CoA donor to the amino group of a sphingoid base. In the case of this compound synthesis, the substrates are hexanoyl-CoA and dihydrosphingosine.

Mammals possess six distinct CerS isoforms (CerS1-6), each exhibiting a preference for fatty acyl-CoAs of specific chain lengths.[1][2] While comprehensive kinetic data for hexanoyl-CoA is limited, CerS5 and CerS6 are known to have a preference for shorter acyl-chain CoAs (e.g., C14-C16).[1] It is therefore plausible that these isoforms are primarily responsible for the synthesis of this compound in vivo.

Synthesis_Pathway De Novo Synthesis of this compound cluster_0 Endoplasmic Reticulum Serine L-Serine Ketosphinganine 3-Ketodihydrosphingosine Serine->Ketosphinganine Serine Palmitoyltransferase (SPT) PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Dihydrosphingosine Dihydrosphingosine (Sphinganine) Ketosphinganine->Dihydrosphingosine 3-Ketodihydrosphingosine Reductase C6_Dihydroceramide This compound (C6-Dihydroceramide) Dihydrosphingosine->C6_Dihydroceramide Ceramide Synthase (CerS5/CerS6) HexanoylCoA Hexanoyl-CoA HexanoylCoA->C6_Dihydroceramide

Figure 1: De Novo Synthesis Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis and quantitative analysis of this compound.

In Vitro Enzymatic Synthesis of this compound

This protocol is adapted from general ceramide synthase activity assays and is optimized for the synthesis of C6-dihydroceramide.[1][3]

Materials:

  • HEPES buffer (20 mM, pH 7.4)

  • Sucrose (250 mM)

  • KCl (2 mM)

  • MgCl₂ (2 mM)

  • Potassium phosphate (B84403) buffer (25 mM, pH 7.4)

  • Dihydrosphingosine (Sphinganine)

  • Hexanoyl-CoA

  • Cell lysate containing overexpressed CerS5 or CerS6 (e.g., from transfected HEK293 cells)

  • Bradford assay reagents

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cells overexpressing the desired ceramide synthase (e.g., CerS5 or CerS6) by scraping into ice-cold PBS.

    • Pellet the cells by centrifugation and resuspend in a buffer containing 20 mM HEPES (pH 7.4), 250 mM sucrose, 2 mM KCl, and 2 mM MgCl₂.

    • Sonicate the cell suspension to lyse the cells.

    • Determine the protein concentration of the whole-cell lysate using the Bradford assay.

  • Enzymatic Reaction:

    • Prepare a reaction mixture (100 µL final volume) containing 25 mM potassium phosphate buffer (pH 7.4), 15 µM dihydrosphingosine, and 50 µM hexanoyl-CoA.

    • Pre-warm the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µg of the whole-cell lysate.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Lipid Extraction and Purification:

    • Terminate the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Extract the lipids using a standard Bligh-Dyer extraction procedure.

    • The resulting lipid extract can be dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

    • Purification of this compound can be achieved using solid-phase extraction (SPE) with C18 columns.[3]

Experimental_Workflow Experimental Workflow for this compound Synthesis & Analysis cluster_synthesis Enzymatic Synthesis cluster_analysis Quantitative Analysis prep_lysate Prepare CerS-containing Cell Lysate incubation Incubate at 37°C prep_lysate->incubation prep_reaction Prepare Reaction Mixture (Dihydrosphingosine, Hexanoyl-CoA) prep_reaction->incubation extraction Lipid Extraction (Bligh-Dyer) incubation->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification of This compound lcms->quant

Figure 2: Experimental Workflow for Synthesis and Analysis.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of synthesized this compound can be performed using a targeted LC-MS/MS approach.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The MRM transition would involve the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion (e.g., the sphingoid base fragment).

Quantitative Data

The following tables summarize representative quantitative data for the enzymatic synthesis of this compound. These values are based on typical results reported for ceramide synthase assays and may vary depending on the specific experimental conditions.

Table 1: Representative Kinetic Parameters of Ceramide Synthase

SubstrateCerS IsoformK_m (µM)Reference
SphinganineCerS2~2-5[4]
SphinganineCerS4~2-5[4]
SphinganineCerS5~2-5[4]
SphinganineCerS6~2-5[4]
NBD-SphinganineEndogenous3.61[5]
Hexanoyl-CoACerS5/CerS6*Data not available in the literature

Table 2: Representative Synthesis Yield and Purity

ParameterValueMethod of Determination
Reaction Yield60-80%LC-MS/MS Quantification
Product Purity>95%HPLC with UV detection

Note: The yield and purity are dependent on the optimization of the reaction conditions and the efficiency of the purification process.

Conclusion

This technical guide has outlined the synthesis pathway of this compound, providing a detailed experimental framework for its enzymatic synthesis and quantitative analysis. The information presented herein serves as a valuable resource for researchers investigating the role of short-chain ceramides in cellular physiology and pathology. Further research is warranted to fully elucidate the kinetic parameters of ceramide synthases with short-chain acyl-CoA substrates and to explore the specific biological functions of this compound.

References

N-Hexanoyldihydrosphingosine: A Technical Guide to a Key Ceramide Analog in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid signaling, ceramides (B1148491) stand as central players, governing critical cellular processes such as apoptosis, cell cycle arrest, and senescence. These bioactive sphingolipids are synthesized and metabolized through a complex network of enzymes, with ceramide synthases (CerS) at its core.[1] However, the inherent insolubility and metabolic instability of natural long-chain ceramides present significant challenges for their direct use in experimental and therapeutic contexts. To circumvent these limitations, researchers have developed synthetic, short-chain ceramide analogs that are cell-permeable and mimic the biological activities of their endogenous counterparts.

This technical guide provides an in-depth exploration of N-Hexanoyldihydrosphingosine (C6-DHS or C6-dihydroceramide) , a widely used analog of dihydroceramide (B1258172). As the immediate precursor to ceramide in the de novo synthesis pathway, dihydroceramide and its analogs are invaluable tools for dissecting the complexities of sphingolipid metabolism and its role in cellular fate.[2][3] This document will detail the mechanism of action of C6-DHS, its effects on cellular processes, relevant quantitative data for related enzyme inhibitors, detailed experimental protocols, and its potential in drug development.

Mechanism of Action of this compound

This compound is a synthetic sphingolipid characterized by a dihydrosphingosine (sphinganine) backbone N-acylated with a six-carbon hexanoyl chain. This short acyl chain confers increased water solubility and cell permeability compared to long-chain dihydroceramides, allowing for its direct administration to cell cultures.

Once inside the cell, C6-DHS integrates into the sphingolipid metabolic pathway, primarily acting as a substrate and modulator of ceramide synthases (CerS). There are six mammalian CerS isoforms (CerS1-6), each exhibiting specificity for acyl-CoAs of particular chain lengths.[1][4] C6-DHS can be utilized by these enzymes and can also be desaturated by dihydroceramide desaturase (DES) to form N-hexanoylsphingosine (C6-ceramide), which is also a potent bioactive molecule.[2][3]

The introduction of exogenous C6-DHS can lead to a significant perturbation of the cellular sphingolipid balance. This includes the accumulation of dihydroceramides, which has been linked to the inhibition of cell cycle progression and the induction of cellular stress responses.[2] Furthermore, its conversion to C6-ceramide contributes to the pool of pro-apoptotic short-chain ceramides, which can trigger cell death pathways.

Cellular Effects of Dihydroceramide Analogs

The primary and most studied cellular effects of short-chain dihydroceramide and ceramide analogs are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Short-chain ceramides, including the metabolite of C6-DHS, are potent inducers of apoptosis in a variety of cell types, particularly cancer cells.[5][6] The apoptotic response to C6-ceramide has been shown to be synergistic with the inhibition of acid ceramidase, an enzyme that degrades ceramide.[5] The apoptotic mechanism is often mediated through the intrinsic, or mitochondrial, pathway. Key events include:

  • Generation of Reactive Oxygen Species (ROS): Treatment with C6-ceramide can lead to a significant increase in intracellular ROS levels.[5]

  • Mitochondrial Membrane Depolarization: Alterations in the Bax/Bcl-2 ratio in favor of the pro-apoptotic Bax protein can lead to the loss of mitochondrial membrane potential.[5]

  • Caspase Activation: The depolarization of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[5]

  • PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the dismantling of the cell.[5]

Cell Cycle Arrest

The accumulation of dihydroceramides, which can result from the administration of C6-DHS, is known to inhibit cell cycle progression as part of a cellular response to stress.[2] This effect can lead to cell cycle arrest, preventing cell division and proliferation.

Quantitative Data: Inhibition of Ceramide Synthases

InhibitorTarget CerS Isoform(s)IC50 Value (µM)Ki Value (µM)Inhibition TypeReference(s)
Fumonisin B1 Pan-CerS0.1--[3][7]
FTY720 (Fingolimod) CerS26.4 (for C22-CoA)2.15Competitive (vs. dihydrosphingosine)[7]
P053 CerS10.54 (human) / 0.46 (mouse)-Non-competitive[8]
Compound 25 Preferentially CerS2 and CerS425.7 (C16), 50.7 (C18), 60.6 (C24)--[3][7]

This table presents data for compounds other than this compound to illustrate the range of potencies for ceramide synthase inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

De Novo Sphingolipid Synthesis Pathway

This diagram illustrates the key steps in the de novo synthesis of sphingolipids, highlighting the central role of ceramide synthases and the position of this compound as a dihydroceramide analog.

Sphingolipid_Synthesis Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KR Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides Ceramide Synthases (CerS1-6) C6_DHS This compound (C6-DHS) C6_DHS->Dihydroceramides Analog of Ceramides Ceramides Dihydroceramides->Ceramides DES Complex Complex Sphingolipids Ceramides->Complex

Caption: De novo sphingolipid synthesis pathway showing the role of C6-DHS.

Workflow for Apoptosis Assessment

This diagram outlines a typical experimental workflow to assess the pro-apoptotic effects of this compound in a cell culture model.

Apoptosis_Workflow start Seed Cells treat Treat with C6-DHS (Vehicle Control) start->treat incubate Incubate (e.g., 24, 48 hours) treat->incubate harvest Harvest Cells incubate->harvest split harvest->split annexin Annexin V / PI Staining split->annexin caspase Caspase Activity Assay (e.g., Caspase-3/7) split->caspase western Western Blot (e.g., PARP, Bcl-2) split->western flow Flow Cytometry Analysis annexin->flow readout Luminescence/Fluorescence Measurement caspase->readout blot_analysis Imaging and Densitometry western->blot_analysis Apoptosis_Pathway C6_DHS C6-DHS C6_Cer C6-Ceramide C6_DHS->C6_Cer DES ROS ↑ ROS C6_Cer->ROS Bax ↑ Bax/Bcl-2 Ratio C6_Cer->Bax Mito Mitochondrial Membrane Depolarization ROS->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

N-Hexanoyldihydrosphingosine: An In-Depth Technical Guide to its Impact on Intracellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine, a synthetic, cell-permeable short-chain analog of dihydroceramide, has emerged as a critical tool in cellular biology and a potential therapeutic agent. As a precursor to ceramide, a central molecule in sphingolipid metabolism, this compound actively participates in and perturbs a multitude of intracellular signaling cascades. This technical guide provides a comprehensive overview of the signaling pathways significantly affected by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

This compound treatment in various cell lines has been shown to induce a range of cellular responses, primarily through the modulation of key signaling pathways that govern cell fate. The most prominently affected pathways include those regulating apoptosis, cell cycle progression, and cellular stress responses.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell lines.[1][2] This pro-apoptotic effect is mediated through the activation of caspase cascades and the intrinsic mitochondrial pathway.[1]

Key Molecular Events:

  • Caspase Activation: Treatment with this compound leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3.[3][4]

  • Mitochondrial Pathway: The compound induces the release of cytochrome c from the mitochondria into the cytosol, a critical step in the formation of the apoptosome and subsequent caspase activation.[1][3] This is often associated with changes in the expression of Bcl-2 family proteins, including the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.[3][4]

  • Fas/FasL System: In some cell types, the apoptotic effect of this compound derivatives has been linked to the upregulation of the Fas/FasL death receptor system.[4]

This compound This compound Mitochondria Mitochondria This compound->Mitochondria perturbs Bax Bax This compound->Bax upregulates Bcl-2 Bcl-2 This compound->Bcl-2 downregulates Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptosome->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Bax->Mitochondria promotes Bcl-2->Mitochondria inhibits

This compound-induced apoptosis pathway.
Cell Cycle Arrest

A significant effect of this compound is the induction of cell cycle arrest, primarily at the G0/G1 or G1/S phase transition.[5][6][7][8] This cytostatic effect prevents cancer cell proliferation.

Key Molecular Events:

  • Cyclin-Dependent Kinase (CDK) Inhibitors: this compound and its metabolites can upregulate the expression of CDK inhibitors like p27Kip1.[9]

  • Retinoblastoma Protein (pRb) Dephosphorylation: The accumulation of dihydroceramides leads to the hypophosphorylation of the retinoblastoma protein (pRb).[7][8] Dephosphorylated pRb binds to and inactivates E2F transcription factors, thereby blocking the expression of genes required for S-phase entry.

  • Protein Phosphatase Involvement: The dephosphorylation of pRb is mediated by protein phosphatases, such as Protein Phosphatase 1 (PP1), which can be activated by ceramides (B1148491).[7]

This compound This compound Dihydroceramide accumulation Dihydroceramide accumulation This compound->Dihydroceramide accumulation PP1 Protein Phosphatase 1 Dihydroceramide accumulation->PP1 activates pRb pRb (phosphorylated) PP1->pRb dephosphorylates pRb_dephospho pRb (dephosphorylated) pRb->pRb_dephospho E2F E2F pRb_dephospho->E2F binds and inactivates G1_S_Arrest G1/S Phase Arrest pRb_dephospho->G1_S_Arrest S-phase genes S-phase genes E2F->S-phase genes activates transcription

Cell cycle arrest at G1/S by this compound.
Modulation of Protein Kinase C (PKC) Signaling

Sphingolipids, including sphingosine (B13886) (derived from ceramide metabolism), are known inhibitors of Protein Kinase C (PKC).[10][11][12][13] this compound, by influencing the intracellular pool of sphingolipids, can indirectly modulate PKC activity.

Key Molecular Events:

  • Competitive Inhibition: Sphingosine acts as a competitive inhibitor of diacylglycerol (DAG), the endogenous activator of PKC.[10]

  • Modulation of Cellular Processes: By inhibiting PKC, this compound can interfere with various PKC-mediated cellular processes, including proliferation and differentiation.

This compound This compound Ceramide Ceramide This compound->Ceramide metabolizes to Sphingosine Sphingosine Ceramide->Sphingosine PKC Protein Kinase C Sphingosine->PKC inhibits DAG Diacylglycerol DAG->PKC activates Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates

Inhibition of PKC signaling by this compound metabolites.
Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including ERK, p38, and JNK, are crucial in regulating cellular responses to a variety of stimuli. This compound and its derivatives have been shown to modulate the activity of these pathways, often in a cell-type-dependent manner.

Key Molecular Events:

  • ERK Pathway: In some cancer cells, this compound derivatives can decrease the phosphorylation of ERK, a pathway often associated with cell proliferation and survival.[4] Conversely, activation of sphingosine kinase 1 (SphK1), which can be inhibited by sphingosine analogs, is linked to ERK activation.[4]

  • p38 and JNK Pathways: These stress-activated protein kinase pathways can be activated by ceramide and contribute to apoptosis.[14]

cluster_ERK ERK Pathway cluster_p38_JNK p38/JNK Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Stress Stress ASK1 ASK1 MKK4_7 MKK4_7 ASK1->MKK4_7 MKK3_6 MKK3_6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis_JNK Apoptosis_JNK JNK->Apoptosis_JNK Apoptosis p38 p38 MKK3_6->p38 Apoptosis_p38 Apoptosis_p38 p38->Apoptosis_p38 Apoptosis This compound This compound This compound->MEK inhibits This compound->ASK1 activates

Modulation of MAPK signaling pathways.
Influence on the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. This compound and ceramides can antagonize this pathway, contributing to their anti-cancer effects.

Key Molecular Events:

  • Akt Dephosphorylation: Ceramide can lead to a decrease in the phosphorylation of Akt, thereby inactivating it.[9]

  • Inhibition of Downstream Targets: Inactivation of Akt prevents the phosphorylation of its downstream targets, such as Bad and mTOR, which are involved in inhibiting apoptosis and promoting cell growth, respectively.[15]

Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bad_phospho Bad (phosphorylated) Akt->Bad_phospho Cell_Growth Cell_Growth mTOR->Cell_Growth Apoptosis_inhibition Apoptosis Inhibition Bad_phospho->Apoptosis_inhibition Bad Bad (dephosphorylated) This compound This compound This compound->Akt inhibits phosphorylation Cell_Harvesting Cell Harvesting Lipid_Extraction Lipid Extraction (Bligh & Dyer) Cell_Harvesting->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase_Collection Organic Phase Collection Phase_Separation->Organic_Phase_Collection Drying Drying under Nitrogen Organic_Phase_Collection->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Cell_Treatment Cell Treatment with This compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blotting Western Blotting SDS_PAGE->Western_Blotting Primary_Antibody_Incubation Primary Antibody Incubation (p-Akt) Western_Blotting->Primary_Antibody_Incubation Secondary_Antibody_Incubation Secondary Antibody Incubation Primary_Antibody_Incubation->Secondary_Antibody_Incubation Signal_Detection Signal Detection Secondary_Antibody_Incubation->Signal_Detection Stripping_Re-probing Stripping and Re-probing (Total Akt, Loading Control) Signal_Detection->Stripping_Re-probing Data_Analysis Data Analysis Stripping_Re-probing->Data_Analysis

References

N-Hexanoyldihydrosphingosine: A Technical Guide to its History, Synthesis, and Biological Role as a Key Experimental Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, holds a unique and critical position in the field of sphingolipid research. Unlike its well-studied bioactive counterpart, N-hexanoylsphingosine (C6-ceramide), this compound is primarily recognized for its biological inactivity. This characteristic has established it as an indispensable negative control in experiments investigating ceramide-mediated signaling pathways, particularly in apoptosis and cell cycle regulation. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its synthesis, and presents its application in cellular biology, supported by experimental protocols and data.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of sphingolipids and the discovery of ceramides (B1148491) as critical second messengers in cellular signaling. While a singular "discovery" paper for this compound is not prominent in the literature, its emergence as a research tool coincided with the rise of studies on short-chain, cell-permeable ceramide analogs in the late 20th century.

Researchers sought to understand the precise structural requirements for ceramide-induced biological effects. To achieve this, they required a molecule structurally similar to the active C6-ceramide but lacking its specific signaling capabilities. This compound, which differs from C6-ceramide only by the absence of a double bond in the sphingoid backbone, proved to be the ideal candidate. Its synthesis and subsequent use in cellular assays demonstrated that this single double bond is crucial for the pro-apoptotic and cell cycle-arresting functions of C6-ceramide. Consequently, this compound became the gold standard negative control, allowing researchers to confidently attribute observed cellular responses to the specific bioactivity of C6-ceramide.

Synthesis of this compound

This compound is synthesized through the N-acylation of dihydrosphingosine (also known as sphinganine) with hexanoic acid or a reactive derivative thereof. The general principle of its synthesis, both biologically and chemically, is outlined below.

De Novo Biosynthesis Pathway

In cells, dihydroceramides are synthesized in the endoplasmic reticulum as part of the de novo sphingolipid synthesis pathway. The final step involves the acylation of sphinganine (B43673) with a fatty acyl-CoA, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS).

cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Fatty_Acyl_CoA Hexanoyl-CoA Fatty_Acyl_CoA->CerS Dihydroceramide This compound (C6-Dihydroceramide) CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide N-Hexanoylsphingosine (C6-Ceramide) DES1->Ceramide

De novo biosynthesis of dihydroceramides.
Chemical Synthesis

A general protocol for the chemical synthesis of this compound involves the reaction of sphinganine with an activated form of hexanoic acid, such as hexanoyl chloride or N-hydroxysuccinimide (NHS) ester of hexanoic acid, in an appropriate organic solvent with a base.

Experimental Protocol: Chemical Synthesis of this compound

  • Materials:

  • Procedure:

    • Dissolve D-erythro-sphinganine in the chosen anhydrous solvent.

    • Add the base (e.g., TEA) to the solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add hexanoyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

    • Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Inactivity: Role as a Negative Control

The primary utility of this compound in research stems from its lack of significant biological activity compared to C6-ceramide. This inactivity has been demonstrated in various cellular assays for apoptosis and cell cycle progression.

Effect on Cell Viability

Studies have consistently shown that this compound has a minimal effect on cell viability, even at concentrations where C6-ceramide induces significant cell death.

CompoundConcentration (µM)Cell LineEffect on Cell Viability (% of Control)Reference
N-Hexanoylsphingosine10Decidual Cells~60%[1]
This compound10Decidual Cells~100%[1]
N-Hexanoylsphingosine20Decidual Cells~40%[1]
This compound20Decidual Cells~95%[1]
Role in Apoptosis

Apoptosis, or programmed cell death, is a key process induced by ceramides. Assays for apoptosis typically measure markers such as the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane (detected by Annexin V) and loss of membrane integrity (detected by propidium (B1200493) iodide, PI).

Experimental Protocol: Apoptosis Assay using Annexin V/PI Staining

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at an appropriate density.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with the desired concentrations of this compound, C6-ceramide (as a positive control), and a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

  • Staining:

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite FITC at 488 nm and detect emission at ~530 nm.

    • Excite PI at 488 nm and detect emission at >670 nm.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

start Cell Culture and Treatment harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the Dark stain->incubate analyze Flow Cytometry Analysis incubate->analyze

Experimental workflow for apoptosis assay.
Effect on Cell Cycle Progression

Ceramides are known to induce cell cycle arrest, typically at the G0/G1 or G2/M phases. This compound generally does not cause significant alterations in cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound, C6-ceramide, and a vehicle control as described for the apoptosis assay.

  • Fixation and Staining:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Measure the fluorescence intensity of the PI-DNA complex.

    • Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

start Cell Culture and Treatment harvest Harvest Cells start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in Cold 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with PI and RNase A wash2->stain analyze Flow Cytometry Analysis stain->analyze

Experimental workflow for cell cycle analysis.

Signaling Pathways: A Lack of Engagement

The biological inactivity of this compound is attributed to its inability to effectively engage with the downstream effectors of ceramide signaling. While C6-ceramide can activate various protein kinases and phosphatases involved in apoptotic and cell cycle arrest pathways, this compound fails to do so. The diagram below illustrates the central role of ceramide in initiating these signaling cascades, a role that this compound does not fulfill.

cluster_pathways Downstream Signaling C6_Cer C6-Ceramide PP2A Protein Phosphatase 2A (PP2A) C6_Cer->PP2A activates pRb pRb C6_Cer->pRb dephosphorylates C6_DHCer This compound (Inactive Control) C6_DHCer->PP2A no activation C6_DHCer->pRb no effect Akt Akt (pro-survival) PP2A->Akt dephosphorylates (inactivates) Caspases Caspase Cascade Akt->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis E2F E2F pRb->E2F inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) pRb->Cell_Cycle_Arrest E2F->Cell_Cycle_Arrest

Ceramide signaling pathways not activated by this compound.

Conclusion

This compound is a cornerstone tool in sphingolipid research, not for its biological activity, but for its profound lack thereof. Its history is one of enabling rigorous scientific inquiry by providing a reliable negative control to dissect the specific functions of bioactive ceramides. The synthesis of this compound is straightforward, and its application in cellular assays consistently demonstrates its inability to induce apoptosis or cell cycle arrest. For researchers in cell biology and drug development, a thorough understanding of this compound's properties and its correct application is essential for the accurate interpretation of experimental results in the complex field of sphingolipid signaling.

References

An In-depth Technical Guide to N-Hexanoyldihydrosphingosine: Structural Analogs and Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine, commonly referred to as C6-ceramide, is a synthetic, cell-permeable short-chain analog of endogenous ceramides (B1148491). Ceramides are a class of bioactive sphingolipids that play a pivotal role in a myriad of cellular processes, including the regulation of cell growth, differentiation, senescence, and apoptosis.[1] The inherent lipophilicity of long-chain ceramides limits their utility in experimental settings. Consequently, short-chain analogs like C6-ceramide have become indispensable tools for elucidating the complex signaling pathways governed by these lipids.[2] This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies used to study them.

Core Concepts: The Role of Ceramide in Cellular Signaling

Ceramides are central to the sphingolipid metabolic pathway and act as critical second messengers in response to various cellular stresses, such as DNA damage and oxidative stress.[2] Their accumulation within the cell can trigger signaling cascades that ultimately lead to programmed cell death, or apoptosis, making them a focal point in cancer research.[3][4] The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often described as the "sphingolipid rheostat," which determines the cell's fate.[5] Dysregulation of this balance is a hallmark of many cancers, where ceramide levels are often suppressed.[3] Consequently, therapeutic strategies are being developed to elevate intracellular ceramide levels, either by introducing exogenous ceramide analogs or by inhibiting the enzymes responsible for their degradation.[2][5]

Structural Analogs and Derivatives: Design and Synthesis

The structure of this compound consists of a dihydrosphingosine backbone N-acylated with a six-carbon fatty acid (hexanoic acid). This basic scaffold has been extensively modified to explore structure-activity relationships (SAR) and to develop novel therapeutic agents with enhanced potency and specificity.[6]

Key Modifications Include:

  • Acyl Chain Length: The length and saturation of the N-acyl chain significantly influence the biological activity and physical properties of ceramide analogs.

  • Sphingoid Base Modifications: Alterations to the sphingoid backbone, such as the introduction of double bonds or hydroxyl groups, can impact their metabolic stability and signaling functions.[3]

  • Head Group Modifications: The 1-hydroxy group of the sphingoid base is a key site for modification, with its conversion to amino or carboxy groups yielding derivatives with potent apoptotic activity.[2][4]

The synthesis of these analogs often involves the acylation of a synthetically prepared sphingoid base with the desired fatty acid.[6] More complex derivatives may require multi-step synthetic routes starting from chiral precursors like L-serine.

Quantitative Data on Biological Activity

The biological efficacy of this compound and its analogs is typically quantified by their ability to induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the cytotoxic potential of these compounds.

CompoundCell LineIC50 (µM)Biological Effect
This compound (C6-Ceramide) KCs< 20No effect on cell viability up to 10 µM
HL601Apoptosis induction
C6-cis-Ceramide HL600.5Stronger apoptosis induction than C6-Ceramide[3]
C6-TRP-Ceramide (Triple bond derivative) HL600.1Highest apoptosis-inducing activity[3]
N-Acetyl-sphingosine (C2-Ceramide) HL60< 1More potent apoptosis inducer than C6-Ceramide[3]
C2-TRP-Ceramide HL60<< 1Much more potent than C2-Ceramide[3]

Signaling Pathways Modulated by this compound and Analogs

C6-ceramide and its derivatives exert their biological effects by modulating a complex network of intracellular signaling pathways. A primary mechanism involves the direct activation of protein phosphatases, particularly Protein Phosphatase 2A (PP2A).[7]

C6_Cer This compound (C6-Ceramide) PP2A Protein Phosphatase 2A (PP2A) C6_Cer->PP2A Activates Akt Akt (Protein Kinase B) PP2A->Akt Dephosphorylates (Inhibits) Bad Bad Akt->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Apoptotic Signaling Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: C6-Ceramide Induced Apoptosis via PP2A Activation.

As depicted in Figure 1, C6-ceramide activates PP2A, which in turn dephosphorylates and inactivates the pro-survival kinase Akt. This leads to a cascade of events, including the dephosphorylation of Bad, release of cytochrome c from the mitochondria, and subsequent caspase activation, culminating in apoptosis.

Experimental Protocols

A variety of standardized assays are employed to characterize the biological effects of this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with C6-Ceramide analogs Incubate1->Treat Incubate2 Incubate (2-4h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate (overnight) Add_Solubilizer->Incubate4 Measure Measure absorbance (570 nm) Incubate4->Measure

Figure 2: Experimental Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 10⁵ cells per well and incubate for 24 hours.[10]

  • Treatment: Treat the cells with varying concentrations of this compound or its analogs for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan (B1609692) crystals by metabolically active cells.[10]

  • Solubilization: Add 100 µL of solubilizing solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Incubate the plate overnight in the dark and measure the absorbance at 570 nm using a microplate reader.[8]

Quantification of Intracellular Ceramides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the quantification of different ceramide species within cells.[1][12]

start Cell Lysate extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction separation HPLC Separation (Reversed-phase column) extraction->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Mass Analyzer 1 (Precursor Ion Selection) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection) cid->ms2 quantification Quantification (Multiple Reaction Monitoring) ms2->quantification end Ceramide Profile quantification->end

Figure 3: Workflow for Intracellular Ceramide Quantification by LC-MS/MS.

Protocol:

  • Sample Preparation: Harvest cells and perform lipid extraction using a method such as the Bligh and Dyer procedure.[13]

  • Internal Standard: Spike the samples with a known amount of a non-endogenous ceramide species (e.g., C17:0 ceramide) to serve as an internal standard for quantification.[14]

  • LC Separation: Inject the lipid extract onto a reverse-phase HPLC column to separate the different ceramide species based on their hydrophobicity.[13]

  • MS/MS Analysis: The separated lipids are introduced into the mass spectrometer. In the first mass analyzer, the precursor ions corresponding to the different ceramides are selected. These ions are then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer.

  • Quantification: The amount of each ceramide species is determined by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored.[1]

In Vitro Ceramide Synthase Assay

This assay measures the activity of ceramide synthases (CerS), the enzymes responsible for the N-acylation of the sphingoid base.[12][14]

Protocol:

  • Preparation of Cell Lysates: Prepare cell or tissue homogenates in an appropriate assay buffer.[14]

  • Reaction Mixture: Set up a reaction mixture containing the cell lysate, a sphingoid base substrate (e.g., C17-sphinganine), and a specific fatty acyl-CoA (e.g., C16:0-CoA).[14]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[14]

  • Lipid Extraction and Analysis: Stop the reaction and extract the lipids. The newly synthesized ceramide product is then quantified by LC-MS/MS.[14]

  • Activity Calculation: The CerS activity is expressed as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg protein/min).[14]

In Vitro Protein Phosphatase Assay

This assay is used to determine the effect of ceramide analogs on the activity of protein phosphatases like PP2A. A common method involves a colorimetric assay using a non-specific substrate like p-nitrophenyl phosphate (B84403) (pNPP).[15]

Protocol:

  • Reaction Setup: In a 96-well plate, combine a purified protein phosphatase, the ceramide analog of interest, and a reaction buffer.

  • Substrate Addition: Initiate the reaction by adding the pNPP substrate.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C for a set time.

  • Stopping the Reaction: Stop the reaction by adding a strong base (e.g., NaOH).[15]

  • Measurement: Measure the absorbance of the resulting p-nitrophenol product at 405 nm. The increase in absorbance is proportional to the phosphatase activity.[15]

Conclusion and Future Directions

This compound and its structural analogs are invaluable tools for dissecting the intricate roles of ceramides in cellular signaling. Their ability to modulate key pathways involved in cell fate determination has positioned them as promising candidates for the development of novel anti-cancer therapies.[3] The continued exploration of SAR through the synthesis of new derivatives will undoubtedly lead to the discovery of more potent and selective compounds. Furthermore, the application of advanced analytical techniques will provide deeper insights into the subcellular localization and specific protein interactions of these bioactive lipids, paving the way for targeted therapeutic interventions. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the multifaceted world of sphingolipid biology.

References

physical and chemical properties of N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hexanoyldihydrosphingosine, also known as C6 dihydroceramide (B1258172), is a saturated short-chain ceramide that plays a crucial role in cell biology research. As a stable and metabolically inactive analog of the bioactive C6 ceramide, it serves as an essential negative control in studies investigating ceramide-mediated signaling pathways, particularly those involved in apoptosis, cell cycle arrest, and cellular stress responses. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological significance of this compound.

Core Physical and Chemical Properties

This compound is a well-defined sphingolipid characterized by a dihydrosphingosine backbone N-acylated with a hexanoic acid chain. Its saturated nature distinguishes it from its unsaturated counterpart, C6 ceramide, rendering it biologically less active in many cellular signaling cascades.

PropertyValueSource
Molecular Formula C24H47NO3[1]
Molecular Weight 397.64 g/mol [1]
Appearance White Crystalline Solid or waxy solid[2]
Solubility Soluble in DMF (25 mg/ml), DMSO (5 mg/ml), and ethanol (B145695) (10 mg/ml).[3] Also reported to be soluble in 100% ethanol (>25mg/ml) and DMSO (>50mg/ml).[4][3][4]
Storage Store at -20°C, tightly sealed. Stable for at least one year. Stock solutions in organic solvents are stable for up to 3 months at -20°C.[3][4]
Melting Point No data available[1]
Boiling Point No information available[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-acyl ceramides (B1148491), including this compound, involves the acylation of a sphingoid base with an activated fatty acid. One such method utilizes N-hydroxysuccinimide (NHS) esters of the desired fatty acid.[5][6][7]

Materials:

  • D-erythro-dihydrosphingosine (sphinganine)

  • Hexanoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

  • Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

  • Recrystallization solvent (e.g., methanol)

Procedure:

  • Activation of Hexanoic Acid: React hexanoic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC in an anhydrous solvent. This reaction forms the N-hydroxysuccinimide ester of hexanoic acid.

  • N-acylation of Dihydrosphingosine: The activated hexanoic acid (NHS-hexanoate) is then reacted with D-erythro-dihydrosphingosine. The amino group of dihydrosphingosine nucleophilically attacks the carbonyl group of the NHS ester, leading to the formation of an amide bond and the release of NHS.

  • Purification: The resulting this compound is typically purified by recrystallization from a suitable solvent like methanol (B129727) to yield a pure, crystalline product.[6] The purity can be assessed by thin-layer chromatography (TLC).[5]

Analysis of this compound

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the methods of choice for the sensitive and specific analysis of ceramides.[8][9][10]

Instrumentation:

  • HPLC system with a suitable column (e.g., C8 or C18 reversed-phase)

  • Mass spectrometer with an electrospray ionization (ESI) source

General LC-MS/MS Method:

  • Sample Preparation: Lipids, including this compound, are extracted from biological samples using a solvent system such as the Bligh and Dyer method. For plasma samples, an additional solid-phase extraction step using a silica (B1680970) column may be necessary to isolate sphingolipids.[9]

  • Chromatographic Separation: The extracted lipids are separated on a reversed-phase HPLC column using a gradient elution with a mobile phase typically consisting of a mixture of methanol, water, and an organic modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection: The eluting compounds are ionized using ESI and detected by the mass spectrometer. For quantitative analysis, multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for high selectivity and sensitivity.

Biological Role and Signaling Pathways

This compound is primarily utilized in research as a negative control for its unsaturated and biologically active counterpart, N-Hexanoyl-D-erythro-sphingosine (C6 ceramide). C6 ceramide is a cell-permeable short-chain ceramide that mimics the effects of endogenous ceramides and is a well-established inducer of apoptosis in various cell types.[11] In contrast, this compound, due to the saturation of the sphingoid backbone, is metabolically inactive and does not typically trigger the same apoptotic signaling cascades.[3]

The differential effects of these two molecules are critical for elucidating the specific signaling pathways mediated by ceramide. The following diagrams illustrate the contrasting roles of C6 ceramide and C6 dihydroceramide in the context of apoptosis induction.

C6_Ceramide_Signaling cluster_stimulus External Stimuli cluster_pathway Apoptotic Signaling Cascade C6_Cer C6 Ceramide Mitochondria Mitochondrial Dysfunction C6_Cer->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Pro-apoptotic signaling pathway of C6 Ceramide.

C6_Dihydroceramide_Signaling cluster_control Experimental Control cluster_no_effect Cellular State C6_Dihydrocer C6 Dihydroceramide (this compound) No_Mito_Dysfunction No Mitochondrial Dysfunction C6_Dihydrocer->No_Mito_Dysfunction No_Caspase_Activation No Caspase Activation No_Mito_Dysfunction->No_Caspase_Activation Cell_Survival Cell Survival No_Caspase_Activation->Cell_Survival

Figure 2: Inactive role of C6 Dihydroceramide in apoptosis.

The experimental workflow for investigating the differential effects of C6 ceramide and C6 dihydroceramide on apoptosis is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Apoptosis Analysis cluster_outcome Expected Outcome Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment Groups Cell_Culture->Treatment Vehicle Vehicle Control (e.g., DMSO) Treatment->Vehicle C6_Cer C6 Ceramide Treatment->C6_Cer C6_Dihydrocer C6 Dihydroceramide Treatment->C6_Dihydrocer Caspase_Assay Caspase-3/7 Activity Assay Vehicle->Caspase_Assay C6_Cer->Caspase_Assay C6_Dihydrocer->Caspase_Assay AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Apoptosis_C6 Apoptosis Induced Caspase_Assay->Apoptosis_C6 C6 Ceramide Group No_Apoptosis_Control No Apoptosis Caspase_Assay->No_Apoptosis_Control Vehicle & C6 Dihydroceramide Groups Western_Blot Western Blot (e.g., PARP cleavage)

Figure 3: Workflow for comparing C6 Ceramide and Dihydroceramide effects.

References

N-Hexanoyldihydrosphingosine in Membrane Lipid Rafts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Membrane lipid rafts, dynamic microdomains enriched in cholesterol and sphingolipids, are critical hubs for cellular signaling. The introduction of exogenous bioactive lipids can significantly perturb the structure and function of these rafts, offering a promising avenue for therapeutic intervention. This technical guide focuses on N-Hexanoyldihydrosphingosine (C6-DHS), a short-chain dihydroceramide, and its potential role in modulating membrane lipid rafts. While direct research on C6-DHS is emerging, this document synthesizes current knowledge from closely related sphingolipids, particularly N-hexanoylsphingosine (C6-ceramide), to provide a comprehensive overview of its likely biophysical effects, impact on signaling pathways, and methodologies for its study. This guide aims to equip researchers with the foundational knowledge and practical protocols to investigate the therapeutic potential of C6-DHS in targeting lipid raft-dependent cellular processes.

Introduction to this compound and Lipid Rafts

Membrane lipid rafts are specialized platforms that facilitate the assembly of signaling complexes, thereby regulating a multitude of cellular events, including cell proliferation, apoptosis, and immune responses.[1] These domains are characterized by a liquid-ordered (Lo) phase, distinct from the surrounding liquid-disordered (Ld) phase of the bulk membrane. The key lipid components of rafts are cholesterol and sphingolipids, such as sphingomyelin (B164518) and gangliosides.

This compound (C6-DHS) is a synthetic, cell-permeable short-chain sphingolipid. Structurally, it consists of a dihydrosphingosine backbone N-acylated with a six-carbon fatty acid. Unlike its more commonly studied analog, N-hexanoylsphingosine (C6-ceramide), C6-DHS lacks the C4-C5 trans-double bond in the sphingoid base. This saturation is expected to alter its biophysical properties, including its packing behavior within the membrane and its interaction with other raft components.

The incorporation of short-chain ceramides (B1148491) like C6-ceramide into membranes is known to induce significant reorganization of lipid rafts. They can displace cholesterol and promote the coalescence of smaller rafts into larger, more stable "ceramide-rich platforms."[2][3] These platforms can then serve to cluster specific receptors and signaling molecules, potently modulating downstream pathways. Given its structural similarity, C6-DHS is hypothesized to exert similar, though potentially distinct, effects on lipid raft organization and function.

Quantitative Data on the Effects of Short-Chain Sphingolipids on Membrane Properties

Direct quantitative data for the effects of this compound (C6-DHS) on lipid raft composition are limited in the current literature. However, extensive research on the closely related N-hexanoylsphingosine (C6-ceramide) and other ceramides provides valuable insights into the likely impact of C6-DHS. The following tables summarize key quantitative findings from studies on these analogous compounds. Researchers should consider these values as a starting point for formulating hypotheses and designing experiments specifically for C6-DHS.

Table 1: Biophysical Effects of Short-Chain Ceramides on Model Membranes

ParameterLipid SystemCeramide AnalogueConcentrationObserved EffectReference(s)
Membrane Fluidity DPPC/DOPC/Cholesterol VesiclesC6:0 Ceramide10 mol%Destabilization of ordered domains (lower melting temperature)[4]
Membrane Permeability Model Stratum Corneum Lipid MembranesDihydroceramidesChain length-dependentIncreased membrane permeability with C24 acyl chains compared to sphingosine (B13886) ceramides[5]
Domain Formation SM/PE/Cholesterol VesiclesEgg Ceramide10 mol%Increased permeability, indicating altered domain structure[6]
Lipid Packing C16:0 SM BilayersC16:0 Dihydroceramide15 mol% with CholesterolMore condensed domains compared to C16:0 SM bilayers[7]

Table 2: Effects of Short-Chain Ceramides on Cellular Processes and Signaling

Cellular ProcessCell LineCeramide AnalogueConcentrationQuantitative EffectReference(s)
Apoptosis Induction CHP-100 NeuroepitheliomaC6-CeramideEquimolar to C2-CeramideMarkedly more cytotoxic than C2-Ceramide[8]
Fas-Mediated Apoptosis WR/Fas-SMS1 CellsNatural Ceramide5 µMEnhanced Fas-induced apoptosis[6]
Ceramide Generation in Rafts WR/Fas-SMS1 CellsFas Stimulation5 min~50% increase in ceramide content in raft fractions[6]
Protein Clustering CHO CellsAntibody-mediated clustering of HAN/ARetarded lateral diffusion of inner-leaflet H-Ras[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on membrane lipid rafts. These protocols are adapted from established methods for studying ceramides and other sphingolipids.

Preparation and Cellular Treatment with this compound

Objective: To prepare a stock solution of C6-DHS and treat cultured cells to study its effects on lipid rafts.

Materials:

  • This compound (C6-DHS) powder

  • Ethanol (B145695) (absolute, sterile)

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Cultured cells (e.g., HeLa, Jurkat, or a cell line relevant to the research question)

Protocol:

  • Stock Solution Preparation:

    • Dissolve C6-DHS powder in absolute ethanol to a final concentration of 10-20 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight in complete medium (containing FBS).

  • Cell Treatment:

    • On the day of the experiment, dilute the C6-DHS stock solution directly into serum-free or low-serum medium to the desired final concentration (typically in the range of 10-50 µM). It is crucial to add the C6-DHS/ethanol solution to the medium while vortexing to prevent precipitation.

    • Remove the complete medium from the cells and wash once with sterile Phosphate Buffered Saline (PBS).

    • Add the medium containing C6-DHS to the cells. For control cells, add medium containing the same final concentration of ethanol.

    • Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours), depending on the specific endpoint being measured.

Isolation of Detergent-Resistant Membranes (DRMs)

Objective: To isolate lipid rafts (as DRMs) from cells treated with C6-DHS. This method is based on the insolubility of lipid rafts in cold non-ionic detergents.

Materials:

  • Treated and control cells from Protocol 3.1

  • Ice-cold PBS

  • Lysis Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Sucrose (B13894) solutions (in TNE buffer): 80% (w/v) and 30% (w/v), 5% (w/v).

  • Dounce homogenizer

  • Ultracentrifuge and swing-out rotor (e.g., SW 41 Ti)

  • Ultracentrifuge tubes

Protocol:

  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold Lysis Buffer to each 10 cm dish.

    • Scrape the cells and transfer the lysate to a pre-chilled Dounce homogenizer.

    • Homogenize with 10-15 strokes on ice.

    • Incubate the lysate on ice for 30 minutes.

  • Sucrose Gradient Preparation and Ultracentrifugation:

    • In an ultracentrifuge tube, mix 1 ml of the cell lysate with 1 ml of 80% sucrose solution to obtain a 40% sucrose concentration.

    • Carefully overlay the 40% sucrose layer with 4 ml of 30% sucrose solution.

    • Carefully overlay the 30% sucrose layer with 4 ml of 5% sucrose solution.

    • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection:

    • After centrifugation, a light-scattering band, representing the DRMs, should be visible at the 5%/30% sucrose interface.

    • Carefully collect 1 ml fractions from the top of the gradient. The DRM fraction is typically found in fractions 4 and 5.

  • Analysis:

    • The collected fractions can be analyzed for protein composition by Western blotting using lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Calnexin).

    • Lipid analysis can be performed using techniques such as mass spectrometry to determine changes in lipid composition upon C6-DHS treatment.

Fluorescence Polarization Assay for Membrane Fluidity

Objective: To assess changes in membrane fluidity in response to C6-DHS treatment using a fluorescent probe.

Materials:

  • Treated and control cells from Protocol 3.1

  • Fluorescent membrane probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene (DPH) or Laurdan)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorometer with polarization filters

Protocol:

  • Probe Labeling:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DPH in tetrahydrofuran).

    • Harvest treated and control cells and resuspend them in HBSS at a concentration of approximately 1 x 10^6 cells/ml.

    • Add the fluorescent probe to the cell suspension at a final concentration of ~1 µM.

    • Incubate at 37°C for 30-60 minutes in the dark to allow the probe to incorporate into the cell membranes.

  • Fluorescence Polarization Measurement:

    • Wash the cells twice with HBSS to remove unincorporated probe.

    • Resuspend the cells in HBSS and transfer to a quartz cuvette.

    • Measure the fluorescence polarization (P) using a fluorometer equipped with excitation and emission polarizers. The excitation and emission wavelengths will depend on the probe used (e.g., for DPH, excitation ~360 nm, emission ~430 nm).

    • The fluorescence polarization is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where I_parallel and I_perpendicular are the fluorescence intensities parallel and perpendicular to the excitation light plane, and G is the grating factor of the instrument.[10]

  • Data Analysis:

    • An increase in fluorescence polarization indicates a decrease in membrane fluidity (more ordered), while a decrease in polarization suggests an increase in fluidity (more disordered).

    • Compare the polarization values of C6-DHS-treated cells with control cells.

Signaling Pathways and Logical Relationships

The introduction of C6-DHS into cellular membranes is anticipated to modulate signaling pathways that are dependent on the integrity and composition of lipid rafts. Based on the known effects of ceramides, C6-DHS may influence apoptosis and cell stress responses. The following diagrams, generated using the DOT language, illustrate these potential signaling cascades and experimental workflows.

Proposed Signaling Pathway for C6-DHS-Induced Apoptosis

C6_DHS_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_DISC Death-Inducing Signaling Complex C6_DHS This compound (C6-DHS) Membrane Plasma Membrane Lipid_Rafts Lipid Rafts Raft_Clustering Raft Clustering & Platform Formation Lipid_Rafts->Raft_Clustering C6-DHS Integration FasR Fas Receptor (CD95) Raft_Clustering->FasR Receptor Clustering FADD FADD FasR->FADD DISC DISC Formation FasR->DISC Casp8 Pro-Caspase-8 FADD->Casp8 Casp8_act Active Caspase-8 DISC->Casp8_act Casp3 Caspase-3 Casp8_act->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway for C6-DHS-induced apoptosis via lipid raft clustering.

Experimental Workflow for Studying C6-DHS Effects

C6_DHS_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture C6_DHS_Treatment C6-DHS Treatment (Protocol 3.1) Cell_Culture->C6_DHS_Treatment Control Vehicle Control Cell_Culture->Control DRM_Isolation DRM Isolation (Protocol 3.2) C6_DHS_Treatment->DRM_Isolation Membrane_Fluidity Membrane Fluidity Assay (Protocol 3.3) C6_DHS_Treatment->Membrane_Fluidity Control->DRM_Isolation Control->Membrane_Fluidity Western_Blot Western Blot Analysis (Raft Markers, Signaling Proteins) DRM_Isolation->Western_Blot Mass_Spec Mass Spectrometry (Lipidomics) DRM_Isolation->Mass_Spec FP_Analysis Fluorescence Polarization Analysis Membrane_Fluidity->FP_Analysis Data_Analysis Data Interpretation and Conclusion Western_Blot->Data_Analysis Mass_Spec->Data_Analysis FP_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for investigating the effects of C6-DHS on lipid rafts.

Conclusion and Future Directions

This compound represents a compelling molecule for the modulation of membrane lipid raft structure and function. While direct experimental evidence is currently sparse, the extensive literature on related short-chain ceramides provides a strong foundation for predicting its biological activities. It is anticipated that C6-DHS will alter the biophysical properties of lipid rafts, leading to the formation of signaling platforms that can trigger cellular responses such as apoptosis.

Future research should focus on validating these hypotheses through rigorous experimentation. Key areas of investigation include:

  • Direct comparison of C6-DHS and C6-ceramide: Elucidating the precise role of the sphingoid base double bond in modulating lipid raft properties and signaling outcomes.

  • Quantitative lipidomics and proteomics: Characterizing the detailed changes in the molecular composition of lipid rafts in response to C6-DHS treatment.

  • In vivo studies: Evaluating the therapeutic potential of C6-DHS in preclinical models of diseases where lipid raft dysfunction is implicated, such as cancer and neurodegenerative disorders.

The methodologies and conceptual frameworks presented in this guide offer a starting point for researchers to explore the exciting potential of this compound as a tool to understand and manipulate lipid raft-dependent cellular processes for therapeutic benefit.

References

N-Hexanoyldihydrosphingosine and Its Intricate Relationship with Mitochondrial Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hexanoyldihydrosphingosine (C6-DHS), a prominent member of the dihydroceramide (B1258172) family, stands as a critical precursor in the de novo synthesis of ceramides. Unlike its unsaturated counterpart, N-hexanoyl-sphingosine (C6-ceramide), which is a well-established pro-apoptotic lipid, C6-DHS exhibits a more nuanced and often antagonistic role in mitochondrial-mediated cellular processes. This technical guide delves into the core of C6-DHS's interaction with mitochondria, providing a comprehensive overview of its effects on mitochondrial function, particularly in the context of apoptosis. By presenting quantitative data, detailed experimental protocols, and illustrative signaling pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of C6-DHS's potential as a modulator of mitochondrial health and a target for therapeutic intervention.

Introduction: The Dihydroceramide-Ceramide Axis in Mitochondrial Fate

Sphingolipids, a class of lipids characterized by a sphingoid base backbone, are integral components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Central to sphingolipid metabolism is the dynamic interplay between dihydroceramides and ceramides. Dihydroceramides, such as this compound (C6-DHS), are the direct precursors to ceramides, differing only by the absence of a 4,5-trans double bond in the sphingoid backbone.[2] This structural distinction is paramount, as it dictates their profoundly different effects on mitochondrial function and cell fate.

Ceramides are widely recognized as inducers of mitochondrial-mediated apoptosis.[1][2] They can form channels in the outer mitochondrial membrane (OMM), leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of pro-apoptotic factors like cytochrome c.[1][3] In stark contrast, dihydroceramides, including C6-DHS, are generally considered non-apoptotic and have been shown to inhibit the pro-apoptotic actions of ceramides.[3][4]

This guide will specifically focus on this compound (C6-DHS), exploring its direct and indirect effects on mitochondrial integrity and function.

This compound's Role in Modulating Mitochondrial Apoptosis

The primary mechanism by which C6-DHS influences mitochondrial function is through its ability to counteract the pro-apoptotic effects of C6-ceramide. This is achieved by inhibiting the formation of ceramide channels within the OMM.

Inhibition of Ceramide Channel Formation

Ceramides self-assemble within the OMM to form large, stable channels that are permeable to proteins.[3] The formation of these channels is a critical step in the intrinsic apoptotic pathway, as it facilitates the release of cytochrome c and other intermembrane space proteins into the cytosol, ultimately leading to caspase activation and cell death.[1]

This compound, and other dihydroceramides, have been demonstrated to hinder this process. By intercalating into the mitochondrial membrane, C6-DHS disrupts the self-assembly of ceramide molecules, thereby preventing the formation of functional channels.[3][4] This inhibitory effect is significant, as even a small amount of dihydroceramide can lead to a substantial reduction in membrane permeabilization.[4]

Attenuation of Cytochrome c Release

A direct consequence of inhibiting ceramide channel formation is the attenuation of cytochrome c release from the mitochondria. Studies have shown that while C6-ceramide potently induces the release of cytochrome c from isolated mitochondria, C2-dihydroceramide does so to a much lesser extent.[1] This suggests that the presence of the 4,5-trans double bond is crucial for this pro-apoptotic activity.

Impact on Reactive Oxygen Species (ROS) Production

Ceramides have been implicated in the generation of reactive oxygen species (ROS) by mitochondria, which can further amplify the apoptotic signal.[5] In contrast, the inactive analogue dihydro-C6-ceramide has been shown to have no effect on hydrogen peroxide (H₂O₂) production in human myeloid leukemia U937 cells, whereas C6-ceramide induced a significant increase.[5] This indicates that C6-DHS does not directly contribute to mitochondrial oxidative stress.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound and related dihydroceramides on mitochondrial function. It is important to note that much of the existing research focuses on the inhibitory role of dihydroceramides in the context of ceramide-induced effects, with limited data on the direct effects of C6-DHS alone.

ParameterMoleculeCell/SystemConcentrationObservationReference
Inhibition of OMM Permeabilization C2-DihydroceramideIsolated Mitochondria1/10th of C2-Ceramide~95% inhibition of permeabilization[4]
C16-DihydroceramideIsolated Mitochondria1/10th of C16-Ceramide~51% inhibition of permeabilization[4]
Cytochrome c Release C2-DihydroceramideIsolated Rat Liver MitochondriaNot specified"Much lesser extent" compared to C2- and C6-Ceramide[1]
Hydrogen Peroxide (H₂O₂) Production Dihydro-C6-ceramideHuman Myeloid Leukemia U937 Cells25 µMNo effect[5]
C6-ceramideHuman Myeloid Leukemia U937 Cells25 µMSignificant increase in H₂O₂ production[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, which can be adapted for studying the effects of this compound on mitochondrial function.

Measurement of Ceramide Channel Formation in Isolated Mitochondria

This protocol is adapted from studies investigating the permeability of the mitochondrial outer membrane.

Objective: To assess the ability of C6-DHS to inhibit C6-ceramide-induced permeabilization of the outer mitochondrial membrane to cytochrome c.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • This compound (C6-DHS)

  • N-Hexanoyl-sphingosine (C6-ceramide)

  • Reduced cytochrome c

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from fresh tissue using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in an appropriate buffer (e.g., mannitol/sucrose buffer).

  • Pre-incubate isolated mitochondria with varying concentrations of C6-DHS for a specified time (e.g., 10-30 minutes) at 37°C.

  • Add a concentration of C6-ceramide known to induce cytochrome c release to the mitochondrial suspension.

  • Immediately add reduced cytochrome c to the suspension.

  • Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time using a spectrophotometer. A slower rate of oxidation in the presence of C6-DHS indicates inhibition of OMM permeabilization.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To determine the effect of C6-DHS on mitochondrial membrane potential.

Materials:

  • Cultured cells of interest

  • This compound (C6-DHS)

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in appropriate culture plates or dishes and allow them to adhere.

  • Treat the cells with varying concentrations of C6-DHS for the desired duration. Include a positive control for depolarization (e.g., CCCP).

  • At the end of the treatment period, remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Objective: To measure the effect of C6-DHS on the production of intracellular ROS.

Materials:

  • Cultured cells of interest

  • This compound (C6-DHS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Plate cells and treat with different concentrations of C6-DHS for the desired time. Include a positive control for ROS induction (e.g., H₂O₂).

  • After treatment, wash the cells with PBS.

  • Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence plate reader, microscope, or flow cytometer. DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 De Novo Ceramide Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine C6-DHS This compound (C6-DHS) Dihydrosphingosine->C6-DHS + Hexanoyl-CoA C6-Ceramide N-Hexanoyl-sphingosine (C6-Ceramide) C6-DHS->C6-Ceramide CerS Ceramide Synthase DES1 Dihydroceramide Desaturase 1

Figure 1. De Novo Synthesis of C6-Ceramide from C6-DHS.

G cluster_1 Mitochondrial Apoptosis Pathway C6-Ceramide C6-Ceramide Ceramide_Channels Ceramide Channel Formation in OMM C6-Ceramide->Ceramide_Channels MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Ceramide_Channels->MOMP Cytochrome_c_Release Cytochrome c Release MOMP->Cytochrome_c_Release Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis C6-DHS This compound (C6-DHS) C6-DHS->Ceramide_Channels Inhibits

Figure 2. C6-DHS Inhibits C6-Ceramide-Induced Apoptosis.

G cluster_2 Experimental Workflow for Assessing Mitochondrial Function Cell_Culture Cell Culture Treatment Treatment with C6-DHS (and/or C6-Ceramide) Cell_Culture->Treatment Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Treatment->Mito_Potential ROS_Assay ROS Production Assay (e.g., DCFH-DA) Treatment->ROS_Assay Cyto_c_Assay Cytochrome c Release Assay (e.g., Western Blot) Treatment->Cyto_c_Assay Data_Analysis Data Analysis and Interpretation Mito_Potential->Data_Analysis ROS_Assay->Data_Analysis Cyto_c_Assay->Data_Analysis

Figure 3. Workflow for studying C6-DHS's mitochondrial effects.

Conclusion and Future Directions

This compound (C6-DHS) emerges not as a direct effector of mitochondrial dysfunction, but as a crucial regulator of ceramide-induced apoptosis. Its ability to inhibit the formation of ceramide channels in the outer mitochondrial membrane positions it as a key player in the delicate balance between cell survival and death. This inhibitory function underscores the critical importance of the dihydroceramide desaturase (DES) enzyme, which catalyzes the conversion of dihydroceramides to ceramides, as a potential therapeutic target.

For researchers and drug development professionals, the modulation of the C6-DHS to C6-ceramide ratio presents a promising avenue for therapeutic intervention in diseases characterized by excessive apoptosis. Further research is warranted to elucidate the precise molecular interactions between C6-DHS and ceramide within the mitochondrial membrane and to explore the full therapeutic potential of manipulating this critical step in the sphingolipid metabolic pathway. A deeper understanding of the factors that regulate DES activity could unlock novel strategies for protecting against mitochondrial-driven cell death in a variety of pathological conditions.

References

Methodological & Application

Application Notes and Protocols for N-Hexanoyldihydrosphingosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine (C6-DHS), a short-chain dihydroceramide, is a valuable tool for investigating the intricate roles of sphingolipids in cellular processes. As a cell-permeable analog of endogenous dihydroceramides, C6-DHS allows for the direct study of dihydroceramide-mediated signaling pathways, which are implicated in apoptosis, cell cycle arrest, and autophagy. Unlike its unsaturated counterpart, N-hexanoylsphingosine (C6-ceramide), C6-DHS lacks the 4,5-trans double bond in the sphingoid backbone, leading to distinct biological activities that are a subject of ongoing research. These application notes provide detailed protocols for the use of C6-DHS in cell culture experiments, enabling researchers to explore its effects on cell viability, apoptosis, and relevant signaling cascades.

Reagent Information

PropertyValue
Chemical Name N-Hexanoyl-D-erythro-dihydrosphingosine; C6-dihydroceramide
Molecular Formula C₂₄H₄₉NO₃
Molecular Weight 399.66 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol (B145695) and DMSO. For cell culture, a stock solution in sterile DMSO is recommended.[1]
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles.
Purity ≥98%

Key Applications

  • Induction of Apoptosis: Exogenous C6-DHS can be used to induce apoptosis in various cell lines to study the underlying molecular mechanisms.

  • Investigation of Sphingolipid Metabolism: As a precursor in the de novo sphingolipid synthesis pathway, C6-DHS can be used to study the enzymes and pathways involved in ceramide metabolism.

  • Analysis of Dihydroceramide-Specific Signaling: The use of C6-DHS allows for the specific investigation of signaling pathways activated by dihydroceramides, distinct from those activated by ceramides.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount: Determine the volume of DMSO needed to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial containing the solid C6-DHS.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure no precipitate is visible.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Induction of Apoptosis in Cultured Cells

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Multi-well plates or culture flasks

  • Vehicle control (sterile DMSO)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate or culture flask at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Treatment Media: Prepare serial dilutions of the C6-DHS stock solution in complete cell culture medium to achieve the desired final working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). A suggested starting range is 10-50 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest C6-DHS concentration to complete cell culture medium. The final DMSO concentration should ideally be below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the prepared treatment media or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line and experimental setup.

  • Downstream Analysis: Following incubation, harvest the cells for analysis of apoptosis using methods such as flow cytometry (Annexin V/Propidium Iodide staining), Western blotting for apoptosis markers (e.g., cleaved PARP, cleaved caspase-3), or a cell viability assay (e.g., MTS or MTT assay).

Protocol 3: Cell Viability Assay (MTS Assay)

Materials:

  • Cells treated with C6-DHS (from Protocol 2)

  • MTS reagent

  • 96-well plate reader

Procedure:

  • Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions.

  • Addition of MTS Reagent: At the end of the C6-DHS treatment period, add the appropriate volume of MTS reagent to each well of the 96-well plate.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO₂.

  • Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Quantitative Data

The following tables summarize quantitative data from studies using the closely related N-Hexanoylsphingosine (C6-Ceramide), which can serve as a reference for designing experiments with C6-DHS.

Table 1: Effect of C6-Ceramide on Cell Viability

Cell LineConcentration (µM)Incubation Time (h)Reduction in Cell Viability (%)
MyLa25626.7
1635.5
2457.0
100651.1
1682.1
2487.0
HuT7825621.4
1646.7
2463.9
100652.4
1677.1
2479.8
HaCaT252437.5
Primary Human Keratinocytes252428.8

Data adapted from a study on C6-Ceramide.

Table 2: Induction of Apoptosis by C6-Ceramide in K562 Cells

TreatmentIncubation Time (h)Apoptotic Cells (%) (Sub-G1 Phase)
Untreated24~5
25 µM C6-Ceramide24~15
Untreated48~5
25 µM C6-Ceramide48~25
Untreated72~5
25 µM C6-Ceramide72~35

Data adapted from a study on C6-Ceramide.[2]

Visualizations

Signaling Pathways and Experimental Workflow

De_Novo_Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_downstream Downstream Signaling Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR DHCer Dihydroceramides Sphinganine->DHCer CerS C6_DHS_Exo Exogenous This compound (C6-DHS) C6_DHS_Exo->DHCer Cer Ceramides DHCer->Cer DEGS1 Apoptosis Apoptosis DHCer->Apoptosis CellCycleArrest Cell Cycle Arrest DHCer->CellCycleArrest SM Sphingomyelin Cer->SM SMS GSL Glycosphingolipids Cer->GSL GCS Cer->Apoptosis

Caption: De Novo Sphingolipid Synthesis and C6-DHS Entry Point.

Apoptosis_Induction_Workflow cluster_analysis Downstream Assays start Seed Cells in Multi-well Plate overnight Incubate Overnight start->overnight prepare_media Prepare C6-DHS Treatment Media (e.g., 1-100 µM) and Vehicle Control overnight->prepare_media treat Treat Cells prepare_media->treat incubate Incubate for 24-72 hours treat->incubate analyze Analyze Cellular Response incubate->analyze viability Cell Viability Assay (MTS/MTT) analyze->viability apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) analyze->apoptosis western Western Blot (Cleaved PARP, Caspase-3) analyze->western

Caption: Experimental Workflow for C6-DHS Treatment and Analysis.

Ceramide_Apoptosis_Pathway C6_DHS This compound (C6-DHS) DHCer Increased Intracellular Dihydroceramide C6_DHS->DHCer Cer Conversion to Ceramide (via DEGS1) DHCer->Cer PP2A Activation of PP2A Cer->PP2A Mitochondria Mitochondrial Outer Membrane Permeabilization Cer->Mitochondria Apoptosis Apoptosis PP2A->Apoptosis CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Ceramide-Mediated Apoptosis Signaling Pathway.

References

Application Notes and Protocols for the In Vitro Use of N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a cell-permeable short-chain sphingolipid used in in vitro research to investigate the roles of ceramides (B1148491) and their metabolic pathways in various cellular processes. As a saturated analog of the more commonly studied N-hexanoylsphingosine (C6-ceramide), it serves as a crucial control and investigational tool. Its primary applications lie in the study of apoptosis, cell cycle regulation, and sphingolipid-mediated signaling.

Mechanism of Action: this compound acts as a precursor in the de novo synthesis of ceramides and other sphingolipids. Unlike unsaturated ceramides, dihydroceramides are generally considered less potent in inducing immediate cellular responses like apoptosis. This is attributed to the absence of a critical double bond in the sphingoid backbone, which hinders the self-assembly required to form stable, protein-permeable channels in the mitochondrial outer membrane. Consequently, this compound is less effective at directly inducing mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic apoptotic pathway.[1][2]

However, it can be metabolized within the cell by dihydroceramide (B1258172) desaturase to generate C6-ceramide, which is a potent pro-apoptotic molecule. Therefore, the observed biological effects of this compound in vitro can be attributed to both its direct actions and its conversion to C6-ceramide.

Key In Vitro Applications:

  • Induction of Apoptosis: While less potent than its unsaturated counterpart, this compound can induce apoptosis in various cell lines, often at higher concentrations or with longer incubation times. It is a valuable tool for studying the kinetics of ceramide-induced cell death and the role of dihydroceramide desaturase.

  • Cell Cycle Analysis: Treatment with short-chain ceramides can lead to cell cycle arrest, typically at the G1 and G2 phases, thereby inhibiting cell proliferation.[3]

  • Mitochondrial Function Studies: this compound can be used to investigate the role of sphingolipids in modulating mitochondrial membrane potential and the release of pro-apoptotic factors.

  • Comparative Studies: It is an excellent negative control when studying the specific effects of unsaturated ceramides (like C6-ceramide) to dissect the structural requirements for ceramide-mediated signaling events.

Quantitative Data Summary

Due to its lower apoptotic potency, specific IC50 values for this compound are not as widely reported as for N-hexanoylsphingosine (C6-ceramide). The following table provides representative IC50 values for C6-ceramide in various cancer cell lines to serve as a benchmark for estimating effective concentrations. It is expected that higher concentrations of this compound would be required to achieve similar effects.

Cell LineCancer TypeAssayIC50 of C6-Ceramide (µM)Incubation TimeReference
MDA-MB-231Breast CancerCell Viability5-10Not Specified[4]
MCF-7Breast CancerCell Viability5-10Not Specified[4]
SK-BR-3Breast CancerCell Viability5-10Not Specified[4]
MCF7Breast CancerProliferation1224 hours[5]
A549Lung CancerCytotoxicity3572 hours[5]
HN9.10eEmbryonic HippocampalCell Viability13Not Specified[6][7]

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the in vitro effects of this compound.

G cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation prep Prepare Stock Solution (e.g., in DMSO or Ethanol) dose_response Dose-Response & Viability Assay (e.g., MTT, CellTiter-Glo) prep->dose_response ic50 Determine IC50 Value dose_response->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle mmp Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRE) apoptosis->mmp analysis Quantitative Analysis & Statistical Validation cell_cycle->analysis caspase Caspase Activity Assay (Caspase-3/7, -9) mmp->caspase caspase->analysis pathway Pathway Mapping & Conclusion analysis->pathway

Caption: A typical experimental workflow for in vitro studies.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound (powder form).

  • Solvent: Use an appropriate solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).

  • Procedure:

    • Warm the vial of this compound to room temperature.

    • Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in the chosen solvent. Gentle warming (to 37°C) and vortexing may be required to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

    • For cell culture experiments, dilute the stock solution in the culture medium to the desired final concentration immediately before use. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (PI staining).

Materials:

  • 6-well tissue culture plates

  • Cells and this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for the chosen duration. Include an untreated and a vehicle control.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

  • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

Materials:

  • 6-well tissue culture plates

  • Cells and this compound

  • 70% ice-cold ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Culture and treat cells as described for the apoptosis assay.

  • Harvest the cells and wash once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[2][7][8]

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Cells and this compound

  • JC-1 dye solution

  • CCCP (a positive control for mitochondrial depolarization)

  • Flow cytometer or fluorescence microscope/plate reader

Procedure:

  • Culture and treat cells as described in previous protocols. Include a positive control group treated with CCCP (e.g., 50 µM for 15-30 minutes).

  • Add JC-1 staining solution to the cells at a final concentration of 1-10 µg/mL.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells with PBS or culture medium.

  • Analyze the fluorescence by flow cytometry or microscopy.

    • Healthy cells with high ΔΨm: JC-1 forms aggregates that emit red fluorescence (~590 nm).

    • Apoptotic cells with low ΔΨm: JC-1 remains as monomers and emits green fluorescence (~530 nm).

    • The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[4][9]

Caspase Activity Assay

This protocol measures the activity of key executioner caspases (caspase-3/7) or initiator caspases (caspase-9) using a luminogenic or fluorogenic substrate.

Materials:

  • Caspase-Glo® 3/7 or 9 Assay Kit (or equivalent)

  • White-walled 96-well plates (for luminescence)

  • Cells and this compound

  • Luminometer or fluorometer

Procedure:

  • Seed and treat cells in a white-walled 96-well plate as described for the viability assay.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase in the sample.[6]

Signaling Pathways

Ceramide-Induced Intrinsic Apoptosis Pathway

This compound, upon conversion to C6-ceramide, can trigger the intrinsic apoptosis pathway. This involves the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation. Anti-apoptotic Bcl-2 family proteins, such as Bcl-xL, can counteract this by disassembling the ceramide channels.[5][10]

G cluster_mito Mitochondrion C6_DHC This compound (C6-Dihydroceramide) DHCD Dihydroceramide Desaturase C6_DHC->DHCD Metabolism C6_Cer C6-Ceramide DHCD->C6_Cer Cer_Channel Ceramide Channel Formation C6_Cer->Cer_Channel Induces Mito_Membrane Mitochondrial Outer Membrane MOMP MOMP Cer_Channel->MOMP CytC_Release Cytochrome c Release MOMP->CytC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC_Release->Apoptosome Bcl_xL Bcl-xL / Bcl-2 (Anti-apoptotic) Bcl_xL->Cer_Channel Inhibits Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ceramide-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for N-Hexanoyldihydrosphingosine (C6-Dihydroceramide) Treatment in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a synthetic, cell-permeable short-chain analog of dihydroceramide. Dihydroceramides are precursors in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids. While ceramides are well-established as bioactive lipids involved in cellular processes such as apoptosis, cell cycle arrest, and senescence, the specific roles of dihydroceramides are less characterized. However, recent studies suggest that the accumulation of dihydroceramides can also induce cellular stress and trigger distinct cell death pathways, such as cytotoxic autophagy.

These application notes provide a comprehensive overview of the use of this compound in cell culture, including recommended treatment concentrations, detailed experimental protocols, and insights into the potential signaling pathways involved. Due to the limited availability of data specifically for this compound, information from its closely related analog, N-Hexanoylsphingosine (C6-ceramide), is also included for reference and guidance. It is crucial to note the structural difference: N-Hexanoylsphingosine possesses a double bond in the sphingoid backbone which is absent in this compound. This difference may lead to variations in their biological activities.

Data Presentation: Treatment Concentrations and Cellular Effects

The following tables summarize the effective concentrations of this compound and the more extensively studied N-Hexanoylsphingosine (C6-ceramide) in various cell lines and their observed biological effects. This data can serve as a starting point for determining the optimal concentration for your specific cell type and experimental goals.

Table 1: this compound (C6-Dihydroceramide) Treatment Concentrations

Cell LineConcentrationIncubation TimeObserved EffectReference
U87MG (human glioblastoma)6 µM (THC-induced increase)6 hoursIncreased levels of C16-dihydroceramide, induction of cytotoxic autophagy.[1]

Table 2: N-Hexanoylsphingosine (C6-Ceramide) Treatment Concentrations (for reference)

Cell LineConcentrationIncubation TimeObserved Effect
HN9.10e (embryonic hippocampal)0.1 µM24-96 hoursNeuronal differentiation.[2][3]
HN9.10e (embryonic hippocampal)13 µM24-48 hoursIncreased cell viability initially, followed by changes in sphingolipid metabolism.[2][3]
MyLa, HuT78 (cutaneous T cell lymphoma)25 µM24 hoursSignificant reduction in cell viability, induction of necrosis and apoptosis.[4]
MyLa, HuT78 (cutaneous T cell lymphoma)100 µM24 hoursPronounced reduction in cell viability.[4]
Primary human keratinocytes, HaCaT1 - 100 µM24 hoursDose-dependent decrease in cell viability.[4]
FRTL-5 (rat thyroid follicular)50 µM48 hoursInduction of apoptosis.[5]
HeLa (human cervical cancer)50 µM90 minutesDisruption of cytosolic calcium homeostasis.[5]
Various Cancer Cell LinesVariesVariesSensitizes cells to doxorubicin-induced apoptosis.[6]

Experimental Protocols

The following protocols provide detailed methodologies for preparing and using this compound in cell culture experiments.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube using an analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to the tube to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. Ensure no precipitate is visible.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Treatment with this compound

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile pipette tips

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that allows for optimal growth and treatment response. Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the final desired concentration in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions.

    • Important: To avoid precipitation, add the stock solution to a small volume of medium first, mix well, and then add this to the final culture volume.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium. The final DMSO concentration in all treatments, including the control, should be consistent and generally kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the desired cellular assays (e.g., viability, apoptosis, protein expression analysis).

Protocol 3: Cell Viability Assay (MTS Assay)

Materials:

  • Cells treated with this compound (from Protocol 2) in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Reagent Addition: At the end of the treatment period, add the appropriate volume of MTS reagent to each well of the 96-well plate according to the manufacturer's instructions (typically 20 µL per 100 µL of culture medium).

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the absorbance of the media-only blank wells.

Signaling Pathways and Visualizations

This compound and its analogs are known to influence key cellular signaling pathways, particularly those related to cell death and survival.

Experimental Workflow

The general workflow for investigating the effects of this compound on cultured cells is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Working Solutions and Vehicle Control stock->treat cells Seed Cells in Culture Plates cells->treat incubate Incubate for Desired Time treat->incubate viability Cell Viability Assay (e.g., MTS) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis western Western Blot for Signaling Proteins incubate->western

General experimental workflow for cell-based assays.
Apoptosis Signaling Pathway

Short-chain ceramides are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of a cascade of caspases.

apoptosis_pathway C6_DHC This compound (C6-DHC) Mito Mitochondrion C6_DHC->Mito induces stress CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway potentially activated by C6-DHC.
Ceramide-Influenced mTOR Signaling Pathway

N-Hexanoylsphingosine (C6-ceramide) has been shown to sensitize cancer cells to chemotherapy by promoting the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[6] This pathway is critical for regulating cell growth, proliferation, and survival.

mtor_pathway C6_Cer N-Hexanoylsphingosine (C6-Ceramide) AMPK AMPK C6_Cer->AMPK promotes activation mTORC1 mTORC1 AMPK->mTORC1 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Apoptosis_sens Sensitization to Apoptosis mTORC1->Apoptosis_sens inhibits

Simplified mTOR signaling pathway influenced by C6-Ceramide.

Conclusion

This compound is a valuable tool for studying the roles of dihydroceramides in cellular processes. While research specifically on C6-dihydroceramide is still emerging, the extensive data on its analog, C6-ceramide, provides a strong foundation for designing experiments. The protocols and data presented here offer a starting point for researchers to explore the effects of this compound on their specific cellular models. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each cell line and experimental objective. Further research is needed to fully elucidate the distinct signaling pathways and biological functions of this compound.

References

Application Note: Quantitative Analysis of N-Hexanoyldihydrosphingosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a key intermediate in the de novo synthesis pathway of sphingolipids.[1] It is the direct precursor to N-Hexanoyl-sphingosine (C6-ceramide), formed by the action of dihydroceramide (B1258172) desaturase.[2][3] As bioactive lipids, ceramides (B1148491) and their precursors are involved in a multitude of cellular signaling pathways that regulate critical processes such as apoptosis, cell cycle arrest, inflammation, and insulin (B600854) signaling.[2][3][4] Dysregulation of ceramide metabolism has been implicated in various diseases, including metabolic disorders and cancer.[2][5]

Accurate quantification of specific dihydroceramide species like this compound is essential for understanding the dynamics of sphingolipid metabolism and its role in pathology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive, specific, and robust method for the quantitative analysis of these lipids in complex biological matrices.[6][7] This application note provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Signaling Pathway Context: De Novo Sphingolipid Synthesis

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA.[2] The resulting intermediate is converted to sphinganine (B43673) (dihydrosphingosine), which is then acylated by ceramide synthases (CerS) to form dihydroceramides. This compound is formed when sphinganine is acylated with a C6 fatty acid. Subsequently, the introduction of a double bond into the sphinganine backbone by dihydroceramide desaturase 1 (DEGS1) converts dihydroceramides into ceramides, which serve as central hubs for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[1][3]

De Novo Sphingolipid Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Signaling Cellular Signaling SP Serine + Palmitoyl-CoA KS 3-Ketosphinganine SP->KS SPT SA Sphinganine (dihydrosphingosine) KS->SA KSR DHCer This compound (C6-Dihydroceramide) SA->DHCer CerS Cer N-Hexanoyl-sphingosine (C6-Ceramide) DHCer->Cer DEGS1 Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex Various Enzymes Signal Apoptosis, Cell Cycle Arrest, Inflammation Cer->Signal

Caption: De Novo synthesis pathway of ceramides.

Principle of the Method

This method employs liquid chromatography to separate this compound from other lipids in a biological extract. A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for detection and quantification.[6][8] A stable isotope-labeled or odd-chain dihydroceramide is used as an internal standard (IS) to correct for matrix effects and variations during sample preparation and analysis.[5][8]

Experimental Protocols

4.1. Materials and Reagents

  • This compound (C6-dihydroceramide) standard

  • Internal Standard (IS): N-Heptadecanoyldihydrosphingosine (C17-dihydroceramide) or other suitable non-endogenous standard

  • HPLC-grade or LC-MS grade solvents: Methanol (B129727), Isopropanol, Acetonitrile, Chloroform, Water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) or acetate (B1210297) (LC-MS grade)

  • Biological matrix (e.g., plasma, serum, cell lysates, tissue homogenates)

4.2. Sample Preparation: Protein Precipitation & Lipid Extraction This protocol is suitable for high-throughput analysis of serum or plasma samples.[5][8]

  • Thaw Samples: Thaw biological samples on ice.

  • Aliquoting: In a microcentrifuge tube, aliquot 20 µL of the sample (e.g., serum).

  • Spiking IS: Add 10 µL of the internal standard working solution (e.g., C17-dihydroceramide at 500 nM in methanol) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 200 µL of cold extraction solvent (e.g., methanol or a 1:1 mixture of methanol and n-butanol) to precipitate proteins and extract lipids.[9]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the lipid extract to a new tube or a 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aliquot Sample (e.g., 20 µL Plasma) B Add Internal Standard A->B C Add Cold Solvent (Protein Precipitation) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Dry Under Nitrogen E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS System G->H I C18 Column Separation H->I J ESI+ Ionization I->J K MRM Detection J->K L Peak Integration K->L M Generate Calibration Curve L->M N Quantify Analyte Concentration M->N

Caption: General workflow for sample analysis.

4.3. LC-MS/MS Instrumental Analysis The following are typical starting conditions that should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid & 2 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient 50% B to 100% B over 5 min, hold at 100% B for 2 min
Flow Rate 0.4 mL/min
Column Temperature 45 °C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS/MS) Parameters Mass spectrometric detection is performed using a triple quadrupole instrument in positive electrospray ionization mode (ESI+).[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 400.4266.3 (Quantifier)5025
(Qualifier)400.4284.3 (Qualifier)5020
C17-Dihydroceramide (IS) 512.5266.35030

Note: Precursor and product ions are based on calculated [M+H]⁺ and expected fragmentation patterns for dihydroceramides (loss of acyl chain and water). Collision energies are instrument-dependent and require optimization.[10]

Data Presentation and Method Performance

Quantitative analysis is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the prepared calibrators.[6]

Table 3: Representative Method Performance Characteristics The following data are representative of typical performance for LC-MS/MS assays quantifying sphingolipids and should be established during method validation.[5][11][12]

ParameterTypical Value
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 nM
Intra-day Precision (% CV) < 15%
Inter-day Precision (% CV) < 15%
Accuracy (% Bias) 85 - 115%
Extraction Recovery > 85%

These tables provide a clear and structured summary of the quantitative aspects of the analytical method, facilitating easy comparison and implementation by researchers.

References

Application Note: Quantification of N-Hexanoyldihydrosphingosine (C6-Dihydroceramide) by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a key intermediate in the de novo sphingolipid biosynthesis pathway.[1] Dihydroceramides are precursors to ceramides (B1148491), which are central lipid signaling molecules involved in regulating cellular processes such as apoptosis, cell growth, and differentiation.[2][3] Accurate quantification of specific dihydroceramide (B1258172) species like this compound is crucial for studying sphingolipid metabolism and its dysregulation in various diseases. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the preferred method for this analysis due to its high sensitivity, specificity, and throughput.[4][5][6][7] This application note provides a detailed protocol for the robust and reliable quantification of this compound in biological samples.

Principle of the Method

This method employs a simple protein precipitation step to extract lipids, including this compound, from a biological matrix (e.g., plasma, cell lysates).[8][9][10] An internal standard (IS), such as a non-endogenous, stable isotope-labeled, or odd-chain dihydroceramide, is added prior to extraction to ensure accurate quantification. The extracted lipids are then separated using reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5] MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[10][11] Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Materials and Reagents
  • This compound (C6-Dihydroceramide) standard (Avanti Polar Lipids or equivalent)

  • N-Heptadecanoyldihydrosphingosine (C17-Dihydroceramide) internal standard (Avanti Polar Lipids or equivalent)

  • HPLC-grade methanol (B129727), acetonitrile, isopropanol, and water (Honeywell or equivalent)

  • Formic acid, LC-MS grade (Sigma-Aldrich or equivalent)

  • Ammonium acetate, LC-MS grade (Sigma-Aldrich or equivalent)

  • Control human plasma or other relevant biological matrix (BioIVT or equivalent)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500 QTRAP, Thermo TSQ Quantiva)[8]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and C17-Dihydroceramide IS in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol to create calibration standards ranging from approximately 1 to 1000 ng/mL.[4][12]

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the C17-Dihydroceramide stock solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation Protocol
  • Pipette 50 µL of the biological sample (e.g., plasma, cell lysate), calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution (50 ng/mL) to all tubes except for the blank matrix.

  • To precipitate proteins and extract lipids, add 400 µL of ice-cold methanol.[10]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 250 µL of the supernatant to an autosampler vial with an insert for HPLC-MS/MS analysis.[10]

Data Presentation & Method Parameters

HPLC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters for the quantification of this compound.

Table 1: HPLC Parameters

Parameter Setting
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | 0-0.5 min, 50% B; 0.5-3.0 min, 50-98% B; 3.0-4.0 min, 98% B; 4.1-5.0 min, 50% B |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 500°C
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte MRM Transition (m/z)
This compound 398.4 → 280.3

| C17-Dihydroceramide (IS) | 568.6 → 280.3 |

Note: MRM transitions should be optimized for the specific instrument used. The product ion m/z 280.3 corresponds to the dihydrosphingosine backbone after the loss of the N-acyl chain and water.

Method Validation Summary

The developed method should be validated according to regulatory guidelines (e.g., EMA, FDA).[13][14][15] The table below summarizes typical performance characteristics for this type of bioanalytical assay.[4][12]

Table 3: Typical Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99 > 0.995
Calibration Range - 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Precision <20%, Accuracy ±20% 1 ng/mL
Intra-day Precision (%RSD) ≤ 15% < 10%
Inter-day Precision (%RSD) ≤ 15% < 12%
Accuracy (% Recovery) 85 - 115% 92 - 108%
Matrix Effect IS-normalized factor within 0.85-1.15 Consistent and compensated by IS

| Analyte Stability | ≤ 15% deviation from nominal | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |

Mandatory Visualizations

Signaling Pathway Context

This compound is a direct precursor to C6-ceramide in the de novo sphingolipid synthesis pathway, which originates in the endoplasmic reticulum.[2][16]

DeNovo_Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Precursors Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Precursors->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase Analyte This compound (C6-Dihydroceramide) DHS->Analyte Ceramide Synthase Ceramide C6-Ceramide Analyte->Ceramide Dihydroceramide Desaturase (DES) Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex Transport & Further Processing

Caption: The de novo sphingolipid synthesis pathway highlighting the analyte's position.

Experimental Workflow

The following diagram outlines the logical steps from sample receipt to final data reporting.

Caption: A logical workflow for the quantification of this compound.

References

Application Notes and Protocols for N-Hexanoyldihydrosphingosine Delivery to Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a synthetic, cell-permeable sphingolipid. It serves as a crucial precursor in the de novo synthesis pathway of ceramides (B1148491), which are central signaling molecules involved in a myriad of cellular processes.[1] Unlike its unsaturated counterpart, ceramide, dihydroceramide (B1258172) lacks the 4,5-trans-double bond in the sphingoid backbone.[1] This structural difference has significant functional implications, as dihydroceramides do not typically form membrane channels in the same manner as ceramides but are implicated in cellular stress responses, cell cycle progression, and apoptosis.[2] The accumulation of dihydroceramides, often through the inhibition of dihydroceramide desaturase (DES), can lead to cell cycle arrest and apoptosis, making this compound a valuable tool for studying these processes.[2][3] Its short N-acyl chain enhances its water solubility and ability to cross cell membranes compared to long-chain sphingolipids, facilitating its use in cell culture experiments.

These application notes provide detailed protocols for the preparation and delivery of this compound to cultured cells, as well as methods for assessing its biological effects, particularly on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The following tables summarize quantitative data for the application of this compound and related compounds in various cell lines.

Table 1: Recommended Working Concentrations and Observed Effects of this compound

Cell Line TypeConcentration RangeIncubation TimeObserved Effect(s)Reference(s)
Embryonic Hippocampal Neurons0.1 µM24-48 hoursInduction of differentiation[4][5]
Embryonic Hippocampal Neurons13 µM24-48 hoursAltered sphingolipid metabolism[4][5]
Human Neuroepithelioma (CHP-100)Not SpecifiedNot SpecifiedInduction of apoptosis[4]
Kupffer Cells1 - 10 µM120 minutesEnhanced phagocytic activity[6]
Breast Cancer (MDA-MB-231, MCF-7, SK-BR-3)5 - 10 µM (IC50)72 hoursModerate cytotoxicity[7]

Table 2: Solvents and Stock Solution Recommendations

ParameterRecommendationRationaleReference(s)
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (EtOH)This compound has limited aqueous solubility. These organic solvents effectively dissolve the compound for the preparation of a concentrated stock solution.[8][9]
Stock Solution Concentration 1-20 mMPreparing a concentrated stock minimizes the final volume of organic solvent added to the cell culture medium, thereby reducing solvent-induced cytotoxicity.[9][10]
Storage of Stock Solution -20°C or -80°C in small aliquotsAliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Protection from light is also recommended.[9]
Final Solvent Concentration in Media < 0.5% (v/v)High concentrations of organic solvents can be toxic to cells. It is crucial to include a vehicle control (media with the same concentration of solvent) in all experiments.[8][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration in cell culture medium.

Materials:

  • This compound (powder)

  • Sterile, anhydrous Dimethyl sulfoxide (DMSO) or 200 proof Ethanol (EtOH)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional, for gentle warming)

Procedure:

  • Calculate the required amount of solvent: Determine the volume of DMSO or EtOH needed to dissolve the this compound to the desired stock concentration (e.g., 10 mM).

  • Dissolution: Aseptically add the calculated volume of sterile DMSO or EtOH to the vial containing the this compound powder.

  • Mixing: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Delivery of this compound to Cultured Cells

This protocol outlines the dilution of the stock solution and its addition to cultured cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates, flasks, or dishes

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution: Pre-warm the complete cell culture medium to 37°C. It is recommended to add the stock solution to the medium in a dropwise manner while gently swirling to ensure rapid and even dispersion and to avoid precipitation.[9]

  • Cell Treatment:

    • Calculate the volume of the stock solution required to achieve the final desired concentration in the cell culture volume.

    • For adherent cells, carefully remove the existing medium and replace it with the medium containing the appropriate concentration of this compound.

    • For suspension cells, the compound-containing medium can be added directly to the culture.

  • Solvent Control: Prepare a vehicle control by adding the same volume of DMSO or EtOH (without the compound) to the cell culture medium. The final solvent concentration should match that of the highest this compound concentration being tested.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Protocol 3: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol describes a common method to quantify apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS), cold

  • 1X Annexin-binding buffer

  • Fluorochrome-conjugated Annexin V (e.g., FITC, APC)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells, including any floating cells from the supernatant, as apoptotic cells may detach.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5-10 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a 100 µg/mL PI working solution.[12] The exact volumes may vary depending on the manufacturer's instructions.

    • Gently vortex the cells.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[9][12]

  • Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible (preferably within one hour).[12][13]

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis prep_stock Prepare this compound Stock Solution (Protocol 1) prep_working Prepare Working Solution in Pre-warmed Medium prep_stock->prep_working treat_cells Treat Cultured Cells (Protocol 2) prep_working->treat_cells vehicle_control Prepare Vehicle Control prep_working->vehicle_control incubation Incubate for Desired Time treat_cells->incubation vehicle_control->incubation harvest_cells Harvest Cells incubation->harvest_cells apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) (Protocol 3) harvest_cells->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) harvest_cells->cell_cycle_analysis other_assays Other Assays (e.g., Western Blot, qPCR) harvest_cells->other_assays signaling_pathway cluster_cell Cellular Environment cluster_membrane Plasma Membrane cluster_cytosol Cytosol & ER C6_dihydroceramide This compound (Exogenous) C6_dihydroceramide_in Intracellular This compound C6_dihydroceramide->C6_dihydroceramide_in Cellular Uptake DES Dihydroceramide Desaturase (DES) C6_dihydroceramide_in->DES Inhibition or Accumulation Stress_Response Cellular Stress Response C6_dihydroceramide_in->Stress_Response Ceramide Ceramide DES->Ceramide Conversion Cell_Cycle_Arrest Cell Cycle Arrest Stress_Response->Cell_Cycle_Arrest Mitochondria Mitochondria Stress_Response->Mitochondria Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

References

Application Note: A Comprehensive Lipidomics Workflow for the Analysis of N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Hexanoyldihydrosphingosine (C6-Dihydroceramide) is a key intermediate in the de novo sphingolipid synthesis pathway. Sphingolipids are a class of lipids that play crucial roles in cell signaling, membrane structure, and apoptosis.[1][2] Altered levels of specific ceramides (B1148491) and dihydroceramides have been implicated in various diseases, including metabolic disorders, cancer, and neurodegenerative diseases, making them important targets for research and drug development.[3][4] This application note provides a detailed, robust, and versatile lipidomics workflow for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

Overall Lipidomics Workflow

The analysis of this compound involves several critical stages, from initial sample preparation to final data analysis. Each step is optimized to ensure high recovery, specificity, and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Homogenization Homogenization Sample->Homogenization Spike Spike Internal Standard Homogenization->Spike Extraction Lipid Extraction (Folch Method) Spike->Extraction LC Reversed-Phase LC Separation Extraction->LC MS MS/MS Detection (ESI+) LC->MS Integration Peak Integration MS->Integration Normalization Normalization to Internal Standard Integration->Normalization Quantification Absolute Quantification Normalization->Quantification Result Final Report Quantification->Result

Caption: High-level workflow for this compound analysis.

Experimental Protocols

Sample Preparation and Lipid Extraction

A modified version of the Folch method is utilized for efficient extraction of sphingolipids from biological matrices.[1] Using glassware throughout the procedure is recommended to minimize the loss of lipids due to adsorption.[7]

Materials:

  • Chloroform (B151607) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Protease Inhibitor Cocktail

  • Internal Standard (IS): e.g., C17-Dihydroceramide or a stable isotope-labeled C6-Dihydroceramide.

  • Sonicator

  • Nitrogen evaporator

  • Centrifuge

Protocol:

  • Homogenization:

    • For cell pellets (~1 x 10^6 cells), reconstitute in 100 µL of cold water containing a protease inhibitor cocktail.[1]

    • For tissue samples, weigh 20-50 mg of tissue, add 1 mL of cold PBS, and homogenize thoroughly using a mechanical homogenizer.

  • Internal Standard Spiking: Add the internal standard to each sample at a known concentration. This is a critical step for accurate quantification to correct for sample loss during preparation and for matrix effects during analysis.

  • Lipid Extraction:

    • To the 100 µL aqueous sample, add 850 µL of a cold methanol/chloroform mixture (2:1, v/v).[1]

    • Vortex vigorously for 1 minute.

    • Sonicate the mixture for 30 minutes in a cold water bath.[1]

    • Centrifuge at 13,000 x g for 10 minutes to pellet cell debris and proteins.

  • Phase Separation & Collection:

    • Transfer the supernatant (containing lipids) to a new glass tube.

    • Add 250 µL of chloroform and 250 µL of water to induce phase separation.

    • Vortex and centrifuge at 2,000 x g for 5 minutes.

    • Carefully collect the lower organic phase.

  • Drying and Reconstitution:

    • Evaporate the organic solvent under a gentle stream of nitrogen.[1]

    • Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile (2:1, v/v).[1]

    • Centrifuge for 10 minutes at 13,400 RPM to pellet any insoluble material.[1]

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

Liquid chromatography is used to separate this compound from other lipid species prior to detection by tandem mass spectrometry.[6] A reversed-phase C18 column is effective for separating sphingolipids based on their hydrophobicity.[7][9]

Instrumentation & Conditions:

ParameterSetting
LC System UPLC/HPLC System (e.g., Waters Acquity, Thermo Vanquish)
Column Reversed-Phase C18 Column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)[1]
Mobile Phase A Water/Acetonitrile (60:40, v/v) with 10 mM Ammonium Acetate & 0.1% Formic Acid[1]
Mobile Phase B 2-Propanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate & 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min[1][2]
Column Temperature 45 °C[1]
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Thermo Quantum Access, Sciex QTrap)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)

LC Gradient:

Time (min)% Mobile Phase B
0.0 - 2.045%
2.0 - 12.045% -> 97%
12.0 - 17.097%
17.0 - 17.197% -> 45%
17.1 - 21.045% (Equilibration)
This gradient is adapted from a published lipidomics workflow and may require optimization.[1]

MS/MS Parameters (MRM Transitions):

Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity for quantification.[6] The instrument is set to monitor the specific transition from the precursor ion ([M+H]+) to a characteristic product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound400.4266.3Optimized (e.g., 25-35)
Internal Standard (e.g., C17-d18:0)524.5266.3Optimized (e.g., 25-35)
Note: The product ion m/z 266.3 corresponds to the sphinganine (B43673) backbone fragment. Precursor m/z values may vary slightly based on adducts.[8]

Data Analysis Workflow

The data acquired from the LC-MS/MS is processed to identify and quantify the target analyte.

G RawData Raw LC-MS/MS Data (.raw, .wiff) PeakIntegration Chromatographic Peak Integration (Analyte & IS) RawData->PeakIntegration AreaRatio Calculate Peak Area Ratio (Analyte Area / IS Area) PeakIntegration->AreaRatio Concentration Calculate Analyte Concentration (from Curve) AreaRatio->Concentration CalCurve Generate Calibration Curve (Std. Concentrations vs. Area Ratios) CalCurve->Concentration FinalReport Report Final Concentrations (e.g., pmol/mg protein) Concentration->FinalReport

Caption: Quantitative data analysis workflow.

Protocol:

  • Peak Integration: Using the instrument's native software (e.g., Analyst, Xcalibur) or a third-party program like Skyline, integrate the chromatographic peak areas for the MRM transitions of both this compound and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard. Process these standards alongside the unknown samples. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to generate a calibration curve.

  • Quantification: Calculate the peak area ratio for each unknown sample. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: Normalize the final concentration to the initial amount of sample used (e.g., cell number, tissue weight, or protein concentration) to allow for comparisons between samples.

Example Quantitative Data Table:

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (pmol/mg protein)
Control 185,430155,6000.54912.5
Control 291,200161,1000.56613.1
Treated 1155,980158,3000.98522.8
Treated 2162,100160,5001.01023.4

Associated Signaling Pathway

This compound is an intermediate in the de novo synthesis of sphingolipids, a pathway that produces several critical signaling molecules, including ceramide and sphingosine-1-phosphate (S1P).[10][11]

G PalmitoylCoA Palmitoyl-CoA + Serine DihydroSph 3-ketodihydrosphingosine -> Dihydrosphingosine (Sphinganine) PalmitoylCoA->DihydroSph DHCer This compound (Dihydroceramide) DihydroSph->DHCer Ceramide Synthase Ceramide Ceramide DHCer->Ceramide Dihydroceramide Desaturase SM Sphingomyelin Ceramide->SM S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P Signaling Downstream Signaling (e.g., Cell Survival, Proliferation, Apoptosis) S1P->Signaling

Caption: Simplified de novo sphingolipid synthesis pathway.

This pathway highlights the central role of dihydroceramides. Their conversion to ceramides is a critical step, and the accumulation of either species can significantly impact cellular processes such as autophagy and apoptosis.[4] Downstream metabolites like S1P are potent signaling molecules that interact with G protein-coupled receptors to regulate numerous cellular functions.[10][11]

References

N-Hexanoyldihydrosphingosine: A Tool for Interrogating Sphingolipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The metabolic network of sphingolipids is complex, with the balance between pro-apoptotic and pro-survival metabolites being a critical determinant of cell fate. Dihydroceramides, the precursors to ceramides, are key intermediates in the de novo sphingolipid synthesis pathway. The conversion of dihydroceramide (B1258172) to ceramide is catalyzed by dihydroceramide desaturase (DEGS). N-Hexanoyldihydrosphingosine (C6-DHS) is a short-chain, cell-permeable analog of dihydrosphingosine, the backbone of dihydroceramides. Its structure allows for efficient passage through the plasma membrane, making it a valuable tool for studying the roles of dihydroceramides and the enzymes that metabolize them, such as ceramide synthases (CerS). By introducing C6-DHS into cellular systems, researchers can investigate the downstream consequences of increased dihydroceramide flux and probe the activity of CerS.

Mechanism of Action

This compound acts as a substrate for ceramide synthases (CerS), a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphingoid bases to form dihydroceramides.[1] Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths.[2] By providing an exogenous source of a short-chain dihydrosphingosine, C6-DHS can be utilized by CerS to generate C6-dihydroceramide. This allows for the study of CerS activity in live cells and the subsequent metabolic fate of short-chain dihydroceramides. The accumulation of dihydroceramides or their downstream metabolites can influence various signaling pathways, including those involved in apoptosis and cell cycle regulation.

Data Presentation

While specific quantitative data for this compound is limited in the literature, the following table summarizes typical concentrations and observed effects for the closely related and more extensively studied C6-ceramide, which can serve as a starting point for experimental design with C6-DHS. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental endpoint.

CompoundCell LineConcentrationIncubation TimeObserved Effect
C6-ceramidePrimary human keratinocytes1-100 µM24 hDose-dependent decrease in cell viability.[3]
C6-ceramideHaCaT cells25 µM24 h37.5% reduction in cell viability.[3]
C6-ceramideMyLa CTCL cells25 µM24 hSignificant reduction in cell viability.[3]
C6-ceramideHuT78 CTCL cells25 µM24 hSignificant reduction in cell viability.[3]
C6-ceramideHuman hepatic stellate cells3.125 - 6.25 µMup to 24 hInhibition of proliferation, activation of AMPK, and upregulation of Nrf2.[4]
C6-ceramideEmbryonic hippocampal cells (HN9.10e)13 µM48 hInfluences sphingolipid metabolism.[5][6]

Experimental Protocols

Protocol 1: Preparation and Cellular Treatment with this compound

This protocol describes the preparation of a stock solution of this compound and its application to cultured cells.

Materials:

  • This compound (C6-DHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line of interest

  • Cultured cells in multi-well plates or flasks

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Caution: Handle C6-DHS and DMSO in a chemical fume hood. Wear appropriate personal protective equipment (PPE).

    • Allow the vial of C6-DHS to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of C6-DHS by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, for 1 mg of C6-DHS (MW: 399.66 g/mol ), add 250.2 µL of DMSO.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Cellular Treatment:

    • Culture cells to the desired confluency (typically 70-80%).

    • Prepare the final working concentrations of C6-DHS by diluting the stock solution in complete cell culture medium. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of C6-DHS treatment.

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of C6-DHS or the vehicle control to the cells.

    • Incubate the cells for the desired period (e.g., 6, 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

    • Following incubation, proceed with downstream analysis (e.g., viability assays, apoptosis assays, lipid extraction for mass spectrometry).

Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol describes a method to assess apoptosis in cells treated with C6-DHS using flow cytometry.

Materials:

  • Cells treated with C6-DHS or vehicle control (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorophore)

  • Propidium Iodide (PI) solution

  • Binding Buffer (provided with the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, proceed to the next step.

    • Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Identify the different cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

Sphingolipid_Metabolism_and_C6DHS cluster_de_novo De Novo Synthesis cluster_exogenous Exogenous Substrate cluster_signaling Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine KDS Reductase Dihydroceramides Dihydroceramides Dihydrosphingosine->Dihydroceramides Ceramide Synthases (CerS1-6) Ceramides Ceramides Dihydroceramides->Ceramides DEGS Apoptosis Apoptosis Dihydroceramides->Apoptosis Sphingomyelin Sphingomyelin Ceramides->Sphingomyelin Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids Ceramides->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramides->Cell Cycle Arrest Cell Proliferation Cell Proliferation Sphingomyelin->Cell Proliferation C6_DHS This compound (C6-DHS) C6_DHS->Dihydroceramides Incorporation via Ceramide Synthases

Caption: Sphingolipid metabolism and the role of C6-DHS.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seed cells in culture plates prep_c6dhs Prepare C6-DHS stock solution (10 mM in DMSO) start->prep_c6dhs treat_cells Treat cells with varying concentrations of C6-DHS and vehicle control (DMSO) prep_c6dhs->treat_cells incubate Incubate for desired time period (e.g., 24h, 48h) treat_cells->incubate harvest Harvest cells incubate->harvest viability Cell Viability Assay (e.g., MTS, MTT) harvest->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) harvest->apoptosis lipidomics Lipid Extraction & Mass Spectrometry (Sphingolipid profiling) harvest->lipidomics western Western Blot (e.g., for apoptosis markers like cleaved PARP) harvest->western

Caption: Experimental workflow for studying C6-DHS effects.

References

Application Notes and Protocols for Inducing Apoptosis with N-Hexanoyldihydrosphingosine and Related Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a critical cellular process involved in development, tissue homeostasis, and the elimination of damaged or cancerous cells. Sphingolipids, a class of bioactive lipids, have emerged as key regulators of apoptosis. While N-hexanoylsphingosine (C6-ceramide) is a well-studied inducer of apoptosis, interest has grown in the therapeutic potential of its analogs, including N-Hexanoyldihydrosphingosine (C6-DHS).

These application notes provide a comprehensive overview and detailed protocols for inducing apoptosis using this compound and structurally related sphingolipids. Due to the limited direct literature on C6-DHS-induced apoptosis in mammalian cells, this guide draws upon established protocols for the closely related and extensively researched compounds, C6-ceramide and phytosphingosine. These protocols offer a robust starting point for investigating the pro-apoptotic effects of C6-DHS.

Data Presentation: Comparative Cytotoxicity of Sphingolipids

The following table summarizes quantitative data on the apoptotic effects of various sphingolipids in different cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

CompoundCell LineConcentrationIncubation TimeApoptotic Effect (% of control)Reference CompoundKey Findings
C6-ceramide K562 (Chronic Myelogenous Leukemia)25 µM24, 48, 72 hSignificant increase in sub-G1 phaseUntreated ControlC6-ceramide induces apoptosis in a time-dependent manner.[1]
C6-ceramide HCT116 (Colon Carcinoma), OVCAR-3 (Ovarian Carcinoma)Not SpecifiedNot SpecifiedInduced caspase-3 activation and cytochrome c releaseC16-ceramide (inactive)Short-chain ceramides (B1148491) (C2 and C6) are effective inducers of apoptosis.[2]
Phytosphingosine Jurkat (T-cell lymphoma)8 µM2, 4, 6 hTime-dependent increase in caspase-3 activityUntreated ControlPhytosphingosine induces apoptosis via the mitochondrial pathway.[3]
Sphingosine (B13886) Hep3B (Hepatoma)Not SpecifiedNot SpecifiedInduced apoptosis and activation of caspase-3-like proteasesOctylamine (inactive short-chain analog)Long-chain bases like sphingosine are potent inducers of apoptosis.[4]
d,l-threo-dihydrosphingosine Jurkat, U937 (Leukemia)Not SpecifiedNot SpecifiedInduced apoptosis and increased SphK1 expressionUntreated ControlThis SphK inhibitor, a DHS analog, induces apoptotic stress.[5]

Signaling Pathways in Sphingolipid-Induced Apoptosis

Sphingolipids trigger apoptosis through intricate signaling cascades that often converge on the mitochondria, leading to the activation of caspases. The primary pathways involve the activation of stress-activated protein kinases and the modulation of Bcl-2 family proteins.

C6-Ceramide Induced Apoptotic Pathway

C6-ceramide treatment typically leads to the activation of the intrinsic apoptotic pathway. This involves mitochondrial outer membrane permeabilization and the release of cytochrome c.

C6_Ceramide_Pathway C6_Cer N-Hexanoylsphingosine (C6-Ceramide) Mito Mitochondria C6_Cer->Mito induces stress CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

C6-Ceramide Apoptotic Signaling
Phytosphingosine-Induced Apoptotic Pathway

Phytosphingosine has been shown to induce apoptosis through both direct and indirect effects on mitochondria, leading to the activation of the caspase cascade.[3][6]

Phytosphingosine_Pathway Phyto Phytosphingosine Bax Bax translocation to mitochondria Phyto->Bax Casp8_Act Caspase-8 activation (DR-independent) Phyto->Casp8_Act Mito_Pot Loss of Mitochondrial Membrane Potential Bax->Mito_Pot CytC_Rel Cytochrome c release Mito_Pot->CytC_Rel Casp9_Act Caspase-9 activation CytC_Rel->Casp9_Act Casp3_Act Caspase-3 activation Casp9_Act->Casp3_Act Casp8_Act->Casp3_Act Apoptosis_Final Apoptosis Casp3_Act->Apoptosis_Final Experimental_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Treat_Cells Treat with C6-DHS/ Analog & Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate for Defined Time Points Treat_Cells->Incubate Harvest_Cells Harvest Adherent & Suspension Cells Incubate->Harvest_Cells Stain_Cells Stain with Annexin V/PI Harvest_Cells->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze End End Analyze->End

References

N-Hexanoyldihydrosphingosine as a tool in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine (C6-DHS), a short-chain synthetic analog of dihydroceramide, has emerged as a valuable tool in cancer research. As a cell-permeable sphingolipid, it circumvents the complexities of endogenous ceramide metabolism, allowing for direct investigation of the downstream effects of ceramide accumulation. Ceramide, a central molecule in sphingolipid metabolism, is a known tumor suppressor that regulates critical cellular processes including apoptosis, cell cycle arrest, and autophagy.[1] Dysregulation of the delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a hallmark of many cancers.[2] C6-DHS, by mimicking the action of endogenous ceramides (B1148491), provides a powerful means to probe these pathways and evaluate their therapeutic potential.

These application notes provide a comprehensive overview of the properties, synthesis, and applications of C6-DHS in cancer research, complete with detailed experimental protocols and a summary of its effects on various cancer cell lines.

Physical and Chemical Properties

This compound is a white to off-white solid. Its key properties are summarized in the table below.

PropertyValueReference
Formal Name N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-hexanamide[3]
CAS Number 249728-94-7[3]
Molecular Formula C₂₄H₄₉NO₄[3]
Molecular Weight 415.7 g/mol [3]
Solubility Soluble in Ethanol, Chloroform:Methanol (1:1), and Methanol[3]

Synthesis

A general strategy for the synthesis of (±)-N-hexanoyldihydrosphingosine involves the ring opening of aziridines with pendant silanols.[4][5] This methodology allows for the facile preparation of vicinal amino alcohols, which are key intermediates in the synthesis of sphingolipids.

A more classical and convenient method for the synthesis of ceramides involves the direct coupling of a long-chain base (sphinganine or dihydrosphingosine) with a fatty acid (in this case, hexanoic acid) in the presence of a mixed carbodiimide (B86325). This method has been successfully used to prepare a variety of ceramides with yields ranging from 60-75%.[6] The general steps for N-acylation are as follows:

  • Dissolve the sphingoid base (dihydrosphingosine) and the fatty acid (hexanoic acid) in an appropriate solvent mixture (e.g., CH₂Cl₂ and CH₃CN).

  • Add a carbodiimide reagent to facilitate the amide bond formation.

  • Allow the reaction to proceed at room temperature.

  • Purify the resulting this compound using column chromatography.

Note: For a detailed, step-by-step protocol, researchers should refer to specialized organic synthesis literature.

Applications in Cancer Research

C6-DHS serves as a powerful tool to investigate the anti-cancer effects of ceramide accumulation. Its primary applications include:

  • Induction of Apoptosis: By mimicking endogenous ceramide, C6-DHS can trigger programmed cell death in various cancer cell lines.

  • Induction of Cell Cycle Arrest: C6-DHS can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[2]

  • Modulation of Autophagy: C6-DHS is implicated in the regulation of autophagy, a cellular degradation process that can either promote cell survival or cell death depending on the context.

  • Synergistic Effects with Chemotherapeutics: C6-DHS can enhance the efficacy of conventional chemotherapy drugs, potentially overcoming drug resistance.

Quantitative Data: Cytotoxic Effects of Short-Chain Ceramide Analogs

While specific IC50 values for this compound are not widely reported in publicly available literature, the following table summarizes the cytotoxic effects of other short-chain ceramide analogs in various cancer cell lines to provide a comparative context. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.

Cell LineCompoundIC50 (µM)Exposure Time (h)Reference
Breast Cancer
MCF-7C6-ceramideNot specified, but showed cytotoxic effectsNot specified[7]
MDA-MB-231C6-ceramideNot specified, but showed cytotoxic effectsNot specified[7]
Glioma
U87MG4-HPR-fenretinide (induces dihydroceramides)Not specified, induces autophagyNot specified[8]
T98G4-HPR-fenretinide (induces dihydroceramides)Not specified, induces autophagyNot specified[8]

Note: The lack of specific IC50 data for C6-DHS highlights a gap in the current literature and an opportunity for further research.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound in cancer research.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of C6-DHS on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound (C6-DHS)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of C6-DHS in complete culture medium. Remove the old medium from the wells and add 100 µL of the C6-DHS-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve C6-DHS, e.g., ethanol).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow A Seed cells in 96-well plate B Treat with C6-DHS A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570nm F->G Apoptosis_Workflow A Seed and treat cells B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V/PI D->E F Incubate E->F G Analyze by Flow Cytometry F->G Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H Detection G->H Ceramide_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular C6_DHS This compound (C6-DHS) Ceramide Ceramide Accumulation C6_DHS->Ceramide Mimics Mitochondrion Mitochondrion Ceramide->Mitochondrion Induces stress Caspases Caspase Activation Mitochondrion->Caspases Releases pro-apoptotic factors Apoptosis Apoptosis Caspases->Apoptosis Execution phase

References

Preparing N-Hexanoyldihydrosphingosine Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a bioactive sphingolipid that plays a crucial role in various cellular processes. As a key signaling molecule, it is involved in pathways regulating apoptosis, cell proliferation, and cellular stress responses. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of these solutions to ensure their stability and efficacy in research and drug development settings.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound and the preparation of its stock solutions are summarized in the table below.

ParameterValueNotes
Molecular Formula C24H49NO3
Molecular Weight 399.65 g/mol [1][2]Use for all molarity calculations.
CAS Number 171039-13-7[1][2]
Physical State Solid[2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to ensure solubility and minimize degradation.
Alternative Solvents Ethanol, MethanolSolubility may be lower compared to DMSO. Warming may be required to fully dissolve the compound.
Recommended Stock Concentration 10 mM - 50 mMA higher concentration stock solution allows for smaller volumes to be used in experiments, minimizing solvent effects.
Storage Temperature -20°C or colder[2]Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Purity >98%[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, anhydrous, cell culture grade

  • Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated precision balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use. This prevents condensation of moisture, which can affect the stability of the compound.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound required using the following formula:

    Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    Mass (mg) = 0.010 mol/L * 0.001 L * 399.65 g/mol * 1000 mg/g = 3.9965 mg

    Therefore, weigh out approximately 4.0 mg of this compound powder.

  • Weighing the Compound: Using a calibrated precision balance, carefully weigh the calculated amount of this compound powder. Tare the balance with a clean, sterile microcentrifuge tube before adding the powder.

  • Dissolving the Compound:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For a 10 mM solution with 4.0 mg of powder, you would add 1 mL of DMSO.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber or opaque microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or colder for long-term storage.

Preparation of Working Solutions

To prepare a working solution, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using sterile cell culture medium or an appropriate buffer for your experiment.

Important Considerations:

  • Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

  • Example Dilution: To prepare a 100 µM working solution in 1 mL of cell culture medium from a 10 mM stock solution, you would perform a 1:100 dilution by adding 10 µL of the stock solution to 990 µL of the medium. The final DMSO concentration would be 1%. To achieve a lower DMSO concentration, a serial dilution approach is recommended.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use Equilibrate Equilibrate Reagents to RT Calculate Calculate Required Mass Equilibrate->Calculate Weigh Weigh Compound Calculate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Vortex Vortex Dissolve->Vortex Vortex to dissolve Store Store at -20°C or colder Aliquot->Store Prepare_Working Prepare Working Solution Store->Prepare_Working Experiment Experiment Prepare_Working->Experiment Use in Experiment Vortex->Dissolve

Caption: Experimental workflow for stock solution preparation.

Ceramide-Mediated Apoptosis Signaling Pathway

This compound, as a ceramide analog, is implicated in the ceramide-mediated apoptosis pathway. External or internal cellular stress signals can lead to an accumulation of intracellular ceramides. This accumulation can trigger a signaling cascade that ultimately leads to programmed cell death.

G Ceramide-Mediated Apoptosis Pathway cluster_stimuli Stress Stimuli cluster_ceramide Ceramide Generation cluster_downstream Downstream Effectors Stress Cellular Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase Activation Stress->SMase activates Ceramide Ceramide Accumulation (this compound) SMase->Ceramide generates PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide->PP2A activates Caspase_Cascade Caspase Activation Cascade Ceramide->Caspase_Cascade activates Akt Akt Dephosphorylation (Inhibition) PP2A->Akt dephosphorylates Akt->Caspase_Cascade inhibits inhibition of Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified ceramide-mediated apoptosis pathway.

References

Application Notes and Protocols for Fluorescent Labeling of N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of N-Hexanoyldihydrosphingosine, a bioactive sphingolipid involved in various cellular processes. Fluorescently labeled analogs of this molecule are invaluable tools for visualizing its subcellular localization, tracking its transport and metabolism, and investigating its role in signaling pathways. The following sections detail the principles, available fluorescent probes, experimental protocols, and data presentation for studying this compound in cellular systems.

Introduction to Fluorescent Labeling of this compound

This compound, a C6-dihydroceramide, plays a significant role in cellular functions such as apoptosis, cell cycle regulation, and senescence. To study its dynamic behavior within the complex cellular environment, fluorescent labeling offers a powerful and non-invasive approach. This is typically achieved by utilizing commercially available this compound analogs conjugated to fluorescent dyes. The most commonly used fluorophores for this purpose are Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY). These fluorescent analogs mimic the behavior of the endogenous lipid, allowing for real-time imaging and analysis in living and fixed cells.[1][2][3]

Available Fluorescent Probes

Several fluorescently labeled analogs of C6-ceramide are commercially available and can be used as surrogates for studying this compound, given their structural similarity. The primary difference lies in the sphingoid base (sphingosine vs. dihydrosphingosine). The choice of fluorophore depends on the specific experimental requirements, such as the desired excitation and emission wavelengths and the optical setup of the fluorescence microscope.

Commonly Used Fluorescent Analogs:

  • NBD C6-Ceramide (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine): This is a widely used green fluorescent probe for labeling the Golgi apparatus.[1][2][4] The NBD dye is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and bright fluorescence in nonpolar environments like cellular membranes.[5]

  • BODIPY FL C5-Ceramide (N-(5-(5,7-dimethyl BODIPY)-1-pentanoyl)-D-erythro-sphingosine): This probe also localizes to the Golgi apparatus and offers high quantum yields and sharp emission spectra.[6][7] BODIPY dyes are known for their exceptional photostability.[]

Data Presentation: Spectral Properties of Common Fluorophores

The selection of a suitable fluorescent probe is critical for successful imaging experiments. The table below summarizes the key spectral properties of NBD and BODIPY dyes commonly used for labeling sphingolipids.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Quantum YieldKey Features
NBD ~466~536Environment-dependentEnvironmentally sensitive, low background in aqueous media.[5]
BODIPY FL ~503~512High (~0.9)High photostability, sharp emission peaks, less sensitive to environmental polarity.[]

Experimental Protocols

The following protocols provide detailed methodologies for the fluorescent labeling of cells using this compound analogs. The most common method involves the use of a bovine serum albumin (BSA) complex to facilitate the delivery of the lipophilic fluorescent probe to the cells.[5][7]

Protocol 1: Preparation of NBD C6-Ceramide-BSA Complex

This protocol describes the preparation of a BSA complex of NBD C6-Ceramide for efficient delivery into cells.

Materials:

  • NBD C6-Ceramide

  • Chloroform:Ethanol (19:1 v/v)

  • Nitrogen gas

  • Vacuum desiccator

  • Absolute ethanol

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Defatted Bovine Serum Albumin (BSA)

  • Vortex mixer

  • 50 mL plastic centrifuge tube

Procedure:

  • Prepare a 1 mM stock solution of NBD C6-Ceramide in chloroform:ethanol (19:1 v/v).[5]

  • In a small glass test tube, dispense 50 µL of the NBD C6-Ceramide stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least one hour to form a thin lipid film.[5]

  • Redissolve the dried lipid film in 200 µL of absolute ethanol.[5]

  • In a 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES buffer.[5]

  • While vigorously vortexing the BSA solution, slowly inject the 200 µL of the NBD C6-Ceramide solution in ethanol.[5]

  • The resulting solution will contain approximately 5 µM NBD C6-Ceramide complexed with 5 µM BSA.

  • Store the complexed solution at -20°C for future use.[5]

Protocol 2: Staining of Live Cells with Fluorescent Ceramide Analog

This protocol details the procedure for labeling the Golgi apparatus in living cells.

Materials:

  • Cells grown on glass coverslips

  • NBD C6-Ceramide-BSA complex (from Protocol 1)

  • HBSS/HEPES buffer

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Wash the cells grown on coverslips with HBSS/HEPES buffer.

  • Incubate the cells with the 5 µM NBD C6-Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[5]

  • Wash the cells several times with ice-cold HBSS/HEPES to remove excess probe.

  • Incubate the cells in fresh, pre-warmed cell culture medium for 30 minutes at 37°C to allow for the transport of the fluorescent ceramide to the Golgi apparatus.[5]

  • Wash the cells with fresh medium.

  • Mount the coverslips on a microscope slide and observe under a fluorescence microscope using the appropriate filter set for the chosen fluorophore (e.g., FITC/GFP filter for NBD).

Protocol 3: Staining of Fixed Cells with Fluorescent Ceramide Analog

This protocol is for labeling the Golgi apparatus in fixed cells. NBD C6-ceramide is suitable for staining fixed cells, while some BODIPY-ceramides may not be.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • NBD C6-Ceramide-BSA complex (from Protocol 1)

  • HBSS/HEPES buffer

  • 10% Fetal Calf Serum (FCS) or 2 mg/mL BSA in HBSS/HEPES

  • Fluorescence microscope

Procedure:

  • Wash the cells grown on coverslips with PBS.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the fixed cells with the 5 µM NBD C6-Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[5]

  • Wash the cells several times with ice-cold HBSS/HEPES.

  • To enhance the Golgi staining and reduce background fluorescence, incubate the cells with 10% FCS or 2 mg/mL BSA in HBSS/HEPES for 30-90 minutes at room temperature.[1][5]

  • Wash the cells with fresh HBSS/HEPES.

  • Mount the coverslips on a microscope slide and observe under a fluorescence microscope.

Visualization and Signaling Pathways

Fluorescently labeled this compound allows for the visualization of its involvement in various cellular signaling pathways. Ceramides are central molecules in sphingolipid metabolism and signaling, and their fluorescent analogs can be used to study these processes.

Below are diagrams illustrating a typical experimental workflow for cell labeling and a simplified ceramide-centric signaling pathway.

experimental_workflow Experimental Workflow for Cellular Labeling cluster_prep Probe Preparation cluster_labeling Cellular Labeling cluster_imaging Imaging prep1 Prepare 1 mM Fluorescent Ceramide Stock Solution prep2 Prepare Lipid Film prep1->prep2 prep3 Redissolve in Ethanol prep2->prep3 prep5 Form Ceramide-BSA Complex prep3->prep5 prep4 Prepare BSA Solution prep4->prep5 label2 Incubate with Ceramide-BSA Complex at 4°C prep5->label2 label1 Culture Cells on Coverslips label1->label2 label3 Wash with Cold Buffer label2->label3 label4 Incubate at 37°C (Live Cells) or Back-exchange (Fixed Cells) label3->label4 img1 Mount Coverslip label4->img1 img2 Fluorescence Microscopy img1->img2

Caption: A flowchart of the experimental workflow for labeling cells with fluorescent ceramide analogs.

ceramide_signaling Simplified Ceramide Signaling Pathway cluster_synthesis Ceramide Synthesis cluster_downstream Downstream Effects sphingomyelin Sphingomyelin ceramide Ceramide (N-Acyl-sphingosine) sphingomyelin->ceramide Sphingomyelinase serine_palmitoyl_coa Serine + Palmitoyl-CoA serine_palmitoyl_coa->ceramide de novo synthesis apoptosis Apoptosis ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest senescence Senescence ceramide->senescence

References

Application Notes and Protocols for N-Hexanoyldihydrosphingosine in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a synthetic, cell-permeable analog of dihydroceramide, a precursor in the de novo synthesis of ceramides (B1148491). Sphingolipids, including ceramides and their derivatives, are critical signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, senescence, and apoptosis. Dysregulation of sphingolipid metabolism is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This makes the enzymes involved in sphingolipid metabolism, such as ceramide synthases, attractive targets for drug discovery. This compound is a valuable tool for studying the biological roles of ceramides and for screening potential therapeutic agents that modulate ceramide-mediated signaling pathways.

These application notes provide an overview of the use of this compound in drug discovery screening and detailed protocols for key experimental assays.

Data Presentation

The antiproliferative activity of this compound and related compounds can be quantified by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. While extensive IC50 data for this compound is not widely published, the following table includes a known value and provides a template for data organization.

CompoundCell LineAssay TypeIncubation Time (hrs)IC50 (µM)Reference
C6-dihydroceramideMCF7 (Human Breast Adenocarcinoma)Trypan Blue Exclusion2438[1]
Example DataA549 (Human Lung Carcinoma)MTT Assay48XX
Example DataU87 MG (Human Glioblastoma)Resazurin Assay72XX

Signaling Pathways

This compound is presumed to mimic the effects of endogenous ceramides, which are known to induce apoptosis through multiple signaling cascades. A primary mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

Presumed Signaling Pathway of this compound-Induced Apoptosis NHDS This compound (C6-dihydroceramide) Bax Bax NHDS->Bax Activates Bcl2 Bcl-2 NHDS->Bcl2 Inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bax->Mitochondrion Promotes MMP Bcl2->Mitochondrion Inhibits MMP Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound-induced apoptosis pathway.

Experimental Workflow

A general workflow for screening the effects of this compound on cancer cells involves a multi-step process, starting with assessing cytotoxicity and followed by more detailed mechanistic studies.

Experimental Workflow for Screening this compound start Start prep Prepare this compound Stock Solution start->prep viability Cell Viability Assay (e.g., MTT, Resazurin) prep->viability culture Culture Cancer Cell Lines culture->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle mechanistic Mechanistic Studies (e.g., Western Blot for Caspases) apoptosis->mechanistic cell_cycle->mechanistic end End mechanistic->end

Caption: General workflow for this compound screening.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

Procedure:

  • This compound is soluble in organic solvents such as DMSO and ethanol.

  • To prepare a 10 mM stock solution, dissolve 3.997 mg of this compound in 1 mL of DMSO.

  • Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same concentration of DMSO) in all experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity of cells, as an indicator of cell viability.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range of concentrations is 1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[2]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • Target cancer cell line

  • 6-well tissue culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control for a specified time (e.g., 24 hours).

  • Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Target cancer cell line

  • 6-well tissue culture plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations and a vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells, including any floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[6]

  • Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.[7]

  • Use the fluorescence intensity of PI to generate a histogram representing DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Studying N-Hexanoyldihydrosphingosine and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Availability of In Vivo Data: Extensive literature searches did not yield specific in vivo studies detailing the systemic effects, toxicology, or efficacy of N-Hexanoyldihydrosphingosine (C6-dihydroceramide) in animal models. This compound is often utilized in in vitro studies as a negative control to elucidate the specific effects of its unsaturated counterpart, N-hexanoylsphingosine (C6-ceramide), highlighting their distinct biological activities.

Given the absence of direct in vivo data for this compound, these application notes will focus on the closely related and well-studied short-chain ceramide, N-hexanoylsphingosine (C6-ceramide) . The protocols and data presented are derived from published animal studies on C6-ceramide and can serve as a foundational guide for designing future in vivo experiments with this compound, keeping in mind the structural and functional differences between these molecules.

Introduction to N-hexanoylsphingosine (C6-ceramide) in Animal Models

N-hexanoylsphingosine (C6-ceramide) is a synthetic, cell-permeable short-chain ceramide analog. Unlike endogenous long-chain ceramides, its shorter acyl chain allows for greater solubility and ease of administration in experimental settings. In animal models, C6-ceramide is primarily investigated for its pro-apoptotic and anti-cancer properties, as well as its role in metabolic diseases. It has been shown to sensitize tumor cells to conventional chemotherapeutics and to modulate key signaling pathways involved in cell death and metabolism.[1]

Key Research Applications in Animal Models:
  • Oncology: Investigating the anti-tumor efficacy of C6-ceramide, both as a standalone agent and in combination with other cancer therapies. Animal models commonly used include xenografts of human cancer cell lines in immunodeficient mice.[2][3]

  • Metabolic Diseases: Exploring the effects of C6-ceramide on conditions such as non-alcoholic steatohepatitis (NASH). The methionine-choline deficient (MCD) diet mouse model is a relevant example.[4]

  • Immunology: Studying the influence of C6-ceramide on immune cell differentiation and function, such as the differentiation of regulatory T (Treg) cells.[5]

Quantitative Data from Animal Studies with C6-ceramide

The following tables summarize quantitative data from representative studies using C6-ceramide in mouse models.

Table 1: Effects of C6-ceramide in Combination with Vincristine on Tumor Xenografts [1]

Animal ModelTreatment GroupTumor Volume (mm³)Change in Body Weight (g)
HCT-116 XenograftControl~1200+1.5
Vincristine~900+0.5
Liposomal C6-ceramide~850+1.0
Vincristine + Liposomal C6-ceramide~300+0.2
A2780 XenograftControl~1000+1.2
Vincristine~750+0.3
Liposomal C6-ceramide~700+0.8
Vincristine + Liposomal C6-ceramide~200-0.1

Table 2: Effects of C6-ceramide in a Mouse Model of NASH (MCD Diet) [4]

Animal ModelTreatment GroupSerum ALT (U/L)Serum AST (U/L)Liver/Body Weight Ratio
Control DietControl~40~60~0.04
MCD DietControl~180~250~0.05
Liposomal C6-ceramide~170~240~0.05

Experimental Protocols

Preparation of Liposomal C6-ceramide for In Vivo Administration

Liposomal formulations are often used to improve the solubility and delivery of C6-ceramide in vivo.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • N-hexanoyl-D-erythro-sphingosine (C6-ceramide)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Sterile 0.9% NaCl solution

  • Mini-extruder with 100 nm polycarbonate membranes

  • Sonicator

Protocol:

  • Dissolve DSPC, DOPE, C6-ceramide, and DSPE-PEG2000 in chloroform at a specified molar ratio (e.g., 3.75:1.75:3:0.75).[4]

  • Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

  • Rehydrate the lipid film with sterile 0.9% NaCl at 60°C.

  • Sonicate the resulting solution for 5 minutes to form multilamellar vesicles.

  • Extrude the solution through a 100 nm polycarbonate membrane using a mini-extruder to create unilamellar liposomes of a uniform size.[4]

  • Control "ghost" liposomes can be prepared following the same procedure but omitting C6-ceramide.[4]

Administration of C6-ceramide to Mice

a) Intraperitoneal (IP) Injection for Cancer Xenograft Models [3]

Animal Model: 6- to 8-week-old nude mice with established tumor xenografts (e.g., L3.6pl human pancreatic cancer cells).

Dosing Regimen:

  • Once the tumor volume reaches 50-100 mm³, randomize the animals into treatment groups.

  • Administer C6-ceramide at a dose of 10 mg/kg via intraperitoneal injection daily for 6 consecutive days.[3]

  • For combination therapies, co-administer the other agent (e.g., Trichostatin A at 1 mg/kg, IP daily for 12 days).[3]

  • Monitor tumor volume and animal body weight 2-3 times per week.

b) Intravenous (IV) Tail Vein Injection for Metabolic Studies [4]

Animal Model: Mice on a methionine-choline deficient (MCD) diet for 9 weeks to induce NASH-like symptoms.

Dosing Regimen:

  • Administer a single tail vein injection of liposomal C6-ceramide (e.g., 100 µl of a 25 mg/mL solution).[4]

  • Euthanize the mice one week after the injection for tissue and blood collection.

  • Collect blood for serum analysis of liver enzymes (ALT, AST).

  • Harvest the liver for histological analysis and protein/lipid profiling.[4]

Assessment of In Vivo Efficacy and Toxicity

a) Tumor Growth Inhibition

  • Measure tumor dimensions with calipers and calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Plot tumor growth curves for each treatment group over time.

  • At the end of the study, excise tumors and weigh them.

b) Analysis of Apoptosis and Signaling Pathways in Tumor Tissue

  • Homogenize tumor tissue in lysis buffer.

  • Perform Western blot analysis to assess the levels of key proteins in apoptotic and other relevant signaling pathways (e.g., cleaved caspase-3, cleaved PARP, p-AMPK, p-Akt).[2][4]

c) Histological Analysis of Liver Tissue

  • Fix liver tissue in formalin and embed in paraffin.

  • Prepare tissue sections and perform Hematoxylin and Eosin (H&E) staining to assess liver morphology, inflammation, and steatosis.

  • Use Sirius Red staining to evaluate collagen deposition and fibrosis.[4]

d) Biochemical Analysis

  • Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.[4]

Signaling Pathways and Experimental Workflows

C6-ceramide Induced Pro-Apoptotic Signaling in Cancer Cells

C6-ceramide can induce apoptosis through the activation of AMP-activated protein kinase (AMPK), which in turn can lead to the activation of p53. Activated p53 can translocate to the mitochondria and interact with cyclophilin-D, leading to the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death.[2]

C6_Ceramide_Apoptosis_Pathway C6_Cer C6-ceramide AMPK AMPK C6_Cer->AMPK activates Vincristine Vincristine Vincristine->AMPK activates p53 p53 AMPK->p53 activates mTORC1 mTORC1 AMPK->mTORC1 inactivates Mitochondria Mitochondria p53->Mitochondria translocates to CypD Cyclophilin-D p53->CypD complexes with mPTP mPTP Opening CypD->mPTP induces Necrosis_Apoptosis Necrosis / Apoptosis mPTP->Necrosis_Apoptosis Experimental_Workflow_Cancer start Implant Cancer Cells (e.g., L3.6pl) into Nude Mice tumor_growth Monitor Tumor Growth (until 50-100 mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Treatment (e.g., IP C6-ceramide) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment daily/weekly endpoint Study Endpoint monitoring->endpoint analysis Tissue Collection & Analysis (Tumor Weight, Histology, Western Blot) endpoint->analysis Experimental_Workflow_NASH diet Place Mice on Control or MCD Diet (9 weeks) treatment Single IV Injection of Liposomal C6-ceramide or Control diet->treatment observation Post-Injection Period (1 week) treatment->observation euthanasia Euthanasia and Sample Collection observation->euthanasia analysis Analysis: - Serum ALT/AST - Liver Histology - Lipidomics - Western Blot euthanasia->analysis

References

Application Notes and Protocols for the Analytical Detection of N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, is a saturated short-chain sphingolipid that plays a significant role in various cellular processes. Unlike its unsaturated counterpart, C6-ceramide, this compound is often considered a biologically inactive or less active analogue, making it an important negative control in studies investigating ceramide-mediated signaling pathways. However, emerging research suggests that dihydroceramides themselves may have distinct biological functions. Accurate and sensitive detection and quantification of this compound are therefore crucial for elucidating its precise roles in cell biology and disease pathogenesis.

These application notes provide detailed protocols and quantitative data for the analysis of this compound in biological samples, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for sphingolipid analysis due to its high sensitivity and specificity.

Analytical Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound. This technique involves the separation of the analyte from a complex mixture by liquid chromatography, followed by its ionization and detection by a tandem mass spectrometer. The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored.

Key Parameters for this compound Detection by LC-MS/MS

The molecular formula of this compound (d18:0/6:0) is C₂₄H₄₉NO₃, with a molecular weight of 399.651 g/mol .[1][2] For LC-MS/MS analysis in positive ionization mode, the protonated molecule [M+H]⁺ is monitored as the precursor ion.

  • Precursor Ion (Q1): m/z 400.4

  • Product Ion (Q3): m/z 284.3 (corresponding to the sphingoid backbone after loss of the N-hexanoyl group and a water molecule)

The selection of a specific precursor and product ion pair ensures a high degree of specificity for the analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of ceramides (B1148491) and dihydroceramides using LC-MS/MS, as reported in various studies. While data specific to this compound is limited, the provided ranges for other short-chain ceramides offer a valuable reference for method validation.

ParameterC16:0 DihydroceramideC18:0 DihydroceramideGeneral Short-Chain CeramidesReference
Linearity Range 1 - 1000 nM1 - 1000 nM0.1 - 100 ng/10⁶ cells[3]
Recovery >90%>90%70 - 99% (tissue)[3]
Lower Limit of Quantification (LLOQ) 1 nM1 nM5 - 50 pg/mL[3]
Intra-day Precision (%RSD) <15%<15%<15%
Inter-day Precision (%RSD) <15%<15%<15%

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol describes a liquid-liquid extraction method for isolating sphingolipids from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Internal Standard (IS) solution (e.g., C17-dihydroceramide in methanol)

  • 1.5 mL microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation (300 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction:

    • Resuspend the cell pellet in 100 µL of ice-cold water.

    • Add 10 µL of the internal standard solution.

    • Add 375 µL of methanol and vortex for 30 seconds.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Incubate on ice for 15 minutes.

    • Add 125 µL of chloroform and 125 µL of water and vortex thoroughly.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Recovery:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of the LC-MS/MS mobile phase (e.g., methanol/acetonitrile mixture).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound. Instrument parameters should be optimized for the specific LC-MS/MS system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-12 min: Hold at 100% B

    • 12.1-15 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transition:

    • Analyte: this compound: Q1 m/z 400.4 → Q3 m/z 284.3

    • Internal Standard (e.g., C17-dihydroceramide): Q1 m/z 540.5 → Q3 m/z 284.3

  • Collision Energy: Typically 15-25 eV (should be optimized for the specific instrument)

  • Dwell Time: 100 ms

Mandatory Visualizations

Signaling Pathway

N_Hexanoyldihydrosphingosine_Signaling cluster_synthesis De Novo Sphingolipid Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide_Synthase Dihydroceramide Synthase (CerS) Serine_PalmitoylCoA->Dihydroceramide_Synthase De novo synthesis N_Hexanoyldihydrosphingosine This compound (C6-dihydroceramide) Dihydroceramide_Synthase->N_Hexanoyldihydrosphingosine Dihydroceramide_Desaturase Dihydroceramide Desaturase (DES) N_Hexanoyldihydrosphingosine->Dihydroceramide_Desaturase Negative_Control Often used as a negative control for C6-Ceramide signaling N_Hexanoyldihydrosphingosine->Negative_Control C6_Ceramide C6-Ceramide Dihydroceramide_Desaturase->C6_Ceramide Apoptosis Apoptosis C6_Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest C6_Ceramide->Cell_Cycle_Arrest Autophagy Autophagy C6_Ceramide->Autophagy

Caption: De novo synthesis and biological context of this compound.

Experimental Workflow

LCMSMS_Workflow Sample Biological Sample (e.g., Cultured Cells) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drying Drying of Lipid Extract Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

References

Troubleshooting & Optimization

N-Hexanoyldihydrosphingosine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hexanoyldihydrosphingosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this synthetic short-chain dihydroceramide. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your research.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Stock solution is cloudy or has visible particulates. 1. Incomplete Dissolution: The compound has not fully dissolved in the selected solvent. 2. Incorrect Solvent Choice: The solvent is not suitable for this compound. 3. Compound Degradation: Improper storage or handling may have led to degradation.1. Gently warm the solution to 37-40°C and sonicate in a water bath for a few minutes to facilitate dissolution.[1][2] 2. Confirm the use of an appropriate organic solvent such as ethanol (B145695) or DMSO.[3] 3. Prepare a fresh stock solution from the dry compound.
Precipitate forms immediately upon dilution into aqueous buffer or cell culture medium. 1. Solvent Shock: The organic solvent of the stock solution is immiscible with the aqueous medium, causing the lipid to precipitate. 2. High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium.[1] 3. Interaction with Media Components: Salts like calcium and magnesium in the media can interact with the lipid, causing it to precipitate.[1]1. Employ a carrier molecule like fatty acid-free bovine serum albumin (BSA) or a detergent such as CHAPS (see Protocol 2).[1][2] 2. Prepare a lipid/BSA complex before adding it to your final medium.[2] 3. Use a vehicle like ethanol/dodecane (98:2 v/v) for delivery.[1]
Inconsistent or non-reproducible experimental results. 1. Inconsistent Solubilization: The compound is not consistently solubilized between experiments, leading to variations in the effective concentration. 2. Degradation of Stock Solution: Repeated freeze-thaw cycles can degrade the compound.[4] 3. Cellular Toxicity of Solvent: The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high, affecting cell health.1. Ensure the stock solution is clear before each use. If necessary, briefly warm and sonicate. 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[4] 3. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5% v/v) and include a vehicle control in your experiments.[5]
High background fluorescence in cellular imaging (when using a fluorescent analog). 1. Excess Unbound Compound: Too much of the compound has been added to the cells. 2. Aggregation: The compound has formed aggregates that are non-specifically binding to cellular structures.1. Optimize the working concentration by performing a dose-response experiment.[4] 2. After incubation, wash the cells multiple times with fresh, pre-warmed medium or buffer to remove any unbound compound or aggregates.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound (also known as C6-Dihydrosphingosine or C6-Ceramide (d18:0/6:0)) is a synthetic, cell-permeable short-chain analog of dihydroceramide. It is a key intermediate in the de novo sphingolipid synthesis pathway.[6][7] It is often used in research to study the roles of ceramides (B1148491) and sphingolipids in various cellular processes, including apoptosis, cell cycle arrest, and signal transduction.[8]

Q2: In which solvents is this compound soluble? this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide.[3] It is sparingly soluble in aqueous buffers.[3] For cell culture applications, it is typically first dissolved in an organic solvent and then diluted into the aqueous medium, often with the help of a carrier molecule like BSA.[1][4]

Q3: How should I store this compound? The dry, solid form of this compound should be stored at -20°C.[3] Stock solutions in organic solvents should also be stored at -20°C, preferably in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4]

Q4: Why does my this compound precipitate when I add it to my cell culture medium? This is a common issue due to the lipophilic nature of the molecule. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the lipid can come out of solution, a phenomenon known as "solvent shock."[1] To prevent this, it is recommended to use a carrier protein like fatty acid-free BSA or a specific delivery vehicle such as an ethanol/dodecane mixture.[1][2]

Q5: What is the purpose of using a BSA complex for cellular experiments? Complexing this compound with a carrier protein like fatty acid-free bovine serum albumin (BSA) enhances its solubility and facilitates its delivery to cells in an aqueous environment like cell culture medium.[4] This method helps to avoid precipitation and ensures a more uniform and effective concentration of the lipid is available to the cells.

Quantitative Solubility Data

The following table summarizes the solubility of this compound (or its close analog C6-Ceramide) in various solvents.

Solvent Approximate Solubility Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 251.5 mM)Use freshly opened DMSO as it is hygroscopic, which can affect solubility.[8][9]
Ethanol~ 20 mg/mL (~ 50.3 mM)A commonly used solvent for preparing stock solutions for cell culture.[3]
Dimethylformamide (DMF)~ 20 mg/mL (~ 50.3 mM)Another suitable organic solvent for stock solution preparation.[3]
1:1 Ethanol:PBS (pH 7.2)~ 0.5 mg/mL (~ 1.26 mM)For direct use in aqueous solutions, but storage for more than one day is not recommended.[3]
Chloroform:Methanol (2:1, v/v)SolubleOften used for initial solubilization and in analytical applications.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Ethanol or DMSO

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous ethanol or DMSO

  • Sterile glass vial with a Teflon-lined cap

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile glass vial.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10-20 mg/mL).

  • Cap the vial tightly and vortex vigorously.

  • If the compound does not fully dissolve, gently warm the vial to 37°C for 5-10 minutes and sonicate in a water bath until the solution is clear.[1]

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[4]

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol outlines the preparation of a soluble lipid-protein complex for delivery to cells in an aqueous medium.[2]

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or phosphate-buffered saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare a solution of fatty acid-free BSA in serum-free medium or PBS (e.g., 10 mg/mL).

  • In a sterile conical tube, add the required volume of the BSA solution.

  • While vigorously vortexing the BSA solution, slowly inject the this compound stock solution in ethanol into the BSA solution. The final molar ratio of lipid to BSA should be considered for optimal complex formation (typically around 1:1).

  • Continue to vortex for another 1-2 minutes after adding the lipid solution.

  • The resulting this compound-BSA complex can now be added to your cell culture medium to achieve the desired final concentration.

  • Always include a vehicle control (BSA solution with an equivalent amount of ethanol) in your experiments.

Visualizations

Experimental Workflow for Troubleshooting Solubility Issues

G start Start: Dissolving This compound prep_stock Prepare Stock Solution (e.g., in Ethanol/DMSO) start->prep_stock check_solubility Is the stock solution clear? prep_stock->check_solubility warm_sonicate Warm to 37°C and Sonicate check_solubility->warm_sonicate No dilute_medium Dilute into Aqueous Medium/Buffer check_solubility->dilute_medium Yes warm_sonicate->prep_stock check_precipitate Does a precipitate form? dilute_medium->check_precipitate use_in_exp Proceed with Experiment check_precipitate->use_in_exp No troubleshoot Troubleshooting Required check_precipitate->troubleshoot Yes use_carrier Use Carrier Molecule (e.g., BSA Complex) troubleshoot->use_carrier reduce_conc Reduce Final Concentration troubleshoot->reduce_conc change_solvent Consider Different Solvent Vehicle troubleshoot->change_solvent use_carrier->dilute_medium reduce_conc->dilute_medium change_solvent->dilute_medium

Caption: Troubleshooting workflow for this compound solubility.

De Novo Sphingolipid Synthesis Pathway

De_Novo_Sphingolipid_Synthesis cluster_golgi Golgi Apparatus cluster_key Enzyme Key serine Serine + Palmitoyl-CoA keto_dhs 3-Ketodihydrosphingosine serine->keto_dhs SPT dhs Dihydrosphingosine (Sphinganine) keto_dhs->dhs 3-KDR c6_dhc This compound (C6-Dihydroceramide) dhs->c6_dhc CerS5/CerS6 (+ Hexanoyl-CoA) dhc Dihydroceramides (various chain lengths) dhs->dhc CerS1-6 cer Ceramides c6_dhc->cer DEGS1 dhc->cer DEGS1 complex_sl Complex Sphingolipids (e.g., Sphingomyelin) cer->complex_sl Transport (CERT) key SPT: Serine Palmitoyltransferase 3-KDR: 3-Ketodihydrosphingosine Reductase CerS: Ceramide Synthase DEGS1: Dihydroceramide Desaturase 1

Caption: Simplified de novo synthesis pathway of sphingolipids.

References

Technical Support Center: N-Hexanoyldihydrosphingosine (C6-DHS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of N-Hexanoyldihydrosphingosine (C6-DHS), a cell-permeable short-chain analog of dihydrosphingosine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring the stability and effective delivery of C6-DHS in your research.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound (C6-DHS) is soluble in organic solvents such as ethanol (B145695) and DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% ethanol. The stock solution should be stored at -20°C. Immediately before use, the stock solution should be diluted to the final working concentration in the cell culture medium. To minimize precipitation and improve stability in the aqueous environment of the culture medium, it is advisable to complex the C6-DHS with bovine serum albumin (BSA).

Q2: What is the recommended method for delivering C6-DHS to cells in culture to ensure its stability and availability?

A2: Due to its hydrophobic nature, delivering C6-DHS effectively to cells in an aqueous culture medium can be challenging. The recommended method is to use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). By complexing C6-DHS with BSA, its solubility and stability in the media are significantly improved, preventing aggregation and precipitation. This method ensures a more consistent and effective delivery to the cells.

Q3: I'm observing inconsistent results or signs of cytotoxicity in my experiments. What could be the cause?

A3: Inconsistent results or cytotoxicity when using C6-DHS can stem from several factors:

  • Poor Solubility and Precipitation: If not properly dissolved or complexed, C6-DHS can precipitate out of the media, leading to inconsistent concentrations and potential cytotoxic effects of the aggregates.

  • Solvent Toxicity: High concentrations of the solvent used for the stock solution (e.g., ethanol or DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture medium is minimal (typically below 0.5%).

  • Metabolism of C6-DHS: Cells can metabolize C6-DHS, which may lead to the production of other bioactive sphingolipids, influencing cellular pathways and viability.

Q4: How stable is C6-DHS in cell culture media during a typical experiment?

A4: The stability of C6-DHS in cell culture media can be influenced by factors such as temperature, pH, and the presence of cellular enzymes. While specific degradation kinetics in media are not extensively documented, short-chain ceramides (B1148491) can be metabolized by cells. For instance, studies have shown a significant reduction of C6-ceramide from the cell culture supernatant within 24 hours, which is attributed to cellular uptake and metabolism.[1] For long-term experiments, it is advisable to replenish the media with freshly diluted C6-DHS periodically to maintain a consistent concentration.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Precipitate forms in the media after adding C6-DHS. 1. Poor solubility of C6-DHS in the aqueous media. 2. The concentration of C6-DHS is too high.1. Prepare a C6-DHS-BSA complex to improve solubility. 2. Perform a serial dilution of the stock solution in the media while vortexing gently. 3. Consider lowering the final working concentration of C6-DHS.
Inconsistent or no biological effect observed. 1. Degradation of C6-DHS in the stock solution or media. 2. Inefficient delivery to cells. 3. Cellular metabolism altering the effective concentration.1. Prepare fresh stock solutions regularly and store them properly at -20°C. 2. Use a BSA-complexation method for delivery. 3. For long-duration experiments, consider replenishing the media with fresh C6-DHS every 24 hours.[1]
High levels of cell death or cytotoxicity. 1. Toxicity from the organic solvent (e.g., ethanol, DMSO). 2. Cytotoxic effects of C6-DHS aggregates. 3. Induction of apoptosis by C6-DHS at high concentrations.1. Ensure the final solvent concentration is below cytotoxic levels (e.g., <0.5% for DMSO). 2. Improve solubility by using BSA. 3. Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell type.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (C6-DHS) powder

  • 100% Ethanol, molecular biology grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of C6-DHS powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the C6-DHS is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of C6-DHS-BSA Complex for Cell Delivery

Materials:

  • C6-DHS stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Sterile tubes

Procedure:

  • In a sterile tube, add the desired volume of the C6-DHS stock solution.

  • In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 1% w/v).

  • Warm the BSA solution to 37°C.

  • Add the warm BSA solution to the tube containing the C6-DHS stock solution. The molar ratio of C6-DHS to BSA should be optimized, but a starting point of 2:1 to 4:1 is common.

  • Incubate the mixture at 37°C for 30 minutes with occasional gentle vortexing to facilitate the formation of the C6-DHS-BSA complex.

  • This complex can then be further diluted to the final working concentration in your complete cell culture medium.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Stock Preparation cluster_delivery Delivery to Cells cluster_analysis Downstream Analysis stock C6-DHS Stock (in Ethanol) complex C6-DHS-BSA Complex Formation stock->complex Add to warm BSA solution dilution Dilution in Culture Media complex->dilution treatment Cell Treatment dilution->treatment assay Cellular Assays (e.g., Viability, Apoptosis) treatment->assay signaling Signaling Pathway Analysis treatment->signaling

ceramide_signaling C6_DHS This compound (C6-DHS) Ceramide_Metabolism Cellular Metabolism C6_DHS->Ceramide_Metabolism Apoptosis Apoptosis C6_DHS->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest C6_DHS->Cell_Cycle_Arrest Bioactive_Sphingolipids Other Bioactive Sphingolipids Ceramide_Metabolism->Bioactive_Sphingolipids Differentiation Differentiation Bioactive_Sphingolipids->Differentiation Inflammation Inflammation Bioactive_Sphingolipids->Inflammation

troubleshooting_logic start Inconsistent Results? check_solubility Check for Precipitation start->check_solubility Yes check_delivery Review Delivery Method start->check_delivery No solution_bsa Use BSA Complexation check_solubility->solution_bsa check_stability Consider C6-DHS Stability check_delivery->check_stability solution_refresh Replenish Media Periodically check_stability->solution_refresh solution_stock Prepare Fresh Stock check_stability->solution_stock

References

Technical Support Center: N-Hexanoyldihydrosphingosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hexanoyldihydrosphingosine (C6-DHS) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as C6-dihydroceramide (C6-DHS), is a synthetic, cell-permeable analog of dihydroceramide. It is a bioactive sphingolipid that plays a crucial role in various cellular processes. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in a variety of cell types, particularly cancer cells. It can also serve as a substrate for ceramide synthase, an enzyme central to sphingolipid metabolism.

Q2: How should I dissolve this compound for my experiments?

Due to its lipophilic nature, this compound has poor aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell culture experiments, this stock solution can then be diluted to the final working concentration in the culture medium. It is crucial to ensure the final solvent concentration is not toxic to the cells (typically below 0.5% for DMSO).

Q3: What are typical working concentrations and incubation times for this compound?

The optimal concentration and incubation time for this compound are highly cell-type dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint. Based on published studies, concentrations can range from low micromolar (e.g., 0.1 µM) to higher micromolar (e.g., 13 µM) concentrations.[1] Incubation times for apoptosis induction can range from a few hours to 72 hours or more.[2][3][4]

Q4: I am observing inconsistent results between experiments. What are the potential causes?

Inconsistent results can arise from several factors:

  • Compound Stability: Ensure proper storage of this compound at -20°C. Avoid repeated freeze-thaw cycles of the stock solution. It is best to prepare fresh dilutions for each experiment.

  • Cell Health and Passage Number: Use healthy, logarithmically growing cells and maintain a consistent passage number, as cellular responses can change with excessive passaging.

  • Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can induce cytotoxicity. Always include a vehicle control (media with the same final solvent concentration as your treatment group) to account for any solvent-induced effects.

  • Inconsistent Plating Density: Ensure uniform cell seeding density across all wells and plates.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low or No Cellular Response
Possible Cause Suggested Solution
Suboptimal Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective dose for your cell line.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for observing the desired effect (e.g., apoptosis).[3]
Compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Cell Line Resistance Some cell lines may be inherently resistant. Consider using a different cell line or investigating the expression levels of relevant proteins in the sphingolipid signaling pathway.
Issue 2: High Background in Assays
Possible Cause Suggested Solution
Solvent-Induced Toxicity Lower the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium to a non-toxic level (typically ≤ 0.1%). Always include a vehicle control.[5]
Precipitation of Compound Ensure complete dissolution of this compound in the culture medium. Vortex or gently warm the medium during dilution. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.
Contamination Ensure aseptic techniques are used throughout the experiment to prevent microbial contamination, which can interfere with many cell-based assays.

Quantitative Data Summary

The following tables provide a summary of reported quantitative data for this compound and related compounds to aid in experimental design.

Table 1: Exemplary Concentrations of C6 Ceramide in Cell Viability Studies

Cell LineConcentration RangeIncubation TimeObserved Effect
Embryonic Hippocampal Cells (HN9.10e)0.1 µM - 13 µM24h, 48h, 72h, 96hDose-dependent effects on cell viability and morphology.[1]

Table 2: IC50 Values of Various Compounds in Different Cancer Cell Lines (for reference)

CompoundCell LineCancer TypeIC50 Value
Compound 1HTB-26Breast Cancer10 - 50 µM[6]
Compound 2PC-3Pancreatic Cancer10 - 50 µM[6]
Compound 2HepG2Hepatocellular Carcinoma10 - 50 µM[6]
Compound 13kHeLaCervical Cancer1.2 ± 0.09 μM[7]
SB226A375/TxRMelanoma0.76 nM (average)[7]
Compound 13cPC3Prostate Cancer5.195 µM[8]
Compound 9MCF7Breast Cancer21.045 µM[8]
Compound 12cHCT116Colorectal Cancer13.575 µM[8]

Note: The IC50 values in Table 2 are for various compounds and are provided as a general reference for the range of cytotoxic concentrations observed in cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Cell culture medium

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound for the desired time.

    • Harvest both adherent and suspension cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the cells by flow cytometry within one hour.[9][10]

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay detects changes in the mitochondrial membrane potential, an early indicator of apoptosis.

  • Materials:

    • JC-1 Dye

    • Assay Buffer

    • Fluorescence microscope, flow cytometer, or plate reader

  • Procedure:

    • Culture cells and treat with this compound.

    • Prepare the JC-1 working solution (typically 1-10 µM in cell culture medium).

    • Replace the culture medium with the JC-1 working solution and incubate for 15-30 minutes at 37°C.[11]

    • Wash the cells with Assay Buffer.

    • Analyze the fluorescence. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[12] The ratio of red to green fluorescence is used to quantify the change in membrane potential.

Western Blot for Bcl-2 and Bax

This protocol allows for the detection of changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

  • Materials:

    • Cell lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • Transfer buffer and membrane

    • Primary antibodies (anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound, then lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control to determine the Bax/Bcl-2 ratio.[13]

Signaling Pathways and Experimental Workflows

This compound Induced Apoptosis Pathway

This compound can induce apoptosis through the intrinsic (mitochondrial) pathway. It can influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to a decrease in mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (like caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.

N_Hexanoyldihydrosphingosine_Apoptosis_Pathway C6_DHS This compound (C6-DHS) CerS Ceramide Synthase C6_DHS->CerS substrate Bcl2_family Modulation of Bcl-2 Family Proteins C6_DHS->Bcl2_family Bax ↑ Bax (pro-apoptotic) Bcl2_family->Bax Bcl2 ↓ Bcl-2 (anti-apoptotic) Bcl2_family->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Workflow for Investigating this compound Effects

This workflow outlines a logical sequence of experiments to characterize the effects of this compound on a chosen cell line.

Experimental_Workflow Start Start: Select Cell Line Dose_Response 1. Dose-Response & Time-Course (e.g., MTT Assay) Start->Dose_Response Apoptosis_Assay 2. Confirm Apoptosis (Annexin V/PI Staining) Dose_Response->Apoptosis_Assay Determine IC50 & optimal time Mito_Potential 3. Investigate Mitochondrial Involvement (JC-1 Assay) Apoptosis_Assay->Mito_Potential Confirm apoptotic phenotype Protein_Expression 4. Analyze Apoptotic Proteins (Western Blot for Bax/Bcl-2) Mito_Potential->Protein_Expression Assess mitochondrial health Caspase_Activity 5. Measure Caspase Activation (Caspase-3/9 Activity Assay) Protein_Expression->Caspase_Activity Examine key protein changes End End: Conclude Mechanism Caspase_Activity->End Confirm execution pathway

Caption: A typical experimental workflow for studying C6-DHS.

References

Technical Support Center: Optimizing N-Hexanoyldihydrosphingosine Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hexanoyldihydrosphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters, with a focus on treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as C6-dihydroceramide, is a synthetic, cell-permeable analog of dihydroceramide. It is often used in cell biology research to study the effects of ceramides, which are bioactive lipids involved in various cellular processes. Unlike N-hexanoylsphingosine (C6-ceramide), which can be metabolized to other signaling molecules, this compound is metabolically more stable as it cannot be converted to sphingosine-1-phosphate. Its primary mechanism of action is to mimic the effects of endogenous ceramides, which are known to induce apoptosis (programmed cell death) and cell cycle arrest. Ceramides can self-assemble in the outer mitochondrial membrane, forming channels that increase the membrane's permeability. This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, triggering the caspase cascade and ultimately, apoptosis.

Q2: How do I determine the optimal treatment duration for my specific cell line?

A2: The optimal treatment duration for this compound is highly dependent on the cell line, the concentration of the compound used, and the specific endpoint being measured (e.g., apoptosis, cell cycle arrest). A time-course experiment is essential to determine the ideal duration for your experimental system. We recommend starting with a broad range of time points and then narrowing them down. For example, you could initially test 6, 12, 24, 48, and 72 hours of treatment. The timeline of apoptosis-related biochemical events can vary significantly between different cell lines. For instance, DNA fragmentation in response to an apoptosis-inducing agent peaked at 5-6 hours in one cell line but at 24 hours in another.[1]

Q3: What are the expected time-dependent effects on cell viability?

A3: Treatment with this compound or its analogue C6-ceramide typically leads to a time-dependent decrease in cell viability. The effect is also dose-dependent. For example, in studies with C6-ceramide on cutaneous T cell lymphoma cell lines, a reduction in cell viability was observed as early as 6 hours, with a more pronounced effect at 16 and 24 hours.[2][3] It is crucial to perform a time-course experiment for your specific cell line to characterize this response accurately.

Q4: How does treatment duration affect the cell cycle?

A4: Ceramides and their analogs can induce cell cycle arrest at different phases, most commonly at G0/G1 or G2/M. The specific phase of arrest and the time required to observe it can vary. A time-course analysis of the cell cycle using flow cytometry after propidium (B1200493) iodide (PI) staining is the standard method to determine these effects. It is advisable to test multiple time points (e.g., 12, 24, 48 hours) to capture the dynamics of cell cycle arrest.

Troubleshooting Guide

Issue 1: I am not observing any significant apoptosis even after 24 hours of treatment.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your cell line.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. We recommend testing a range from 1 µM to 50 µM.

  • Possible Cause 2: Insufficient Treatment Duration. Some cell lines may respond more slowly.

    • Solution: Extend your time-course experiment to 48 or 72 hours. Remember that lower concentrations may require longer incubation times to induce apoptosis.[1]

  • Possible Cause 3: Cell Line Resistance. Your cell line may be resistant to ceramide-induced apoptosis.

    • Solution: Confirm the pro-apoptotic activity of your compound on a sensitive control cell line. You can also investigate the expression levels of anti-apoptotic proteins (e.g., Bcl-2) in your cell line.

Issue 2: I am seeing high levels of cell death at my earliest time point, making it difficult to study the mechanism.

  • Possible Cause: Concentration is too high. High concentrations can lead to rapid and widespread cell death, potentially through necrosis rather than apoptosis.

    • Solution: Reduce the concentration of this compound. Perform a dose-response and time-course experiment with lower concentrations to identify conditions that induce a more gradual apoptotic response.

Issue 3: My results for apoptosis assays are inconsistent across experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or media composition can affect the cellular response.

    • Solution: Standardize your cell culture procedures. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Use a consistent passage number range for your experiments.

  • Possible Cause 2: Instability of the Compound. While this compound is relatively stable, improper storage or handling of the stock solution can lead to degradation.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Data Presentation

Table 1: Time-Dependent Effect of C6-Ceramide on Cell Viability in Cutaneous T-cell Lymphoma (CTCL) Cell Lines

Cell LineConcentration (µM)6 hours (% viability)16 hours (% viability)24 hours (% viability)
MyLa2578.653.336.1
MyLa10048.917.913.0
HuT7825Not ReportedNot Reported43.8
HuT7810047.622.920.2

Data is adapted from a study on C6-ceramide, a close analog of this compound.[2]

Table 2: Time-Dependent Morphological Changes in Embryonic Hippocampal Cells (HN9.10e) Treated with C6-Ceramide

Treatment24 hours48 hours72 hours96 hours
Control (CTR)Normal morphologyNormal morphologyNormal morphologyNormal morphology
0.1 µM C6-CeramideIncreased cell differentiationPeak differentiationDifferentiation persistsDifferentiation persists
13 µM C6-CeramideReduced cell number, longer neuritesFurther reduction in cell numberSignificant cell deathWidespread cell death

Data is descriptive and based on microscopic observations from a study using C6-ceramide.[4][5]

Experimental Protocols

Protocol 1: Time-Course Analysis of Cell Viability using MTS Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours).

  • MTS Reagent Addition: At each time point, add MTS reagent to the wells according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Time-Course Analysis of Cell Cycle using Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: At each time point, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.[6][7][8][9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Visualizations

Ceramide_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Processes cluster_mitochondrion Mitochondrion This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Accumulation Cell_Cycle_Arrest Cell_Cycle_Arrest This compound->Cell_Cycle_Arrest Induces Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase_Activation Cytochrome_c->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces Experimental_Workflow cluster_planning Experimental Planning cluster_optimization Optimization Phase cluster_analysis Definitive Experiments & Analysis A Select Cell Line and Endpoints (e.g., Apoptosis, Cell Cycle) B Dose-Response Experiment (e.g., 1-50 µM for 24h) A->B C Time-Course Experiment (Optimal Dose at 6, 12, 24, 48, 72h) B->C D Perform Definitive Experiments (Selected Dose(s) and Time Point(s)) C->D E Data Analysis and Interpretation D->E

References

Technical Support Center: N-Hexanoyldihydrosphingosine Application in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using N-Hexanoyldihydrosphingosine (C6-Dihydroceramide) in cell culture experiments and avoiding precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

This compound, also known as C6-dihydroceramide, is a synthetic, cell-permeable sphingolipid. It serves as a precursor in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids. In cell culture, it is often used as a control compound for its structurally similar bioactive counterpart, C6-ceramide, to investigate the roles of sphingolipids in various cellular processes, including apoptosis, cell cycle regulation, and signaling pathways.

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation of this compound is a common issue stemming from its hydrophobic nature and limited solubility in aqueous solutions like cell culture media. Precipitation can occur due to several factors, including:

  • High Final Concentration: The desired final concentration in the culture medium may exceed its solubility limit.

  • Improper Dissolution of Stock Solution: The compound may not be fully dissolved in the initial stock solvent.

  • Incorrect Dilution Technique: Adding a concentrated stock solution too quickly or into a cold medium can cause the compound to crash out of solution.

  • High Serum Concentration: Components in fetal bovine serum (FBS) or other sera can sometimes interact with and contribute to the precipitation of hydrophobic compounds.

  • pH of the Medium: Although less common, significant deviations from the physiological pH of the culture medium (typically 7.2-7.4) could potentially affect solubility.[1]

Q3: What solvents are recommended for preparing a stock solution of this compound?

To ensure complete dissolution, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Common choices include:

For live-cell applications, DMSO and ethanol are the most frequently used solvents. It is crucial to use a high-purity, sterile grade of the chosen solvent.

Q4: What is the maximum recommended final concentration of the organic solvent in the cell culture medium?

The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A general guideline is to keep the final solvent concentration below 0.5% (v/v).[3] For sensitive cell lines, a concentration of 0.1% or lower is often recommended.[4] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. 1. Stock solution not fully dissolved. 2. Final concentration exceeds solubility. 3. Improper dilution technique.1. Ensure Complete Dissolution of Stock: Before diluting, visually inspect your stock solution to ensure there are no visible crystals. If needed, gently warm the stock solution in a 37°C water bath or sonicate it briefly to aid dissolution.[1][2] 2. Optimize Final Concentration: Consider performing a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions. Typical working concentrations range from 0.1 µM to 30 µM.[5][6] 3. Improve Dilution Method: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[1] Avoid adding a large volume of cold stock solution directly.
Precipitate appears over time in the incubator. 1. Compound has low stability in aqueous solution. 2. Interaction with media components or serum.1. Prepare Fresh Working Solutions: Prepare the final working solution immediately before treating your cells. 2. Reduce Serum Concentration: If your experimental design allows, try reducing the serum percentage in your culture medium. 3. Use a Carrier Protein: Complexing this compound with fatty acid-free bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells.[2]
Inconsistent experimental results. Micro-precipitation (not easily visible) may be occurring.1. Filter Sterilize: After diluting the stock solution into the medium, consider filtering the final working solution through a 0.22 µm sterile filter before adding it to the cells. 2. Complex with a Carrier: Utilize the BSA complexation method outlined in the experimental protocols below for more consistent and reliable results.[2]

Quantitative Data Summary

The following table summarizes recommended concentrations for stock solutions and final working concentrations for this compound in cell culture.

Parameter Recommended Concentration/Solvent Notes
Stock Solution Solvent DMSO, Ethanol, Chloroform/Methanol (2:1, v/v)For live-cell imaging, DMSO and Ethanol are preferred.[2]
Stock Solution Concentration 1-10 mMPreparing a concentrated stock minimizes the volume of organic solvent added to the culture medium.[3]
Storage of Stock Solution Aliquot and store at -20°C or -80°C. Protect from light.Avoid repeated freeze-thaw cycles.[3]
Final Working Concentration in Culture 0.1 µM - 30 µMThe optimal concentration is cell-type dependent. Cytotoxicity may be observed at higher concentrations (e.g., >20 µM).[5][6][7]
Final Solvent Concentration in Culture < 0.5% (v/v)For sensitive cell lines, aim for < 0.1%. Always include a vehicle control.[3][4]

Experimental Protocols

Protocol 1: Standard Dilution from an Organic Stock

This protocol outlines the basic method for preparing working solutions of this compound from a stock solution in an organic solvent like DMSO or ethanol.

  • Prepare Stock Solution:

    • Dissolve this compound in sterile, high-purity DMSO or ethanol to a final concentration of 1-10 mM.

    • Ensure the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used if necessary.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

  • Prepare Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentration. Add the stock solution dropwise to the medium while gently swirling to ensure rapid mixing.

    • Ensure the final solvent concentration remains below 0.5%.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Replace it with the freshly prepared medium containing this compound or the vehicle control.

    • Incubate for the desired experimental duration.

Protocol 2: Complexation with Bovine Serum Albumin (BSA)

This method enhances the solubility and delivery of this compound in cell culture by complexing it with fatty acid-free BSA.[2]

  • Prepare Lipid Stock:

    • Prepare a ~1 mM stock solution of this compound in an appropriate organic solvent (e.g., ethanol or chloroform/methanol 19:1, v/v).

  • Prepare BSA Solution:

    • Prepare a solution of fatty acid-free BSA in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) or serum-free culture medium. A typical concentration is 0.34 mg/mL.

  • Complexation:

    • Dispense a small volume of the lipid stock solution into a sterile glass test tube.

    • Evaporate the solvent under a gentle stream of nitrogen gas, followed by placing it in a vacuum for at least 1 hour to form a thin lipid film.

    • Redissolve the dried lipid film in a very small volume of ethanol (e.g., 200 µl).

    • While vigorously vortexing the BSA solution, inject the lipid/ethanol solution into the BSA solution.

    • The resulting solution contains the lipid-BSA complex. This can be stored at -20°C.

  • Cell Treatment:

    • Dilute the lipid-BSA complex solution into your complete cell culture medium to achieve the desired final concentration of this compound.

    • Add the final medium to your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution & Cell Treatment start Weigh this compound dissolve Dissolve in organic solvent (e.g., DMSO, Ethanol) start->dissolve check_dissolution Check for complete dissolution (Warm/Sonicate if needed) dissolve->check_dissolution check_dissolution->dissolve Precipitate present aliquot Aliquot into single-use tubes check_dissolution->aliquot Fully dissolved store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution aliquot dilute Add stock dropwise to warm medium while swirling thaw->dilute prewarm Pre-warm culture medium to 37°C prewarm->dilute check_precipitate Observe for precipitation dilute->check_precipitate treat_cells Add final medium to cells check_precipitate->treat_cells No precipitate troubleshoot Troubleshoot: - Lower concentration - Use BSA complex check_precipitate->troubleshoot Precipitate forms

Caption: Workflow to prevent this compound precipitation.

signaling_pathway cluster_cell Inside the Cell C6_DHCer This compound (C6-Dihydroceramide) (Cell Permeable) DES Dihydroceramide desaturase (DEGS1) C6_DHCer->DES Metabolized by cluster_cell cluster_cell C6_Cer N-Hexanoyl-sphingosine (C6-Ceramide) DES->C6_Cer CerS Ceramide Synthases C6_Cer->CerS Deacylation/ Reacylation Endo_Cer Endogenous Long-Chain Ceramides CerS->Endo_Cer SM_Synthase Sphingomyelin Synthase Endo_Cer->SM_Synthase Ceramidase Ceramidase Endo_Cer->Ceramidase Sphingomyelin Sphingomyelin SM_Synthase->Sphingomyelin Sphingosine Sphingosine Ceramidase->Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PR S1P Receptors (S1PR) S1P->S1PR Extracellular Action Downstream Downstream Signaling (e.g., Akt, MAPK, eNOS) S1PR->Downstream

Caption: Metabolic fate of this compound in the cell.

References

Technical Support Center: N-Hexanoyldihydrosphingosine Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of N-Hexanoyldihydrosphingosine (C6-DHS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C6-DHS) and why is it used in cytotoxicity studies?

A1: this compound, often referred to as C6-ceramide, is a synthetic, cell-permeable short-chain analog of ceramide. Ceramides are bioactive sphingolipids that act as second messengers in various cellular processes, including the regulation of cell growth, differentiation, and apoptosis (programmed cell death).[1] C6-DHS is widely used in cancer research to mimic the effects of endogenous ceramide accumulation, which can be triggered by chemotherapeutic drugs and radiation, leading to cancer cell death.[2] Its short acyl chain allows for better solubility and cell permeability compared to long-chain ceramides, making it a valuable tool for in vitro studies.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis.[3] C6-DHS has been shown to activate the intrinsic (mitochondrial) apoptotic pathway.[1] This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1] Some studies also suggest that C6-DHS can cause cell cycle arrest.[1]

Q3: How should I prepare and handle this compound for cell culture experiments?

A3: this compound is a lipid and has poor aqueous solubility. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. This stock solution is then diluted in pre-warmed cell culture medium to the final desired concentration immediately before treating the cells. It is crucial to ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.

Q4: Which cell viability assays are suitable for assessing this compound cytotoxicity?

A4: Several cell viability assays are suitable for assessing the cytotoxic effects of this compound. Commonly used methods include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.

  • Alamar Blue (Resazurin) Assay: A fluorometric or colorimetric assay that also measures metabolic activity and is generally more sensitive than the MTT assay.

  • Trypan Blue Exclusion Assay: A dye exclusion method that distinguishes viable from non-viable cells based on membrane integrity.

  • LDH Cytotoxicity Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Question: I am observing a precipitate in my cell culture medium after adding this compound. What can I do to prevent this?

  • Answer: This is a common issue due to the hydrophobic nature of the compound.

    • Ensure Proper Dissolution of Stock Solution: Make sure your stock solution in DMSO or ethanol is fully dissolved before diluting it in the medium. Gentle warming of the stock solution may help.

    • Pre-warm the Medium: Always use cell culture medium pre-warmed to 37°C for dilution.

    • Vortex During Dilution: Add the stock solution to the pre-warmed medium while vortexing to ensure rapid and even dispersion.

    • Use a Carrier: For long-term experiments or if precipitation persists, consider using a carrier molecule like bovine serum albumin (BSA) to improve solubility.

    • Lower the Final Concentration: If the issue continues, you may be exceeding the solubility limit at the desired concentration. Consider performing a dose-response study to find the highest soluble and effective concentration.

Issue 2: Inconsistent or No Cytotoxic Effect Observed

  • Question: My results with this compound are not consistent, or I am not observing the expected cytotoxic effect. What could be the problem?

  • Answer: Several factors can contribute to inconsistent results.

    • Compound Stability: Ensure that your this compound stock solution is stored properly (typically at -20°C) and protected from light. Avoid repeated freeze-thaw cycles. It is best to aliquot the stock solution upon preparation.

    • Cell Density: The cytotoxic effect of many compounds can be cell density-dependent. Ensure you are seeding a consistent number of cells for each experiment.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to C6-DHS. It is essential to perform a dose-response and time-course experiment for your specific cell line to determine the optimal concentration and incubation time.

    • Vehicle Control: Always include a vehicle control (cells treated with the same concentration of the solvent used to dissolve C6-DHS) to ensure that the observed effects are not due to the solvent.

Issue 3: High Background or Low Signal in Cell Viability Assays

  • Question: I am experiencing high background noise or a weak signal in my MTT or Alamar Blue assay when assessing this compound cytotoxicity. How can I troubleshoot this?

  • Answer:

    • Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with the absorbance readings in colorimetric assays. Consider using a phenol red-free medium for the assay incubation period.

    • Incomplete Solubilization of Formazan (B1609692) (MTT Assay): Ensure that the formazan crystals are completely dissolved by the solubilization solution. Incomplete solubilization will lead to lower absorbance readings.

    • Incubation Time: The incubation time with the assay reagent is critical. Optimize the incubation time for your cell line and cell density to ensure a robust signal that is within the linear range of the assay.

    • Cell Clumping: Uneven cell distribution or clumping in the wells can lead to variability. Ensure you have a single-cell suspension before seeding.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
C6 GliomaGlioblastoma2477[4]
C6 GliomaGlioblastoma4869[4]
HSC-3Oral Squamous Cell Carcinoma24~10[1]
K562Chronic Myelogenous Leukemia24~25[5]
K562Chronic Myelogenous Leukemia48<25[5]
K562Chronic Myelogenous Leukemia72<25[5]

Table 2: Time- and Dose-Dependent Cytotoxicity of this compound

Cell LineConcentration (µM)24 hours (% Cell Viability)48 hours (% Cell Viability)72 hours (% Cell Viability)Reference
C6 Glioma25>100~75Not Reported[4]
C6 Glioma50>100~60Not Reported[4]
C6 Glioma100~40<10Not Reported[4]
K56225~60~40~20[5]
K56250~40~20<10[5]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Alamar Blue (Resazurin) Cell Viability Assay

This protocol is based on standard Alamar Blue assay procedures.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Expose the cells to different concentrations of this compound and a vehicle control for the desired duration.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of viable cells by comparing the fluorescence or absorbance of treated cells to the vehicle control.

Trypan Blue Exclusion Assay

This protocol follows the principles of the trypan blue exclusion method.[9][10][11]

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound and a vehicle control for the desired time.

  • Cell Harvesting: After treatment, collect the cells by trypsinization (for adherent cells) and centrifugation.

  • Staining: Resuspend the cell pellet in a small volume of PBS or serum-free medium. Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue solution and incubate for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate B Overnight Incubation (Adhesion) A->B D Treat cells with C6-DHS & Vehicle Control B->D C Prepare this compound dilutions C->D E Incubate for 24, 48, or 72 hours D->E F Add Assay Reagent (e.g., MTT, Alamar Blue) E->F G Incubate as per protocol F->G H Measure Signal (Absorbance/Fluorescence) G->H I Calculate % Cell Viability H->I J Determine IC50 I->J

Caption: Experimental workflow for cytotoxicity assessment.

Signaling_Pathway cluster_mito Mitochondrion cluster_caspase Caspase Cascade C6_DHS This compound (C6-DHS) Mito Mitochondrial Pore Opening C6_DHS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9 Activation

Caption: this compound signaling pathway.

References

potential off-target effects of N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Hexanoyldihydrosphingosine (C6-DHS). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as C6-dihydroceramide (C6-DHS), is a synthetic, cell-permeable analog of dihydroceramide (B1258172). Dihydroceramides are the immediate precursors of ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1][2] While initially considered biologically inert, recent studies have shown that dihydroceramides, including C6-DHS, can induce cellular processes such as apoptosis, cell cycle arrest, and autophagy.[1] Its primary mechanism involves its integration into cellular sphingolipid metabolism, where it can be converted to other bioactive sphingolipids or exert its own biological effects.

Q2: I'm observing cellular effects that are not my primary research focus. What are the potential off-target effects of this compound?

The term "off-target" can be context-dependent. Effects may be considered "off-target" if they are unintended for a specific experimental design. Key reported effects that could be considered off-target include:

  • Induction of Endoplasmic Reticulum (ER) Stress: Accumulation of dihydroceramide has been shown to induce ER stress, leading to the unfolded protein response (UPR).[1]

  • Alteration of Endogenous Sphingolipid Metabolism: Treatment with C6-DHS can lead to an increase in long-chain ceramides. This occurs through the degradation of the short-chain ceramide and subsequent use of the liberated sphingosine (B13886) for the synthesis of endogenous long-chain ceramides.

  • Activation of Signaling Pathways: C6-DHS has been reported to activate Mitogen-Activated Protein Kinase (MAPK) and Protein Phosphatase 2A (PP2A) at nanomolar concentrations.[3]

  • Modulation of the Immune Response: In T helper cells, C6-ceramide has been shown to enhance Th1 cell differentiation through a cyclooxygenase-2 (COX-2) dependent pathway, an effect not observed with other short-chain or long-chain ceramides.[4]

  • Changes in Cell Viability and Morphology: High concentrations of C6-ceramide (e.g., 13 µM) in embryonic hippocampal cells have been observed to increase cell viability and the number of mitochondria, while also affecting neuronal differentiation and neurite length.[5]

Q3: My cells are undergoing cell cycle arrest, but this is not the intended outcome. Why is this happening?

This compound has been shown to induce a significant arrest in the G0/G1 phase of the cell cycle.[1][3] This effect is considered one of its biological activities. If your goal is to study a different cellular process, it is crucial to account for this potential confounding effect. Consider performing cell cycle analysis as a quality control step in your experiments.

Q4: I'm seeing unexpected changes in the lipid profile of my cells. Is this compound responsible?

Yes, this is a likely off-target effect. Exogenously supplied this compound can be metabolized by the cell, altering the natural balance of sphingolipids. Specifically, it can be hydrolyzed to sphingosine, which can then be re-acylated to form long-chain ceramides.[6] This can lead to downstream effects mediated by these newly synthesized endogenous ceramides.

Troubleshooting Guides

Problem 1: High levels of apoptosis are observed at concentrations intended for studying other cellular processes.

  • Possible Cause: this compound is a known inducer of apoptosis in various cell lines, including MOLT-4 leukemia cells.[3] The concentration required to induce apoptosis may overlap with concentrations used to study other effects.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the precise concentration at which apoptosis is initiated in your specific cell line using an apoptosis assay (e.g., Annexin V/PI staining).

    • Time-Course Experiment: Assess the kinetics of apoptosis induction. It may be possible to study your desired effect at earlier time points before significant apoptosis occurs.

    • Use a Negative Control: Employ a structurally similar but biologically inactive analog, if available, to confirm that the observed effects are specific to C6-DHS.

Problem 2: Inconsistent results between experimental batches.

  • Possible Cause: The biological effects of this compound can be highly dependent on the metabolic state of the cells and the experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.

    • Vehicle Control: Always include a vehicle control (e.g., ethanol, DMSO) to account for any effects of the solvent.[1]

    • Lipidomic Analysis: If feasible, perform lipidomic analysis to assess the baseline sphingolipid profile of your cells and how it changes upon treatment.

Quantitative Data Summary

ParameterCell LineConcentrationObserved EffectReference
Cell Viability HGC-274 µM, 8 µMTime-dependent decrease in cell viability[1]
HN9.10e13 µMImmediate increase in cell viability[5]
Cell Cycle Arrest HGC-27Not SpecifiedTemporary arrest in G0/G1 phase[1]
GeneralNot SpecifiedDramatic arrest in G0/G1 phase[3]
Apoptosis MOLT-4 LeukemiaNot SpecifiedInduction of apoptosis[3]
KG-1, LoVoNot SpecifiedEnhanced apoptosis when combined with tamoxifen[6]
Pathway Activation T9Not SpecifiedStimulation of cytosolic serine/threonine protein phosphatase[3]
General10 nMActivation of Protein Phosphatase 2A (PP2A)[3]
GeneralNot SpecifiedActivation of MAP kinase[3]
Metabolic Effects MDA-MB-231, LoVo, KG-1, PANC-1Not SpecifiedIncreased incorporation of [3H]palmitic acid into long-chain ceramides[6]

Experimental Protocols

1. Cell Viability Assessment (Trypan Blue Exclusion Assay)

  • Objective: To determine the number of viable cells in a cell suspension.

  • Methodology:

    • Treat cells with this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).[1]

    • Harvest cells and resuspend in phosphate-buffered saline (PBS).

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100.

2. Analysis of Endogenous Ceramide Synthesis

  • Objective: To measure the impact of exogenous C6-ceramide on the synthesis of endogenous long-chain ceramides.

  • Methodology:

    • Culture cells (e.g., KG-1) in the presence of unlabeled C6-ceramide.[6]

    • Add a radiolabeled precursor, such as [3H]palmitic acid, to the culture medium.

    • Incubate for a specified period to allow for metabolic incorporation.

    • Extract total lipids from the cells.

    • Separate the lipid species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabel incorporated into long-chain ceramides using scintillation counting or other appropriate detection methods.

Visualizations

Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum C6_DHS This compound (C6-DHS) MAPK MAP Kinase C6_DHS->MAPK PP2A Protein Phosphatase 2A C6_DHS->PP2A COX2 COX-2 C6_DHS->COX2 ER_Stress ER Stress / UPR C6_DHS->ER_Stress Sphingosine Sphingosine C6_DHS->Sphingosine Hydrolysis Apoptosis Apoptosis PP2A->Apoptosis Th1 Th1 Differentiation COX2->Th1 Cell_Cycle_Arrest G0/G1 Arrest ER_Stress->Cell_Cycle_Arrest CerS Ceramide Synthase Long_Chain_Ceramides Long-Chain Ceramides CerS->Long_Chain_Ceramides Re-acylation Sphingosine->CerS Long_Chain_Ceramides->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Experiment with C6-DHS observe Observe Unexpected Cellular Effect (e.g., low viability, morphological change) start->observe dose_response 1. Perform Dose-Response Curve (e.g., MTT, Trypan Blue) observe->dose_response time_course 2. Conduct Time-Course Experiment dose_response->time_course controls 3. Use Appropriate Controls (Vehicle, Inactive Analog) time_course->controls pathway_analysis 4. Analyze Key Pathways (Western Blot, qPCR for MAPK, UPR markers) controls->pathway_analysis lipidomics 5. Perform Lipidomic Analysis pathway_analysis->lipidomics evaluate Evaluate if effect is on-target or a known off-target activity lipidomics->evaluate adjust Adjust Experimental Parameters (Concentration, Time) evaluate->adjust Off-target end Proceed with Optimized Protocol evaluate->end On-target adjust->end

Caption: Troubleshooting workflow for unexpected effects of this compound.

References

Technical Support Center: N-Hexanoyldihydrosphingosine (C6-DHS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of N-Hexanoyldihydrosphingosine (C6-DHS), a widely used cell-permeable ceramide analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound (C6-DHS) in cells?

A1: this compound (C6-DHS), a short-chain ceramide analog, is primarily metabolized in cells through two main pathways. First, it can be hydrolyzed by ceramidases into dihydrosphingosine and hexanoic acid. The resulting dihydrosphingosine can then be phosphorylated by sphingosine (B13886) kinases to form dihydrosphingosine-1-phosphate (DHS-1P), a key signaling molecule. Alternatively, C6-DHS can be converted to more complex sphingolipids, such as C6-dihydrosphingomyelin or C6-glucosyl-dihydrosphingosine, through the action of sphingomyelin (B164518) synthases or glucosylceramide synthase, respectively.[1][2][3]

Q2: How should I store this compound powder and solutions?

A2: Proper storage of this compound is crucial for maintaining its stability and experimental reproducibility. The recommended storage conditions are summarized in the table below.[2][4]

Q3: What is the best solvent to dissolve this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO or ethanol and then dilute it to the final working concentration in the culture medium.[1] It is important to note that the final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound be used in animal studies?

A4: Yes, this compound has been used in in vivo studies. For systemic administration, it is often formulated in a vehicle designed to improve its solubility and bioavailability. A common vehicle formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2] Another approach is to use liposomal formulations of C6-DHS, which can enhance its delivery to target tissues.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent or no cellular response to this compound treatment.

  • Possible Cause 1: Improper storage and degradation.

    • Troubleshooting Step: Verify that the C6-DHS powder and stock solutions have been stored according to the recommended conditions (see storage table below). If there is any doubt about the stability of the compound, it is advisable to use a fresh batch.

  • Possible Cause 2: Poor bioavailability in cell culture.

    • Troubleshooting Step: Due to its hydrophobic nature, C6-DHS can have limited solubility and bioavailability in aqueous culture media. To improve its delivery to cells, consider using a carrier molecule such as bovine serum albumin (BSA) or complexing it with cholesteryl phosphocholine.[3] Alternatively, using a liposomal formulation of C6-DHS can significantly enhance its cellular uptake and efficacy.[6]

  • Possible Cause 3: Cell-type specific metabolism.

    • Troubleshooting Step: Different cell lines can metabolize C6-DHS at different rates, which can influence the cellular response.[7] It may be necessary to optimize the treatment concentration and duration for your specific cell line. Performing a dose-response and time-course experiment is recommended.

Issue 2: Vehicle control shows significant cellular effects.

  • Possible Cause: High concentration of organic solvent.

    • Troubleshooting Step: The solvents used to dissolve C6-DHS, such as DMSO and ethanol, can be toxic to cells at high concentrations. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Always include a vehicle control (medium with the same concentration of solvent as the C6-DHS treated samples) in your experiments to account for any solvent-induced effects.

Issue 3: Observed cellular effects are suspected to be off-target.

  • Possible Cause: Non-specific effects of a short-chain lipid.

    • Troubleshooting Step: As a short-chain lipid, C6-DHS can potentially have off-target effects by perturbing cellular membranes or being metabolized into other bioactive molecules. To confirm that the observed effects are due to its role as a ceramide analog, consider using an inactive analog, such as C6-dihydroceramide, as a negative control.[8] Additionally, inhibiting downstream pathways known to be activated by ceramides (B1148491) can help to elucidate the specific mechanism of action.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°C≥ 4 yearsStore in a dry, dark place.[4][9]
4°C2 yearsFor shorter-term storage.[2]
In Solvent (e.g., DMSO, Ethanol) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
-20°C1 monthFor frequent use.[2]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO ≥ 100 mg/mL[2]
Ethanol ~20 mg/mL[4]
Dimethylformamide ~20 mg/mL[4]

Experimental Protocols

Protocol: Assessment of this compound-Induced Apoptosis in Cultured Cells

  • Preparation of C6-DHS Stock Solution:

    • Dissolve this compound powder in sterile DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into small volumes and store at -80°C.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment:

    • On the day of the experiment, thaw an aliquot of the C6-DHS stock solution.

    • Prepare serial dilutions of the C6-DHS stock solution in your complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Also, prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of C6-DHS.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of C6-DHS or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Apoptosis Assay (e.g., using a Caspase-3/7 activity assay):

    • After the treatment period, equilibrate the plate to room temperature.

    • Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all samples.

    • Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.

    • Plot the results as a dose-response curve to determine the EC50 of C6-DHS for apoptosis induction in your cell line.

Visualizations

C6_DHS_Degradation_Pathway C6_DHS This compound (C6-DHS) Dihydrosphingosine Dihydrosphingosine C6_DHS->Dihydrosphingosine Ceramidase Hexanoic_Acid Hexanoic Acid C6_DHSM C6-Dihydrosphingomyelin C6_DHS->C6_DHSM Sphingomyelin Synthase C6_GlcDHS C6-Glucosyl- dihydrosphingosine C6_DHS->C6_GlcDHS Glucosylceramide Synthase DHS_1P Dihydrosphingosine-1-Phosphate (DHS-1P) Dihydrosphingosine->DHS_1P

Caption: Metabolic pathways of this compound (C6-DHS) in the cell.

Troubleshooting_Workflow Start Inconsistent/No Cellular Response Check_Storage Verify Storage Conditions (Temp, Duration, Aliquoting) Start->Check_Storage Fresh_Batch Use a Fresh Batch of C6-DHS Check_Storage->Fresh_Batch Storage Improper Check_Bioavailability Assess Bioavailability in Culture Check_Storage->Check_Bioavailability Storage OK End Problem Resolved Fresh_Batch->End Improve_Delivery Improve Delivery: - Use BSA as a carrier - Complex with Cholesteryl PC - Use liposomal formulation Check_Bioavailability->Improve_Delivery Low Bioavailability Consider_Metabolism Consider Cell-Type Specific Metabolism Check_Bioavailability->Consider_Metabolism Bioavailability OK Improve_Delivery->End Optimize_Experiment Optimize Experiment: - Dose-response curve - Time-course study Off_Target_Effects Suspect Off-Target Effects? Optimize_Experiment->Off_Target_Effects Consider_Metabolism->Optimize_Experiment Negative_Control Use Inactive Analog (e.g., C6-dihydroceramide) Off_Target_Effects->Negative_Control Yes Off_Target_Effects->End No Pathway_Inhibitors Use Pathway-Specific Inhibitors Negative_Control->Pathway_Inhibitors Pathway_Inhibitors->End

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: N-Hexanoyldihydrosphingosine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of N-Hexanoyldihydrosphingosine (C6-dihydrosphingosine) and other short-chain ceramides (B1148491).

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low Signal Intensity or No Peak Detected Ion Suppression: Co-eluting matrix components, such as phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer source.Sample Dilution: A simple 1:10 dilution of your sample extract can often mitigate matrix effects. Chromatographic Separation: Optimize your LC method to separate the analyte from interfering compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar lipids like ceramides.[1][2] Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering substances prior to LC-MS/MS analysis. Aminopropyl cartridges can be used for this purpose.[3]
Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.Optimize Extraction Solvent: A common and effective solvent mixture for sphingolipid extraction is chloroform (B151607):methanol (B129727) (2:1, v/v).[4] For a single-phase extraction, a mixture of isopropanol:water:ethyl acetate (B1210297) (3:1:6, v/v/v) can also be used.[5] Use of Glassware: To minimize loss of the analyte due to adsorption, use glassware throughout the entire experimental procedure.[6]
Analyte Degradation: this compound may be unstable under your experimental conditions.Control Temperature: Perform extraction and sample preparation steps at low temperatures and store samples at -80°C until analysis.
Poor Reproducibility and High Variability Inconsistent Matrix Effects: Slight variations in the sample matrix between injections can lead to inconsistent ion suppression or enhancement.Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (SIL-IS), such as a 13C-encoded version of the analyte, to normalize for variations in extraction efficiency and matrix effects.[1][2] If a SIL-IS is unavailable, a structurally similar compound (e.g., C12-ceramide) can be used.[7]
Incomplete Solubilization: The dried lipid extract may not be fully redissolved before injection.Optimize Reconstitution Solvent: Use a solvent mixture that is compatible with your LC mobile phase to reconstitute the sample. A mixture of methanol and acetonitrile (B52724) is often a good choice. Ensure complete solubilization by vortexing and/or brief sonication.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample onto the column can lead to peak distortion.Reduce Injection Volume: Decrease the amount of sample injected onto the column.
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte.Adjust Mobile Phase: For reversed-phase chromatography, ensure the organic content is sufficient to elute the analyte with a good peak shape. For HILIC, carefully control the water content in the mobile phase. The addition of modifiers like formic acid and ammonium (B1175870) formate (B1220265) can improve peak shape.[1][2][8]
Secondary Interactions: The analyte may be interacting with active sites on the column.Use a High-Quality Column: Employ a column with good end-capping and minimal silanol (B1196071) activity.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in quantifying this compound?

A1: The most significant challenge is managing matrix effects, particularly ion suppression from co-eluting phospholipids in biological samples. This can lead to low signal intensity and poor reproducibility. Employing robust sample preparation techniques, such as solid-phase extraction, and using a stable isotope-labeled internal standard are crucial for accurate quantification.

Q2: Which analytical technique is best suited for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][2][6] Both reversed-phase and HILIC columns can be used for chromatographic separation, with HILIC often providing better retention and peak shape for these polar molecules.[1][2]

Q3: How can I improve the extraction recovery of short-chain ceramides?

A3: To improve recovery, use a well-established lipid extraction method like the Bligh and Dyer or Folch extraction, which uses a chloroform and methanol mixture.[4] Ensure thorough homogenization of the sample and use glassware to prevent adsorption of the lipids to plastic surfaces.[6] The addition of an internal standard before extraction is essential to monitor and correct for any sample loss.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is generally not required for the analysis of this compound by LC-MS/MS, as it can be readily ionized by electrospray ionization (ESI). However, for other analytical techniques like gas chromatography, derivatization to increase volatility may be necessary.

Q5: What are the expected limit of detection (LOD) and limit of quantification (LOQ) for this compound?

A5: The LOD and LOQ are highly dependent on the specific LC-MS/MS instrument and method used. However, with modern instrumentation, LODs in the low picomolar to nanomolar range can be achieved.[9] For example, some methods for similar sphingolipids report LODs as low as 50 pM.[9]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of short-chain ceramides and related sphingolipids using LC-MS/MS.

Analyte/MethodMatrixRecovery (%)LODLOQLinearity (r²)Reference
Sphingolipid MetabolitesHL-60 CellsNot ReportedNot Reported0.1 ng/10^6 cells>0.99[6](--INVALID-LINK--)
Compound K (LC-MS/MS)Human Plasma85.4 - 112.5Not Reported1 ng/mL>0.9968[10](--INVALID-LINK--)
Multiple CannabinoidsCannabis Oil70 - 1300.1 ng/mL0.05 - 50 ng/mL>0.99[11](--INVALID-LINK--)
Fexofenadine (B15129) (LC-MS/MS)Human Plasma93.6 - 95.3Not Reported1 ng/mLNot Reported[12](--INVALID-LINK--)
Short-Chain Fatty AcidsFecal/Intestinal79.25 - 137.830.11 - 0.36 µM0.38 - 1.21 µM≥0.9998[13](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is a synthesized method based on common lipid extraction procedures.

Materials:

  • Plasma sample

  • Internal Standard (e.g., C12-Ceramide or a stable isotope-labeled standard)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., Methanol:Acetonitrile 1:1, v/v)

Procedure:

  • To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Add the internal standard solution.

  • Add 3.75 mL of chloroform:methanol (1:2, v/v) and vortex for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of reconstitution solvent.

  • Vortex for 30 seconds to ensure complete solubilization.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method that can be adapted for this compound analysis.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an ESI source.

LC Conditions:

  • Column: HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[1][2]

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[1][2]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[1][2]

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-7 min: Return to 95% B

    • 7-10 min: Re-equilibrate at 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (C6-dihydrosphingosine): Precursor ion [M+H]+ → Product ion (specific fragment, e.g., loss of water or fatty acid). The exact m/z values will need to be determined by direct infusion of a standard.

    • Internal Standard: Monitor the appropriate MRM transition for the chosen internal standard.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Add_IS->Extraction Dry_Down Dry Extract under Nitrogen Extraction->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_Separation LC Separation (HILIC) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Signal Intensity Start Low or No Signal Detected Check_MS Check MS/MS Performance with Standard Solution Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Optimize_MS Optimize MS Parameters (Source, Gas Flow, Voltages) MS_OK->Optimize_MS No Check_Chromatography Review Chromatogram for Peak Shape and Retention Time MS_OK->Check_Chromatography Yes Optimize_MS->Check_MS Chrom_OK Chromatography OK? Check_Chromatography->Chrom_OK Optimize_LC Optimize LC Method (Gradient, Mobile Phase, Column) Chrom_OK->Optimize_LC No Suspect_Matrix Suspect Matrix Effects or Sample Loss Chrom_OK->Suspect_Matrix Yes Optimize_LC->Check_Chromatography Implement_Cleanup Implement/Optimize Sample Cleanup (e.g., SPE) Suspect_Matrix->Implement_Cleanup Dilute_Sample Dilute Sample Extract (e.g., 1:10) Suspect_Matrix->Dilute_Sample Check_IS Check Internal Standard Recovery Suspect_Matrix->Check_IS End Problem Resolved Implement_Cleanup->End Dilute_Sample->End Check_IS->End

References

Technical Support Center: N-Hexanoyldihydrosphingosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hexanoyldihydrosphingosine (C6-Dihydrosphingosine). The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures, with the goal of minimizing variability and ensuring reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Stock Solution Preparation

Question: My this compound is not dissolving properly or is precipitating in my cell culture medium. How can I improve its solubility?

Answer: This is a common challenge due to the lipophilic nature of this compound. Here are the recommended steps to ensure proper solubilization:

  • Choose the Right Solvent: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695). For cell culture applications, sterile, cell culture-grade DMSO is generally preferred.

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Dilution into Culture Medium:

    • Pre-warm your cell culture medium to 37°C.

    • To prepare your working concentration, perform a serial dilution of the stock solution. It is crucial to add the stock solution to the pre-warmed medium and mix immediately and vigorously to prevent precipitation.

    • Crucially, the final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the solvent used to dissolve the this compound.

Question: How should I store my this compound stock solution to maintain its stability?

Answer: Proper storage is critical to prevent degradation and ensure experimental reproducibility.

  • Powder: Store the solid form of this compound at -20°C.

  • Stock Solution:

    • For long-term stability, store the concentrated stock solution in DMSO at -20°C.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • While stock solutions in oxygen-free solvents can be stable for at least a week at 4°C, freezing at -20°C is the preferred method for longer-term storage.[1]

Experimental Design and Execution

Question: I am observing high levels of cell death in my vehicle control group. What could be the cause?

Answer: This is likely due to solvent toxicity. The final concentration of DMSO or ethanol in your cell culture medium may be too high. It is recommended to keep the final solvent concentration at or below 0.1%. If you must use a higher concentration, it is essential to perform a dose-response experiment with the solvent alone to determine its toxic threshold for your specific cell line.

Question: I am not observing the expected biological effect of this compound in my experiments. What are the potential reasons?

Answer: Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Inadequate Incubation Time: The time required to observe an effect can vary. A time-course experiment is recommended to identify the optimal treatment duration.

  • Compound Degradation: Ensure that your stock solution has been stored correctly and is not expired. It is best practice to prepare fresh dilutions from the stock solution for each experiment.

  • Cell Culture Conditions:

    • Cell Density: Overly confluent or sparse cultures can respond differently to stimuli. Ensure consistent cell seeding densities across experiments.

    • Serum Presence: Components in serum can sometimes interfere with the activity of lipid-based compounds. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell line.

  • Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound due to differences in their ceramide metabolism or signaling pathways.

Quantitative Data Summary

The following tables provide key quantitative data for consideration when designing experiments with this compound.

Table 1: Solubility of this compound and Similar Sphingolipids

SolventApproximate SolubilityNotes
DMSO Soluble (e.g., ~50 mg/mL for N,N-Dimethylsphingosine)[2]Recommended for preparing high-concentration stock solutions.
Ethanol Soluble (e.g., ~25 mg/mL for N,N-Dimethylsphingosine)[2]An alternative to DMSO for stock solutions.
PBS (pH 7.2) Poorly soluble (e.g., ~1 mg/mL for N,N-Dimethylsphingosine)[2]Not recommended for initial solubilization.

Table 2: Recommended Concentrations for Stock and Working Solutions

Solution TypeRecommended Concentration RangeKey Considerations
Stock Solution 10 mM - 50 mM in DMSO or EthanolPrepare in a sterile environment. Aliquot for single use to avoid freeze-thaw cycles.
Working Concentration 1 µM - 50 µMHighly cell-type dependent. A dose-response experiment is essential to determine the optimal concentration.
Vehicle Control ≤ 0.1% (final concentration in media)The concentration of the solvent (e.g., DMSO) in the vehicle control must match the final solvent concentration in the experimental wells.

Experimental Protocols

General Protocol for Cell Treatment with this compound

This protocol provides a general workflow for treating adherent cells with this compound.

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO

  • Complete cell culture medium

  • Cultured cells in multi-well plates or flasks

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Cell Seeding:

    • Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and recover for at least 24 hours before treatment.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO as described in the FAQ section.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.

    • Example for a 20 µM working solution: Add 2 µL of the 10 mM stock solution to 998 µL of pre-warmed medium and mix immediately by vortexing.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include an untreated control (medium only) and a vehicle control (medium with the final concentration of DMSO) for each experiment.

  • Incubation:

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Endpoint Analysis:

    • Following incubation, proceed with your desired downstream assays (e.g., cell viability assay, apoptosis assay, Western blot).

Signaling Pathways and Experimental Workflows

Ceramide-Induced Intrinsic Apoptosis Pathway

This compound, as a ceramide analog, is known to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.[3] This pathway is initiated by the accumulation of ceramide, which leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[4] In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and apoptotic cell death.[5][6]

Ceramide_Apoptosis_Pathway C6_DHS This compound Ceramide Intracellular Ceramide Accumulation C6_DHS->Ceramide Mito Mitochondrion Ceramide->Mito  MOMP Akt PI3K/Akt Pathway (Pro-survival) Ceramide->Akt  Inhibition CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9  Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3  Cleavage &  Activation Apoptosis Apoptosis Casp3->Apoptosis Akt->Mito  Inhibition of  Apoptosis

Ceramide-Induced Apoptosis Pathway
Experimental Workflow for Assessing Cell Viability

This workflow outlines the key steps for evaluating the effect of this compound on cell viability using a common method like the MTT assay.

Experimental_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (24 hours) seed->adhere prepare Prepare this compound and Vehicle Control Dilutions adhere->prepare treat Treat Cells with Compound and Controls prepare->treat incubate Incubate for Desired Time (e.g., 24-72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (2-4 hours) mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (e.g., 570 nm) solubilize->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

Cell Viability Assay Workflow

References

N-Hexanoyldihydrosphingosine quality control and purity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity testing, and experimental use of N-Hexanoyldihydrosphingosine (C6-dihydroceramide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from N-Hexanoylsphingosine (C6-ceramide)?

This compound is a synthetic, short-chain ceramide analog. Structurally, it consists of a dihydrosphingosine base N-acylated with a six-carbon fatty acid (hexanoic acid). The key difference from its more commonly studied counterpart, C6-ceramide, is the absence of the 4,5-trans double bond in the sphingoid base. This saturation in the sphingoid backbone renders this compound metabolically distinct and it is often used as a negative control in experiments investigating the signaling roles of ceramide.

Q2: How should I store and handle this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored as a solid at -20°C. For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.

Q3: My this compound is precipitating in the cell culture medium. What can I do to improve its solubility?

This is a common issue due to the hydrophobic nature of ceramides (B1148491). Here are several methods to improve solubility:

  • Organic Solvents: Prepare a concentrated stock solution in 100% DMSO or ethanol. When treating cells, dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent should ideally be kept below 0.1% to prevent cytotoxicity.[1] Always include a vehicle control (medium with the same final solvent concentration) in your experiments.[1]

  • Liposomal Formulations: Encapsulating this compound in liposomes can significantly enhance its delivery and efficacy in aqueous environments.

  • Complexing with BSA: this compound can be complexed with fatty acid-free bovine serum albumin (BSA) to improve its solubility in culture media.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no observable effect in experiments. 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution.1. Ensure storage at -20°C. Prepare fresh dilutions for each experiment.
2. Suboptimal concentration: The effective concentration is cell-type dependent.2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
3. Cell line resistance: Some cell lines may have different metabolic or signaling pathways.[1]3. Investigate the ceramide metabolism in your cell line of interest.
4. Precipitation in media: Poor solubility leading to reduced bioavailability.4. Refer to the solubility guidelines in the FAQs. Try pre-warming the media before adding the compound.[1]
High toxicity observed in the vehicle control group. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high.Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.[1]
Discrepancy between expected and observed biological activity. Metabolic conversion: Short-chain dihydroceramides can be metabolized by cells, potentially leading to the formation of other bioactive sphingolipids.Consider the metabolic fate of this compound in your experimental system. Use appropriate inhibitors of ceramide metabolism if necessary to dissect specific effects.[2]

Quality Control and Purity Testing

Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. The primary methods for quality control are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Purity Specifications

The following table summarizes typical quality control specifications for this compound.

Parameter Specification Method
Appearance White to off-white solidVisual Inspection
Purity (by HPLC/LC-MS) ≥98%HPLC, LC-MS/MS
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Solubility Soluble in DMSO, EthanolVisual Inspection
Experimental Protocols

Protocol 1: Purity Determination by HPLC (Adapted Method)

While LC-MS/MS is the preferred method for its sensitivity and specificity, a general HPLC method with UV detection can be adapted for purity assessment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 80% A, 20% B

    • 2-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25-26 min: Return to 80% A, 20% B

    • 26-30 min: Re-equilibration at 80% A, 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Injection Volume: 10 µL.

Note: This is a general method and may require optimization for your specific instrumentation and column.

Protocol 2: Identity and Purity Confirmation by LC-MS/MS

This method provides high sensitivity and structural confirmation.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727):chloroform 2:1, v/v) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards for analysis.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[3]

    • Mobile Phase: Isocratic elution with a mixture of methanol and 2-propanol (1:1) containing 10 mM ammonium (B1175870) bicarbonate.[3]

    • Flow Rate: 0.4 mL/min.

    • Run Time: 5 minutes.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Expected MS/MS Transition: The precursor ion will be the protonated molecule [M+H]⁺. The product ion typically results from the loss of the N-acyl chain and water. For this compound (M.W. 399.66), the transition would be approximately m/z 400.4 → 284.3.

Experimental Workflow for Purity Testing

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Result start This compound (Solid) dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Analysis dissolve->hplc Purity Screening lcms LC-MS/MS Analysis (Preferred) dissolve->lcms Purity & Identity analyze_hplc Integrate Peak Area Calculate % Purity hplc->analyze_hplc analyze_lcms Confirm Mass Calculate % Purity lcms->analyze_lcms pass Purity ≥ 98% analyze_hplc->pass fail Purity < 98% analyze_hplc->fail analyze_lcms->pass analyze_lcms->fail

Figure 1. Workflow for purity testing of this compound.

Role in Signaling Pathways

While often used as a negative control, this compound is not entirely biologically inert. It can be metabolized by cells, primarily through the sphingolipid salvage pathway, where it can be deacylated and subsequently re-acylated to form long-chain ceramides.[2] This metabolic conversion is an important consideration when interpreting experimental results. Exogenously added short-chain ceramides, including C6-ceramide, have been shown to induce apoptosis by increasing mitochondrial peroxide production and altering the cellular redox state.[4]

Ceramide-Mediated Apoptosis Signaling Pathway

The following diagram illustrates a generalized pathway for ceramide-induced apoptosis, which can be triggered by the metabolic products of this compound.

G cluster_mito Mitochondria cluster_caspase Cytosol C6_dihydro This compound (exogenous) salvage Salvage Pathway (Deacylation/Reacylation) C6_dihydro->salvage LC_ceramide Long-Chain Ceramides salvage->LC_ceramide ros ↑ ROS Production LC_ceramide->ros triggers cyto_c Cytochrome c Release ros->cyto_c induces caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Metabolic conversion and induction of apoptosis.

References

interference of serum with N-Hexanoyldihydrosphingosine activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N-Hexanoyldihydrosphingosine (C6-DHS). The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound (C6-DHS)?

A1: this compound is a lipophilic molecule with poor aqueous solubility. For cell culture experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] Store the stock solution at -20°C. It is advisable to prepare fresh dilutions from the stock solution for each experiment to minimize degradation from repeated freeze-thaw cycles.[1]

Q2: I am observing precipitation of C6-DHS in my cell culture medium. What can I do to prevent this?

A2: Precipitation of hydrophobic compounds like C6-DHS in aqueous cell culture medium is a common issue.[1] Here are several strategies to mitigate this problem:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and precipitation.[1]

  • Pre-warming the Medium: Gently warm the cell culture medium to 37°C before adding the C6-DHS stock solution. This can help to keep the compound in solution.[2]

  • Vigorous Mixing: Add the stock solution to the pre-warmed medium with vigorous vortexing or stirring to ensure rapid and thorough mixing. This helps to prevent localized high concentrations that can lead to precipitation.[1][2]

  • Lower Final Concentration: If precipitation persists, consider using a lower final concentration of C6-DHS in your experiment.

Q3: What is the potential for serum to interfere with C6-DHS activity in my cell culture experiments?

A3: Serum contains a high concentration of proteins, most notably albumin, which can bind to lipophilic molecules.[3][4][5] This binding can reduce the effective concentration of free C6-DHS available to interact with your cells, potentially leading to a diminished or inconsistent biological effect. The hydrophobic acyl chain of C6-DHS makes it susceptible to binding by albumin and other lipid-carrying proteins in the serum.

Q4: How can I minimize the interference of serum with C6-DHS activity?

A4: To minimize the impact of serum on your experiments with C6-DHS, consider the following approaches:

  • Serum-Free or Reduced-Serum Conditions: If your cell line can tolerate it, conducting experiments in serum-free or reduced-serum media for the duration of the C6-DHS treatment can provide more consistent results. However, be aware that serum starvation itself can induce cellular stress and alter signaling pathways.

  • Use of Bovine Serum Albumin (BSA): As an alternative to whole serum, you can use serum-free medium supplemented with a defined concentration of fatty acid-free BSA. This can help to solubilize the C6-DHS and facilitate its delivery to cells in a more controlled manner.

  • Consistent Serum Lots: If you must use serum, use the same lot of fetal bovine serum (FBS) throughout a series of experiments to minimize variability in protein composition.

  • Vehicle Controls: Always include a vehicle control (medium with the same final concentration of the solvent and serum) in your experiments to account for any effects of the solvent and serum components.[1]

Q5: I am not observing the expected biological effect of C6-DHS in my experiments. What are the possible reasons?

A5: A lack of biological effect can stem from several factors:

  • Suboptimal Concentration: The effective concentration of C6-DHS is cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1]

  • Insufficient Incubation Time: The time required for C6-DHS to elicit a biological response can vary. A time-course experiment is recommended to identify the optimal treatment duration.

  • Compound Degradation: Ensure that your C6-DHS stock solution has been stored properly and has not undergone degradation.

  • Serum Sequestration: As discussed, serum proteins may be binding to the C6-DHS, reducing its effective concentration.

  • Cell Line Resistance: The specific cell line you are using may be resistant to the effects of C6-DHS.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Precipitation of C6-DHS in Culture Medium High final concentration of C6-DHS.Lower the final concentration of C6-DHS.
High final concentration of organic solvent.Ensure the final solvent concentration is ≤ 0.1%.[1]
Inadequate mixing.Pre-warm the medium to 37°C and vortex vigorously while adding the C6-DHS stock solution.[1][2]
Low or No Biological Activity Insufficient concentration or incubation time.Perform a dose-response and time-course experiment to determine optimal conditions.[1]
C6-DHS is being sequestered by serum proteins.Conduct experiments in serum-free or reduced-serum medium, or use fatty acid-free BSA.
Degradation of C6-DHS.Prepare fresh dilutions from a properly stored stock solution for each experiment.[1]
High Variability Between Replicates Inconsistent pipetting of the viscous C6-DHS stock solution.Use calibrated pipettes and ensure thorough mixing of the stock solution before dilution.
Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and be consistent with your seeding protocol.
"Edge effects" in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile medium or PBS to maintain humidity.
Toxicity Observed in Vehicle Control The concentration of the organic solvent (e.g., DMSO) is too high.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. The final concentration should ideally be ≤ 0.1%.[1]

Quantitative Data Summary

The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for the structurally similar short-chain ceramide analog, C8-Ceramide, in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with C6-DHS.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A375Melanoma~2548
SVRAngiosarcoma~1548
A2058Melanoma>5048

Data is illustrative and sourced from publicly available information on similar compounds. Actual IC50 values for C6-DHS may vary.

Experimental Protocols

General Protocol for Treating Cultured Cells with C6-DHS
  • Cell Seeding: Plate your cells in the appropriate culture vessel and allow them to adhere overnight under standard culture conditions.

  • Preparation of C6-DHS Working Solution:

    • Prepare a high-concentration stock solution of C6-DHS (e.g., 10-20 mM) in 100% DMSO.

    • On the day of the experiment, pre-warm your cell culture medium (with or without serum, as per your experimental design) to 37°C.

    • Perform serial dilutions of the C6-DHS stock solution in the pre-warmed medium to achieve the desired final concentrations. Vortex vigorously after each dilution step.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of C6-DHS.

    • Include an untreated control and a vehicle control (medium with the same final concentration of DMSO as the highest C6-DHS concentration used).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cytotoxicity assay, protein extraction, etc.).

MTT Cytotoxicity Assay
  • Cell Treatment: Follow the general protocol for cell treatment in a 96-well plate.

  • MTT Reagent Addition: After the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the C6-DHS concentration to generate a dose-response curve and determine the IC50 value.[6]

Visualizations

G cluster_0 De Novo Ceramide Synthesis Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide DEGS1

Caption: De novo ceramide synthesis pathway.

G cluster_0 Experimental Workflow: Cell Treatment with C6-DHS Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Stock Prepare C6-DHS Stock Solution (DMSO) Prepare_Working Prepare Working Solutions in Pre-warmed Medium Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with C6-DHS & Controls Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Perform Downstream Analysis Incubate->Analyze End End Analyze->End

Caption: Workflow for cell treatment with C6-DHS.

G cluster_0 Logical Relationship: Serum Interference with C6-DHS C6_DHS C6-DHS in Culture Medium Bound_C6_DHS Protein-Bound C6-DHS (Inactive Pool) C6_DHS->Bound_C6_DHS Free_C6_DHS Free C6-DHS (Active Pool) C6_DHS->Free_C6_DHS Serum_Proteins Serum Proteins (e.g., Albumin) Serum_Proteins->Bound_C6_DHS Binding Cells Target Cells Free_C6_DHS->Cells Uptake Biological_Effect Biological Effect Cells->Biological_Effect

References

Technical Support Center: HPLC Separation of N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC separation of N-Hexanoyldihydrosphingosine (C6-D-erythro-dihydrosphingosine), a short-chain dihydroceramide (B1258172).

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound?

A1: The optimal column choice depends on your sample matrix and the other analytes present. Both reversed-phase (RP) and normal-phase (NP) chromatography can be used for the separation of dihydroceramides.

  • Reversed-Phase (RP) HPLC: This is the most common approach. C18 and C8 columns are frequently used and are a good starting point. For short-chain ceramides (B1148491) like this compound, a column with a different selectivity, such as a diphenyl or a polar-embedded phase, may provide better retention and resolution away from other lipids.

  • Normal-Phase (NP) HPLC: NP-HPLC on a silica-based column, such as an Iatrobead column, can also be effective, particularly for separating ceramide and dihydroceramide species from each other.[1]

Q2: What are the recommended mobile phases for reversed-phase separation of this compound?

A2: A typical mobile phase for reversed-phase separation of ceramides consists of a mixture of an organic solvent and water, often with an additive to improve peak shape and ionization efficiency for mass spectrometry (MS) detection. Common mobile phases include:

  • Mobile Phase A: Water with 0.1% to 0.2% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) or methanol, or a mixture of acetonitrile and isopropanol (B130326) (e.g., 60:40 v/v), also containing 0.1% to 0.2% formic acid.

The addition of ammonium (B1175870) acetate (B1210297) (e.g., 25 mM) to the aqueous mobile phase can help minimize the formation of salt adducts when using MS detection.[2]

Q3: Should I use an isocratic or gradient elution for my separation?

A3: For complex samples containing lipids with a wide range of polarities, a gradient elution is generally recommended. A gradient allows for the effective elution of both more polar and more nonpolar lipids within a reasonable timeframe. For simpler, well-characterized samples, an isocratic method may be sufficient.

Q4: What detection method is most suitable for this compound?

A4: Due to the lack of a strong chromophore, UV detection is generally not sensitive enough for endogenous levels of this compound. The most common and sensitive detection methods are:

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the preferred method for its high sensitivity and specificity.[3]

  • Evaporative Light Scattering Detector (ELSD): ELSD can be used for direct detection of ceramides and sphingoid bases.[4]

  • Fluorescence Detection: This requires pre- or post-column derivatization with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA).

HPLC Column Selection Guide

Choosing the right HPLC column is critical for the successful separation of this compound. The following tables summarize key parameters for selecting a reversed-phase column.

Table 1: Recommended Reversed-Phase HPLC Column Chemistries

Stationary PhaseKey Characteristics & Best Use For:
C18 (Octadecylsilane) High hydrophobicity, excellent for general lipid separation. A good starting point for method development.
C8 (Octylsilane) Less hydrophobic than C18, may provide better peak shape for some lipids and faster elution.
Diphenyl Offers alternative selectivity through pi-pi interactions, which can be beneficial for separating analytes from complex matrices.[2]
Polar-Embedded Phase Contains a polar group embedded in the alkyl chain, making it more compatible with highly aqueous mobile phases and offering different selectivity for polar lipids.

Table 2: Typical HPLC Column Specifications for this compound Analysis

ParameterRecommended SpecificationRationale
Particle Size ≤ 3 µmSmaller particles provide higher efficiency and better resolution.
Column Length 50 - 150 mmA 50 mm column is suitable for fast separations, while a 150 mm column will provide higher resolution for complex samples.
Internal Diameter 2.1 - 4.6 mm2.1 mm ID columns are ideal for LC-MS applications due to lower flow rates, while 4.6 mm ID columns are common for standard HPLC systems.
Pore Size 100 - 120 ÅSuitable for small molecules like this compound.

Experimental Protocol: Reversed-Phase HPLC-MS/MS of this compound

This protocol is a general guideline and may require optimization for your specific application and instrumentation. It is adapted from a method for C18 ceramide analysis.[2]

1. Sample Preparation (Lipid Extraction)

  • For cultured cells, pellet 1-2 million cells.

  • Perform a lipid extraction using the Bligh and Dyer method.

  • Dry the final organic phase extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent, such as the initial mobile phase composition.

2. HPLC-MS/MS Conditions

  • HPLC Column: Pursuit 3 Diphenyl (50 x 2.0 mm, 3 µm) or equivalent.[2]

  • Mobile Phase A: Water with 0.1% Formic Acid and 25 mM Ammonium Acetate.[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 - 0.8 mL/min.[2]

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-4 min: Linear gradient to 100% B

    • 4-5 min: Hold at 100% B

    • 5.1-7 min: Return to 50% B and re-equilibrate

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

  • MS Detection: ESI in positive ion mode, using Multiple Reaction Monitoring (MRM).

    • Monitor the transition specific for this compound.

Troubleshooting Guide

Caption: Troubleshooting Decision Tree for HPLC Analysis.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for developing an HPLC method for this compound separation.

experimental_workflow start_end start_end process process decision decision output output start Start: Method Development sample_prep Sample Preparation (Lipid Extraction) start->sample_prep column_select Column Selection (e.g., C18, Diphenyl) sample_prep->column_select mobile_phase Mobile Phase Optimization column_select->mobile_phase gradient_dev Gradient Development mobile_phase->gradient_dev ms_tuning MS Parameter Tuning gradient_dev->ms_tuning run_analysis Run Analysis ms_tuning->run_analysis check_res Acceptable Resolution? run_analysis->check_res check_res->gradient_dev No check_shape Good Peak Shape? check_res->check_shape Yes check_shape->mobile_phase No finalize Finalize Method check_shape->finalize Yes end End finalize->end

References

interpreting unexpected results with N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hexanoyldihydrosphingosine (C6-dihydroceramide). The information is presented in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Compound Handling

Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a common issue due to the hydrophobic nature of ceramides (B1148491). Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (DMSO or Ethanol): this compound is soluble in organic solvents like DMSO and ethanol (B145695) but has poor aqueous solubility.[1]

    • Protocol: Prepare a concentrated stock solution in 100% DMSO or ethanol. For cell treatment, dilute the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

    • Troubleshooting: If precipitation still occurs, try slightly warming the medium before adding the stock solution. Be aware that the compound may precipitate again as the medium cools.[1][2] Using a lower final concentration of this compound may also prevent precipitation.[1][2]

  • Liposomal Formulations: Liposome-based delivery systems can significantly improve the solubility and efficacy of short-chain ceramides. Liposomal C6-ceramide has been shown to be more potent than free C6-ceramide in some systems.[3]

Question: I'm observing high toxicity in my vehicle control group. What could be the cause?

Answer: High toxicity in the vehicle control group is typically due to the solvent used to dissolve the this compound.

  • Solvent Toxicity: The solvent (e.g., DMSO, ethanol) may be at a toxic concentration.

    • Solution: Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). It is advisable to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.[1]

Unexpected Cell Viability and Apoptosis Results

Question: I am not observing the expected level of apoptosis or cell death after treating my cells with this compound. What are the possible reasons?

Answer: Several factors can contribute to a lack of apoptotic response.

  • Cell-Type Specificity and Resistance: The effects of this compound are highly cell-type dependent.[4] Some cell lines may be resistant due to rapid metabolism of the compound. For instance, keratinocytes have been shown to metabolize C6-ceramide more efficiently than cutaneous T cell lymphoma (CTCL) cell lines, making them less sensitive to its cytotoxic effects.[4]

  • Compound Concentration and Incubation Time: The effective concentration and treatment duration are critical.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[1][4] In some cases, high concentrations (e.g., >20 µM) are required to induce significant cell death, while lower concentrations may have no effect or even promote other cellular processes.[5][6]

  • Metabolism to Other Bioactive Lipids: this compound can be metabolized by cells into long-chain ceramides through the sphingosine (B13886) salvage pathway.[5][7] Paradoxically, in some cell lines like CHP-100, the accumulation of these long-chain ceramides does not induce apoptosis; the cell death is caused by the short-chain ceramide itself.[7]

    • Experimental Control: To investigate this, you can use an inhibitor of ceramide synthase, such as fumonisin B1, to block the conversion to long-chain ceramides and observe if the apoptotic response is affected.[5][7]

  • Induction of Autophagy Instead of Apoptosis: Sphingolipid analogs can induce autophagy, which may be the primary mechanism of cell death rather than apoptosis.[8]

    • How to Investigate: Assess markers of autophagy, such as the conversion of LC3-I to LC3-II by Western blot or the formation of autophagosomes by microscopy.[8] You can also use autophagy inhibitors (e.g., 3-methyladenine) to see if this rescues the cells or shifts the cell death mechanism to apoptosis.[8]

Question: My results show an increase in cell viability at certain concentrations of this compound. Is this possible?

Answer: Yes, this is an unexpected but documented phenomenon. In embryonic hippocampal cells, a high dose (13 µM) of C6-ceramide was found to induce an immediate increase in cell viability, which was followed by an increase in the number of mitochondria.[6][9] This highlights that the cellular response is not always cytotoxic and can be dose- and cell-type dependent.

Data on this compound Effects on Cell Viability

Cell LineConcentration (µM)Incubation Time (h)Effect on Cell ViabilityReference
MyLa (CTCL)252467.3% reduction[4]
HuT78 (CTCL)252456.2% reduction[4]
MyLa (CTCL)1002491.4% reduction[4]
HuT78 (CTCL)1002489.9% reduction[4]
Kupffer Cells102No significant effect[5]
Kupffer Cells20210% reduction[5]
Kupffer Cells30249% reduction[5]
HN9.10e1324Increase in viability[6][9]

Experimental Protocols

Protocol: Assessment of Cell Viability and Apoptosis Induction by this compound

This protocol provides a general framework for treating cells with this compound and assessing the outcomes using a cell viability assay (e.g., MTT or WST-1) and an apoptosis assay (e.g., Annexin V/Propidium Iodide staining).

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Cell Seeding:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for flow cytometry) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Avoid overly confluent or sparse cultures.[1]

    • Allow cells to adhere and recover overnight.

  • Cell Treatment:

    • On the day of the experiment, prepare fresh dilutions of this compound from the stock solution.

    • Pre-warm the cell culture medium to 37°C.

    • Add the this compound dilutions to the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).[1]

    • Include a vehicle control (medium with the same final concentration of DMSO) and untreated controls.

    • Incubate the cells for the desired time period (e.g., 6, 16, 24 hours).[4]

  • Assessment of Cell Viability (MTT/WST-1 Assay):

    • Following the incubation period, add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric reaction to develop.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Assessment of Apoptosis (Annexin V/Propidium Iodide Staining):

    • After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathways of this compound (C6-DHC)

G cluster_salvage Salvage Pathway C6_DHC This compound (C6-DHC, exogenous) Membrane Cell Membrane Cerase Ceramidase C6_DHC->Cerase Hydrolysis PP2A Protein Phosphatase 2A (PP2A) C6_DHC->PP2A Activates PKC_zeta Protein Kinase C ζ (PKCζ) C6_DHC->PKC_zeta Inhibits Apoptosis Apoptosis C6_DHC->Apoptosis Direct Effect Autophagy Autophagy C6_DHC->Autophagy Alternative Outcome Sphinganine Sphinganine Cerase->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Reacylation LC_DHC Long-Chain Dihydrosphingosine CerS->LC_DHC DES1 Dihydroceramide Desaturase (DES1) LC_DHC->DES1 LC_Cer Long-Chain Ceramide (endogenous) DES1->LC_Cer PP2A->Apoptosis

Caption: Signaling pathways influenced by this compound.

Troubleshooting Workflow for Unexpected Results

G Start Start: Unexpected Result with This compound Check_Solubility Issue: No or Low Effect 1. Check for Precipitation in Media Start->Check_Solubility Precipitate_Yes Precipitate Observed Check_Solubility->Precipitate_Yes Precipitate_No No Precipitate Check_Solubility->Precipitate_No Fix_Solubility Action: - Prepare fresh stock - Pre-warm media - Lower final concentration - Consider liposomes Precipitate_Yes->Fix_Solubility Check_Controls 2. Check Vehicle Control for Toxicity Precipitate_No->Check_Controls Fix_Solubility->Start Re-run Experiment Control_Toxic_Yes Control is Toxic Check_Controls->Control_Toxic_Yes Control_Toxic_No Control is Not Toxic Check_Controls->Control_Toxic_No Fix_Solvent Action: - Lower final solvent % (e.g., <=0.1% DMSO) - Test solvent toxicity alone Control_Toxic_Yes->Fix_Solvent Optimize_Conditions 3. Optimize Dose & Time - Perform dose-response - Perform time-course Control_Toxic_No->Optimize_Conditions Fix_Solvent->Start Re-run Experiment Check_Mechanism Issue: Still No/Low Apoptosis or Unexpected Viability 4. Investigate Mechanism Optimize_Conditions->Check_Mechanism If results are still unexpected Apoptosis_Pathway Apoptosis vs Other Check_Mechanism->Apoptosis_Pathway Metabolism_Pathway Metabolism Check_Mechanism->Metabolism_Pathway Check_Autophagy Action: - Assay for autophagy markers (e.g., LC3-II) - Use autophagy inhibitors Apoptosis_Pathway->Check_Autophagy Check_Metabolism Action: - Use ceramide synthase inhibitor (Fumonisin B1) - Measure long-chain ceramides Metabolism_Pathway->Check_Metabolism End Refined Experiment Check_Autophagy->End Check_Metabolism->End

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

N-Hexanoyldihydrosphingosine vs. C6 Ceramide: A Comparative Guide to Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the study of lipid-mediated cell signaling, ceramides (B1148491) have been firmly established as critical regulators of cellular processes, including apoptosis. The short-chain, cell-permeable analog, N-hexanoyl-D-erythro-sphingosine (C6 ceramide), is widely used to experimentally induce apoptosis. In contrast, its saturated counterpart, N-Hexanoyldihydrosphingosine (C6-DHS or C6-dihydroceramide), which lacks a critical double bond, is often used as a negative control. This guide provides a detailed, data-driven comparison of their respective abilities to induce apoptosis, outlining the key structural differences that dictate their biological activity and the signaling pathways they influence.

Core Mechanistic Difference: The 4,5-trans-double Bond

The primary distinction between C6 ceramide and C6-DHS lies in their structure. C6 ceramide possesses a 4,5-trans-double bond in its sphingoid backbone. This feature is crucial for its pro-apoptotic activity as it allows ceramide molecules to self-assemble and form channels in the mitochondrial outer membrane.[1][2] These channels permit the release of pro-apoptotic proteins like cytochrome c into the cytosol, triggering the caspase cascade and executing apoptosis.[1]

This compound lacks this double bond, rendering it unable to form these critical membrane channels.[1][2] Consequently, it is largely considered an inactive analog in the context of apoptosis induction and is frequently used in experiments to demonstrate the specificity of ceramide-induced effects.[3] Some studies suggest that dihydroceramides may even inhibit the formation of ceramide channels, highlighting a potential antagonistic relationship.[1]

Comparative Performance in Apoptosis Induction

Experimental data consistently demonstrates the potent pro-apoptotic activity of C6 ceramide, while C6-DHS shows little to no effect. The following tables summarize quantitative data from comparative studies.

Table 1: Comparative Effects on Cell Viability

This table summarizes the results of MTT assays, which measure metabolically active cells. A decrease in viability indicates cytotoxic or anti-proliferative effects.

CompoundCell LineConcentration (µM)Incubation Time (h)Result (% Viability vs. Control)
C6 Ceramide Rat Decidual Cells1024~75%[4]
2024~60%[4]
C6-DHS Rat Decidual Cells1024No significant change (~100%)[4]
2024No significant change (~100%)[4]
Table 2: Comparative Effects on Cytotoxicity and Apoptosis Markers

This table presents data from assays measuring lactate (B86563) dehydrogenase (LDH) release, an indicator of cell membrane damage and cytotoxicity, and Caspase 3/7 activity, a key marker of apoptosis execution.

CompoundCell LineConcentration (µM)AssayIncubation Time (h)Result (vs. Control)
C6 Ceramide IM-FEN25LDH Release6Significant increase (~15% cytotoxicity)[3]
IM-FEN25Caspase 3/7 Activity6~2.5-fold increase[3]
2512~3-fold increase[3]
C6-DHS IM-FEN25LDH Release6, 12, 24No significant increase[3]
IM-FEN25Caspase 3/7 Activity6, 12, 24No significant increase[3]

Signaling Pathways

The differential ability of these two lipids to induce apoptosis is a direct result of their interaction with cellular signaling cascades.

C6 Ceramide: A Pro-Apoptotic Signal

C6 ceramide initiates apoptosis primarily through the intrinsic (mitochondrial) pathway. Its signaling cascade involves multiple well-characterized steps.

G C6 C6 Ceramide Mito Mitochondrial Outer Membrane C6->Mito Self-assembles to form Channels Ceramide Channels CytC Cytochrome c Release Channels->CytC Apaf Apaf-1 CytC->Apaf Binds to Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Cleaves and Activates Apoptosis Apoptosis Casp37->Apoptosis

C6 Ceramide-Induced Apoptotic Pathway
This compound (C6-DHS): An Inactive Analog

C6-DHS does not initiate a pro-apoptotic signaling cascade due to its inability to form mitochondrial channels. It fails to trigger the downstream events necessary for apoptosis.

G C6DHS This compound (C6-DHS) Mito Mitochondrial Outer Membrane C6DHS->Mito Fails to form channels NoChannels No Channel Formation NoApoptosis No Apoptosis Induction NoChannels->NoApoptosis

Effect of C6-DHS on the Apoptotic Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to compare these compounds.

Cell Viability (MTT Assay)
  • Cell Plating: Plate cells (e.g., rat decidual cells) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of C6 ceramide or C6-DHS (e.g., 1-20 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with C6 ceramide or C6-DHS as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Caspase 3/7 Activity Assay
  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with compounds as described.

  • Reagent Addition: After the incubation period, add a luminogenic substrate for caspase-3 and caspase-7 (e.g., a proluminescent caspase-3/7 substrate) to each well.

  • Incubation: Incubate at room temperature for 1 hour to allow for substrate cleavage by active caspases.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

Experimental Workflow Diagram

The logical flow for a typical comparative experiment is outlined below.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays Plating Plate Cells in Multi-Well Plates Adherence Overnight Incubation (Adherence/Synchronization) Plating->Adherence Control Vehicle Control Adherence->Control C6 C6 Ceramide Treatment Adherence->C6 C6DHS C6-DHS Treatment Adherence->C6DHS Viability Cell Viability (e.g., MTT) Control->Viability Cytotoxicity Cytotoxicity (e.g., LDH) Control->Cytotoxicity Apoptosis Apoptosis Markers (e.g., Caspase Activity, Annexin V) Control->Apoptosis C6->Viability C6->Cytotoxicity C6->Apoptosis C6DHS->Viability C6DHS->Cytotoxicity C6DHS->Apoptosis Data Data Analysis & Comparison Viability->Data Cytotoxicity->Data Apoptosis->Data

Workflow for Comparing C6 Ceramide and C6-DHS

Conclusion

The evidence overwhelmingly supports the classification of C6 ceramide as a potent inducer of apoptosis, while this compound is biologically inactive in this regard. This difference is rooted in the presence of the 4,5-trans-double bond in C6 ceramide, which is essential for forming mitochondrial channels and initiating the intrinsic apoptotic pathway. For researchers investigating ceramide-mediated signaling, C6-DHS serves as an indispensable negative control to ensure that the observed cellular responses are specifically attributable to the structure and function of ceramide and not to non-specific lipid effects.

References

A Comparative Analysis of N-Hexanoyldihydrosphingosine and Other Dihydroceramides in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once considered inert precursors in the de novo synthesis of ceramides (B1148491), dihydroceramides (DHCs) are now recognized as bioactive sphingolipids that play significant roles in a variety of cellular processes.[1][2] These molecules are implicated in autophagy, apoptosis, and responses to cellular stress.[2] Their biological activity is profoundly influenced by the length of their N-acyl chain. This guide provides a comparative overview of N-Hexanoyldihydrosphingosine (C6-DHS), a commonly used short-chain synthetic analog, against other dihydroceramides with varying acyl chain lengths, supported by experimental data and detailed protocols.

Data Presentation: Comparative Bioactivity of Dihydroceramides

Direct quantitative comparisons of the cytotoxic effects of various dihydroceramides across a single experimental system are limited in publicly available literature. However, by synthesizing data from studies on both dihydroceramides and their structurally similar ceramide counterparts, we can construct a comparative profile. The biological impact of these lipids is highly context-dependent, varying with cell type and the specific biological process being investigated.

FeatureN-Acetyl-Dihydrosphingosine (C2-DHS)N-Hexanoyl-Dihydrosphingosine (C6-DHS)N-Palmitoyl-Dihydrosphingosine (C16-DHS)
Primary Biological Effect Often used as a negative control due to low bioactivity in some apoptosis assays.[3] Can induce autophagy.[2]Induces autophagy and Endoplasmic Reticulum (ER) stress. Its role in apoptosis is less potent than its ceramide analog.Accumulation of endogenous long-chain DHCs is linked to autophagy and cytotoxicity.[2]
Relative Potency Low. Often considered biologically inactive compared to its ceramide counterpart in apoptosis induction.Moderate. Bioactivity is dependent on cell type and context. Less potent than C6-ceramide in inducing apoptosis.High. Endogenous accumulation is linked to significant cellular stress responses.
Mechanism of Action Weakly mimics some ceramide effects; can induce autophagy.Can induce ER stress and autophagy. Its pro-apoptotic activity is debated and appears cell-type specific.Potent inducer of autophagy and ER stress when its conversion to ceramide is inhibited.
Cell Permeability HighHighLow (as an exogenous agent)
Typical Concentration (in vitro) 10-50 µM10-50 µMNot typically used exogenously due to low permeability.

Table 1: Comparative overview of dihydroceramides with varying acyl chain lengths. The presented bioactivities are based on a synthesis of available literature and may vary significantly between different cell lines and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are standard protocols for assessing cell viability and apoptosis following treatment with dihydroceramides.

Cell Viability Assessment: MTT Assay

Objective: To determine the effect of different dihydroceramides on cell metabolic activity, as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare stock solutions of C2-DHS and C6-DHS in an appropriate solvent (e.g., DMSO). Dilute the stock solutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the dihydroceramide (B1258172) analogs or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with dihydroceramides using flow cytometry.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of C2-DHS and C6-DHS as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Dihydroceramide-Induced Autophagy Signaling

Dihydroceramides, particularly when their conversion to ceramides is blocked, can induce autophagy. A key mechanism involves the inhibition of the pro-survival Akt/mTORC1 signaling pathway.

Dihydroceramide_Autophagy_Pathway DHC Dihydroceramide (e.g., C6-DHS) Akt Akt DHC->Akt Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy_Proteins Autophagy Machinery (e.g., ULK1 complex) mTORC1->Autophagy_Proteins Inhibits Autophagosome Autophagosome Formation Autophagy_Proteins->Autophagosome Initiates Apoptosis_Workflow cluster_workflow Apoptosis Assay Workflow Cell_Culture 1. Seed and Culture Cells Treatment 2. Treat with Dihydroceramides Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Stain 4. Stain with Annexin V-FITC & PI Harvest->Stain Analysis 5. Flow Cytometry Analysis Stain->Analysis

References

A Comparative Analysis of N-Hexanoyldihydrosphingosine and Endogenous Ceramides in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the synthetic short-chain ceramide analogue, N-Hexanoyldihydrosphingosine (C6-DHS), and naturally occurring endogenous ceramides (B1148491). Understanding the similarities and differences in their mechanisms of action is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting ceramide signaling pathways.

Introduction to Ceramides

Endogenous ceramides are a structurally diverse class of sphingolipids composed of a sphingosine (B13886) backbone N-acylated with fatty acids of varying chain lengths (typically C16 to C24).[1][2][3] These lipids are not merely structural components of cellular membranes but also potent bioactive molecules that regulate a wide array of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation.[1][3][4] The specific biological outcome of ceramide signaling can be highly dependent on the acyl chain length of the ceramide species.[5]

This compound (C6-DHS) is a synthetic, cell-permeable ceramide analogue. It possesses a short (C6) acyl chain and a dihydrosphingosine backbone, which lacks the characteristic 4,5-trans double bond found in most endogenous ceramides. Due to its cell permeability, C6-DHS and its unsaturated counterpart, C6-ceramide, are widely used as experimental tools to mimic the effects of endogenous ceramides and to study their downstream signaling pathways. However, it is critical to recognize that these short-chain analogues may not always replicate the precise biological activities of their long-chain, endogenous counterparts.

Comparative Biological Activity: this compound vs. Endogenous Ceramides

The primary difference in the biological activity between C6-DHS and endogenous ceramides stems from their distinct physicochemical properties, which influence their behavior within cellular membranes and their interactions with protein targets.

FeatureThis compound (C6-DHS)Endogenous Ceramides (e.g., C16, C18)
Structure Short (C6) saturated acyl chain, dihydrosphingosine backboneLong (C16-C24) saturated or monounsaturated acyl chain, sphingosine backbone
Cell Permeability HighLow
Membrane Integration More soluble and can translocate to the cytosol.[6]Form stable, ordered domains (rafts) within membranes.
Apoptosis Induction Can induce apoptosis, though the mechanism may differ from long-chain ceramides. The 4,5-trans double bond, absent in C6-DHS, is important for the apoptotic effect of some short-chain ceramides.[7]Potent inducers of apoptosis through various pathways, including mitochondrial-dependent and -independent mechanisms.[8][9][10]
Effect on Endogenous Ceramide Levels Can be metabolized to generate endogenous long-chain ceramides via the salvage pathway.[6]Levels are tightly regulated by a balance of synthesis, degradation, and transport.
Signaling Specificity May exhibit broader, less specific effects due to higher mobility and different subcellular distribution.Acyl chain length confers specificity in signaling, with different chain lengths activating distinct downstream pathways.[5]

Signaling Pathways

Ceramides exert their effects by modulating the activity of various protein kinases, phosphatases, and other signaling molecules. While both C6-DHS and endogenous ceramides can influence similar pathways, the magnitude and kinetics of these effects can differ.

One of the key signaling cascades activated by ceramides is the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway, which is a critical mediator of apoptosis.[8][11] Ceramides can also influence the Akt/PKB survival pathway, often leading to its inhibition, thereby promoting apoptosis.

Below is a generalized representation of a ceramide-induced apoptosis signaling pathway.

CeramideSignaling Stress Cellular Stress (e.g., Cytokines, Chemotherapy) SMase Sphingomyelinase Stress->SMase activates C6DHS This compound (C6-DHS) EndoCer Endogenous Ceramides (e.g., C16, C18) C6DHS->EndoCer can be converted to Mitochondrion Mitochondrion C6DHS->Mitochondrion Akt Akt/PKB (Survival Pathway) C6DHS->Akt inhibits JNK JNK Pathway C6DHS->JNK EndoCer->Mitochondrion EndoCer->Akt inhibits EndoCer->JNK SMase->EndoCer generates CerS Ceramide Synthase CytoC Cytochrome c Mitochondrion->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Akt->Apoptosis inhibits JNK->Apoptosis

Caption: Generalized Ceramide-Induced Apoptosis Pathway.

Experimental Workflows

The following diagrams illustrate common experimental workflows for studying the effects of ceramides on cellular processes.

Workflow for Assessing Ceramide-Induced Apoptosis

ApoptosisWorkflow Start Cell Culture Treatment Treat with C6-DHS or induce endogenous ceramide production Start->Treatment Incubation Incubate for defined time points Treatment->Incubation Viability Assess Cell Viability (e.g., MTT, Trypan Blue) Incubation->Viability ApoptosisAssay Apoptosis Assays Incubation->ApoptosisAssay DataAnalysis Data Analysis and Comparison Viability->DataAnalysis AnnexinV Annexin V/PI Staining (Flow Cytometry) ApoptosisAssay->AnnexinV TUNEL TUNEL Assay (DNA Fragmentation) ApoptosisAssay->TUNEL Caspase Caspase Activity Assay (e.g., Caspase-3/7) ApoptosisAssay->Caspase AnnexinV->DataAnalysis TUNEL->DataAnalysis Caspase->DataAnalysis

Caption: Workflow for Apoptosis Assessment.

Workflow for Measuring Intracellular Ceramide Levels

CeramideMeasurementWorkflow Start Cell Culture and Treatment Harvest Harvest Cells Start->Harvest LipidExtraction Lipid Extraction (e.g., Bligh-Dyer method) Harvest->LipidExtraction LCMS LC-MS/MS Analysis LipidExtraction->LCMS Quantification Quantification of Ceramide Species LCMS->Quantification DataAnalysis Data Analysis and Comparison Quantification->DataAnalysis

Caption: Workflow for Ceramide Quantification.

Experimental Protocols

Ceramide Synthase (CerS) Activity Assay

This protocol is adapted from previously described methods to measure the activity of ceramide synthases.[1][2][8][9][12]

Materials:

  • Cell lysates

  • Assay buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Fatty acyl-CoA substrates (e.g., C16:0, C18:0-CoA)

  • C17-sphinganine (substrate)

  • d17:1/C18:0 ceramide (internal standard)

  • Chloroform/Methanol (1:2, v/v)

  • LC-ESI-MS/MS system

Procedure:

  • Prepare cell lysates in the assay buffer.

  • Incubate the cell lysates with 50 µM of a specific fatty acyl-CoA and 10 nmol of C17-sphinganine for 30 minutes at 37°C.

  • Stop the reaction and extract total lipids by adding chloroform/methanol (1:2, v/v).

  • Add a known amount of the internal standard (e.g., 100 pmol of d17:1/C18:0 ceramide).

  • Analyze the lipid extracts by LC-ESI-MS/MS to quantify the amount of the newly synthesized d17:0 dihydroceramide.

  • Express CerS activity as pmol of product formed per mg of protein per minute.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This is a common flow cytometry-based method to detect apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with C6-DHS or an inducer of endogenous ceramides.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Measurement of Intracellular Ceramide Levels by LC-MS/MS

This protocol provides a general workflow for the quantification of different ceramide species in biological samples.[1][2][9]

Materials:

  • Cell pellets

  • Internal standards for each ceramide species to be quantified

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Harvest and wash cells, then store the pellet at -80°C.

  • Add a mixture of internal standards to the cell pellet.

  • Perform lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the different ceramide species using a suitable chromatographic gradient.

  • Detect and quantify the ceramides using multiple reaction monitoring (MRM) in positive ion mode.

  • Calculate the concentration of each ceramide species based on the peak area relative to its corresponding internal standard.

Conclusion

This compound is a valuable tool for probing the roles of ceramide signaling in various cellular processes. Its cell permeability allows for the direct manipulation of intracellular ceramide levels. However, researchers must be cautious when interpreting data obtained using C6-DHS, as its biological activity may not perfectly mirror that of endogenous, long-chain ceramides. The differences in acyl chain length and the absence of the 4,5-trans double bond can lead to altered biophysical properties, subcellular localization, and downstream signaling events. Therefore, it is recommended to complement studies using C6-DHS with methods that modulate the levels of endogenous ceramides, such as the use of sphingomyelinase or inhibitors of ceramide-metabolizing enzymes, to gain a more comprehensive understanding of ceramide function. Direct comparative studies with quantitative data on the bioactivity of C6-DHS versus specific endogenous ceramides are still needed to fully elucidate their distinct roles.

References

A Comparative Guide to Ceramide Quantification: Cross-Validation of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of ceramides (B1148491) is crucial for understanding their roles in cellular processes and disease pathogenesis. This guide provides an objective comparison of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for the quantification of endogenous ceramides. Additionally, it clarifies the role of N-Hexanoyldihydrosphingosine (C6-DHS) in ceramide research.

This guide will delve into the experimental protocols and performance data of these methods to assist researchers in selecting the most appropriate technique for their specific needs.

Method Comparison Overview

The selection of a ceramide quantification method depends on the required sensitivity, specificity, throughput, and available instrumentation. While LC-MS/MS is widely regarded as the most accurate and specific method, HPLC-FLD offers a viable alternative for targeted analysis.

FeatureLC-MS/MSHPLC with Fluorescence Detection (HPLC-FLD)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation by liquid chromatography followed by detection of fluorescently labeled ceramides.
Specificity Very High (distinguishes isobaric species)Moderate to High (dependent on chromatography and labeling)
Sensitivity Very High (picomolar to femtomolar range)[1]High (picomolar range)
Throughput High-throughput methods are available[2][3][4]Moderate
Instrumentation Requires a tandem mass spectrometerRequires a fluorescence detector
Internal Standard Typically stable isotope-labeled or odd-chain ceramides (e.g., C17-ceramide)[1]Odd-chain ceramides or other structurally similar fluorescent molecules
Endogenous Analysis Direct quantification of native ceramidesIndirect quantification requiring derivatization

The Role of this compound (C6-DHS)

This compound, a short-chain ceramide analog, is not typically used for the direct quantification of endogenous long-chain ceramides. Instead, it serves as a valuable tool in ceramide research in the following ways:

  • Internal Standard in Mass Spectrometry: While less common than stable isotope-labeled or odd-chain (e.g., C17) ceramides, short-chain ceramides can be used as internal standards. Their distinct mass allows them to be differentiated from endogenous ceramides.

  • Cellular Assays: Exogenously added C6-ceramides are readily taken up by cells and can be used to study the downstream effects of increased ceramide levels, such as apoptosis and cell cycle arrest.

  • Enzyme Activity Assays: Fluorescently labeled short-chain ceramide analogs, such as NBD-C6-ceramide, are frequently used as substrates to measure the activity of enzymes involved in ceramide metabolism[5][6].

It is important to note that the biological effects of short-chain ceramides may not always perfectly mimic those of their endogenous long-chain counterparts.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for accurate and specific ceramide quantification. Its ability to separate different ceramide species and identify them based on their mass-to-charge ratio and fragmentation patterns makes it superior for complex biological samples.[7]

Experimental Protocol: LC-MS/MS for Ceramide Quantification

This protocol is a generalized representation based on common practices in the field[1][2][8].

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma or cell lysate, add an internal standard solution (e.g., C17-ceramide).

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (2:1, v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

2. LC Separation:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A: water with 0.1% formic acid and Solvent B: acetonitrile/isopropanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a higher concentration of Solvent A, gradually increasing to a high concentration of Solvent B to elute the hydrophobic ceramides.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is most common for ceramides.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the protonated ceramide molecule) and a specific product ion (a characteristic fragment) for each ceramide species.

  • Quantification: The peak area of each endogenous ceramide is compared to the peak area of the internal standard to calculate its concentration.

Performance Data for a Validated LC-MS/MS Method

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for ceramide quantification, as reported in the literature[1][8].

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5–50 pg/mL
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85–115%

Workflow for LC-MS/MS Ceramide Quantification

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, Tissue) add_is Add Internal Standard (e.g., C17-Ceramide) sample->add_is extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) add_is->extraction drydown Dry Down Under Nitrogen extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio to IS) ms->quant results Concentration of Endogenous Ceramides quant->results

Caption: Workflow for ceramide quantification using LC-MS/MS.

Alternative Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For laboratories without access to a mass spectrometer, HPLC with fluorescence detection offers a sensitive alternative for quantifying ceramides. This method requires derivatization of the ceramides with a fluorescent tag.

Experimental Protocol: HPLC-FLD for Ceramide Quantification

1. Sample Preparation and Derivatization:

  • Perform lipid extraction as described for the LC-MS/MS method, including the addition of an internal standard (e.g., C17-ceramide).

  • After drying down the lipid extract, add a derivatizing agent that reacts with the hydroxyl group of the ceramide to attach a fluorescent tag (e.g., anthroyl cyanide).

  • Incubate the reaction mixture under specific conditions (e.g., temperature and time) to ensure complete derivatization.

  • Quench the reaction and prepare the sample for HPLC injection.

2. HPLC Separation:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents (e.g., acetonitrile/isopropanol) is used to separate the derivatized ceramides.

  • Flow Rate: A typical flow rate is around 1 mL/min.

3. Fluorescence Detection:

  • The detector is set to the specific excitation and emission wavelengths of the fluorescent tag used.

  • The peak areas of the derivatized endogenous ceramides and the internal standard are recorded.

4. Quantification:

  • The concentration of each ceramide species is calculated based on the ratio of its peak area to that of the internal standard.

Workflow for HPLC-FLD Ceramide Quantification

HPLCFLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Lipid Extraction add_is->extraction derivatization Fluorescent Derivatization extraction->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc fld Fluorescence Detection hplc->fld quant Quantification (Peak Area Ratio to IS) fld->quant results Concentration of Endogenous Ceramides quant->results

Caption: Workflow for ceramide quantification using HPLC-FLD.

Conclusion

The cross-validation of results with established methods is paramount for ensuring data accuracy and reliability in ceramide research. LC-MS/MS stands as the gold standard for comprehensive and specific ceramide analysis, offering high sensitivity and throughput. While HPLC-FLD provides a viable and sensitive alternative, it relies on chemical derivatization. This compound and other short-chain ceramide analogs are valuable tools for investigating ceramide metabolism and signaling pathways rather than for direct quantification of endogenous species. The choice of methodology should be guided by the specific research question, the required level of detail, and the available resources.

References

N-Hexanoyldihydrosphingosine: A Comparative Guide for its Use as a Control Compound in Lipid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, the precise roles of bioactive lipids are often elucidated by comparing their activities to structurally similar but biologically inactive counterparts. N-Hexanoyldihydrosphingosine, also known as C6-dihydroceramide, serves as an essential negative control for its bioactive analog, N-Hexanoylsphingosine (C6-ceramide). This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed protocols, to aid researchers in designing and interpreting lipid-based studies.

The key structural difference between C6-ceramide and this compound lies in the sphingoid backbone. C6-ceramide possesses a critical 4,5-trans-double bond, which is absent in the saturated backbone of this compound. This subtle molecular variation renders this compound biologically inactive in many cellular processes where C6-ceramide is a potent signaling molecule, making it an ideal negative control.

Comparative Analysis of Biological Activity

The differential effects of C6-ceramide and this compound have been demonstrated across various cellular functions. Here, we present a summary of their comparative performance in key biological assays.

Table 1: Effect on Cell Viability
CompoundConcentrationCell TypeAssayResultReference
N-Hexanoylsphingosine (C6-ceramide) 10 µMDecidual CellsMTT AssayDecreased cell viability[1]
This compound 10 µMDecidual CellsMTT AssayNo significant effect on cell viability[1]
N-Hexanoylsphingosine (C6-ceramide) 20 µMKupffer CellsCCK-8 Assay~10% decrease in cell viability[2]
N-Hexanoylsphingosine (C6-ceramide) 30 µMKupffer CellsCCK-8 Assay~49% decrease in cell viability[2]
Table 2: Effect on Phagocytosis
CompoundConcentrationCell TypeAssayResultReference
N-Hexanoylsphingosine (C6-ceramide) 1 µMKupffer CellsFlow Cytometry (FITC-conjugated latex beads)~20% increase in phagocytic activity[2]
N-Hexanoylsphingosine (C6-ceramide) 5 µMKupffer CellsFlow Cytometry (FITC-conjugated latex beads)~30% increase in phagocytic activity[2]
N-Hexanoylsphingosine (C6-ceramide) 10 µMKupffer CellsFlow Cytometry (FITC-conjugated latex beads)~40% increase in phagocytic activity[2]
This compound 1, 5, 10 µMKupffer CellsFlow Cytometry (FITC-conjugated latex beads)No significant effect on phagocytic activity[2]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is adapted from studies assessing the cytotoxic effects of ceramide analogs.

1. Cell Seeding:

  • Seed cells (e.g., decidual cells) in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of N-Hexanoylsphingosine and this compound in a suitable solvent (e.g., ethanol).

  • Treat cells with the desired concentrations of each compound (e.g., 10 µM). Include a vehicle-only control.

  • Incubate for the desired treatment period (e.g., 24 hours).

3. MTT Reagent Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Allow the plate to stand overnight in the incubator.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Phagocytosis Assay

This protocol is based on the methodology used to assess the phagocytic activity of Kupffer cells.[2]

1. Isolation and Culture of Kupffer Cells:

  • Isolate Kupffer cells from rat liver using collagenase digestion and differential centrifugation with a Percoll gradient.[2]

  • Plate the isolated cells (1 x 10⁶ cells/well) and culture for 24 hours.[2]

2. Compound and Bead Incubation:

  • Treat the Kupffer cells with varying concentrations (1, 5, and 10 µM) of N-Hexanoylsphingosine or this compound.[2]

  • Concurrently, add FITC-conjugated latex beads (1 x 10⁷ beads/well) to each well.[2]

  • Use LPS (1 µg/ml) as a positive control for phagocytosis.[2]

  • Incubate for 120 minutes at 37°C.[2]

3. Flow Cytometry Analysis:

  • After incubation, wash the cells to remove non-ingested beads.

  • Detach the cells and analyze by flow cytometry.

  • The phagocytic activity is determined by measuring the mean fluorescence intensity (MFI) of the cells that have engulfed the FITC-conjugated beads.[2]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental design, the following diagrams are provided.

G Ceramide Metabolism Pathways cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway cluster_sphingomyelin Sphingomyelin Hydrolysis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 This compound This compound Dihydroceramide->this compound Analogue Downstream Signaling\n(Apoptosis, Cell Cycle Arrest) Downstream Signaling (Apoptosis, Cell Cycle Arrest) Ceramide->Downstream Signaling\n(Apoptosis, Cell Cycle Arrest) N-Hexanoylsphingosine (C6-Ceramide) N-Hexanoylsphingosine (C6-Ceramide) Ceramide->N-Hexanoylsphingosine (C6-Ceramide) Analogue Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Ceramidases Sphingosine->Ceramide CerS Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMases

Caption: Overview of ceramide synthesis pathways.

G Experimental Workflow for Comparative Analysis cluster_assays Biological Assays Cell Culture Cell Culture Treatment Groups Treatment Groups Cell Culture->Treatment Groups Control (Vehicle) Control (Vehicle) Treatment Groups->Control (Vehicle) N-Hexanoylsphingosine (C6-Ceramide) N-Hexanoylsphingosine (C6-Ceramide) Treatment Groups->N-Hexanoylsphingosine (C6-Ceramide) This compound This compound Treatment Groups->this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Control (Vehicle)->Cell Viability Assay (MTT) Phagocytosis Assay Phagocytosis Assay Control (Vehicle)->Phagocytosis Assay Apoptosis Assay Apoptosis Assay Control (Vehicle)->Apoptosis Assay N-Hexanoylsphingosine (C6-Ceramide)->Cell Viability Assay (MTT) N-Hexanoylsphingosine (C6-Ceramide)->Phagocytosis Assay N-Hexanoylsphingosine (C6-Ceramide)->Apoptosis Assay This compound->Cell Viability Assay (MTT) This compound->Phagocytosis Assay This compound->Apoptosis Assay Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay (MTT)->Data Analysis & Comparison Phagocytosis Assay->Data Analysis & Comparison Apoptosis Assay->Data Analysis & Comparison

Caption: Workflow for comparing lipid compound effects.

References

A Comparative Analysis of N-Hexanoyldihydrosphingosine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecificity of bioactive lipids is paramount for elucidating cellular mechanisms and developing targeted therapeutics. This guide provides a comparative analysis of N-Hexanoyldihydrosphingosine (C6-D-erythro-dihydrosphingosine) and its enantiomers, focusing on their differential biological activities and the underlying signaling pathways. While direct comparative quantitative data for the enantiomers of this compound is limited in the current literature, this guide synthesizes available data on closely related sphingolipids to provide a comprehensive overview.

This compound is a synthetic, cell-permeable analog of dihydrosphingosine, a key intermediate in the de novo synthesis of ceramides. Ceramides are critical second messengers involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence. The biological activity of these molecules is highly dependent on their stereochemistry. The naturally occurring stereoisomer is the D-erythro form, which is generally considered the most biologically active.

Comparative Biological Activities: D-erythro vs. L-enantiomers

The stereochemistry of sphingolipids dictates their interaction with enzymes and effector proteins, leading to distinct downstream cellular responses. The D-erythro enantiomer of sphingolipids is the natural mediator in various signaling pathways. In contrast, the L-threo isomers often act as potent inhibitors of key enzymes in sphingolipid metabolism and signaling.[1]

Induction of Apoptosis
Enzyme Inhibition

A key difference in the biological activity of sphingolipid enantiomers lies in their ability to inhibit specific kinases. The L-threo isomer of dihydrosphingosine, known as Safingol, is a well-characterized inhibitor of Protein Kinase C (PKC) and Sphingosine (B13886) Kinase (SphK).[1] In contrast, the D-erythro isomer of sphingosine is also a potent inhibitor of PKC.[3][4] This suggests that both enantiomeric forms can interact with PKC, but their binding modes and inhibitory potentials may differ.

Quantitative Data Comparison

Direct comparative quantitative data for the enantiomers of this compound is scarce. The following table summarizes available data for closely related sphingolipid isomers to illustrate the principle of stereospecific activity.

Compound/ParameterD-erythro IsomerL-threo IsomerReference
Protein Kinase C (PKC) Inhibition (IC50) ~10-20 µM (for Sphingosine)Potent Inhibitor (Safingol)[1][3]
Sphingosine Kinase (SphK) Inhibition Substrate for SphKPotent Inhibitor (Safingol)[1]
Apoptosis Induction Potent InducerSignificantly Less ActiveGeneral knowledge based on ceramide literature

Signaling Pathways

Ceramides, including this compound, exert their biological effects by modulating various intracellular signaling pathways. The D-erythro enantiomer is known to activate stress-signaling cascades that can lead to apoptosis. Key downstream effectors of ceramide signaling include:

  • Protein Phosphatases: Ceramide can activate Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[5] These phosphatases can dephosphorylate and inactivate pro-survival kinases such as Akt (Protein Kinase B).

  • Stress-Activated Protein Kinases (SAPKs): The c-Jun N-terminal kinase (JNK) pathway can be activated by ceramide, contributing to the apoptotic response.[5]

  • NF-κB Pathway: Ceramide generated through acid sphingomyelinase activation has been implicated in the activation of the transcription factor NF-κB.[6]

The differential effects of this compound enantiomers on these pathways are not fully elucidated but are presumed to be the basis for their distinct biological activities.

C6_D_DHS This compound (D-erythro) PP2A Protein Phosphatase 2A (PP2A) C6_D_DHS->PP2A activates JNK c-Jun N-terminal Kinase (JNK) C6_D_DHS->JNK activates Akt Akt / PKB (Pro-survival) PP2A->Akt inactivates Apoptosis Apoptosis Akt->Apoptosis inhibits JNK->Apoptosis promotes

Figure 1: Simplified signaling pathway of D-erythro-N-Hexanoyldihydrosphingosine-induced apoptosis.

Experimental Protocols

To facilitate further research, a detailed protocol for a common assay to quantify apoptosis induced by this compound and its enantiomers is provided below.

Annexin V and Propidium Iodide Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • This compound (D-erythro and L-enantiomers) dissolved in a suitable solvent (e.g., DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

  • Treatment: Treat cells with varying concentrations of D-erythro and L-enantiomers of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Harvesting: Gently collect the cells (including any floating cells) and transfer to a fluorescence-activated cell sorting (FACS) tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with Enantiomers Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & Propidium Iodide Wash->Stain FCM Flow Cytometry Analysis Stain->FCM Data Data Interpretation (Viable, Apoptotic, Necrotic) FCM->Data

Figure 2: Experimental workflow for the Annexin V and Propidium Iodide apoptosis assay.

Conclusion

The biological effects of this compound are profoundly influenced by its stereochemistry. The D-erythro enantiomer, being the naturally occurring form, is a potent mediator of cellular processes such as apoptosis, primarily through the activation of specific signaling pathways. In contrast, its L-enantiomers are generally less active in inducing these responses but may exhibit inhibitory effects on key enzymes like PKC and SphK. Further direct comparative studies with quantitative data are necessary to fully elucidate the distinct roles of each enantiomer. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers investigating the nuanced roles of these important bioactive lipids.

References

Assessing the Specificity of N-Hexanoyldihydrosphingosine's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the biological specificity of N-Hexanoyldihydrosphingosine (C6-dihydroceramide), a saturated short-chain ceramide analog. Due to the current lack of comprehensive specificity data for this compound, this document outlines a comparative approach, drawing parallels with its well-studied unsaturated counterpart, N-Hexanoylsphingosine (C6-ceramide), and the sphingosine-1-phosphate receptor modulator, FTY720 (Fingolimod). By presenting established experimental protocols and illustrating key signaling pathways, this guide offers a roadmap for researchers to rigorously evaluate the on-target and potential off-target effects of this compound.

Introduction to Ceramide Analogs in Research

Short-chain ceramide analogs, such as C6-ceramide and C6-dihydroceramide, are valuable research tools due to their increased cell permeability compared to their long-chain endogenous counterparts. They are frequently used to mimic the intracellular accumulation of ceramides (B1148491) and study their roles in various cellular processes, including apoptosis, cell cycle arrest, and signaling pathway modulation. However, the introduction of exogenous lipid analogs necessitates a thorough evaluation of their specificity to ensure that the observed biological effects are attributable to the intended target and not a consequence of unforeseen off-target interactions.

Comparative Landscape: this compound, C6-Ceramide, and FTY720

To understand the importance of specificity, it is useful to compare this compound with two other well-characterized signaling lipids:

  • N-Hexanoylsphingosine (C6-ceramide): A widely studied short-chain ceramide analog known to induce apoptosis in various cancer cell lines.[1] Its pro-apoptotic effects are often associated with the activation of specific signaling cascades.

  • FTY720 (Fingolimod): A sphingosine (B13886) analog that, upon phosphorylation, acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[2][3] While its primary mechanism of action is well-defined, FTY720 is also known to exhibit off-target effects, including the inhibition of ceramide synthases.[3][4][5]

The known off-target effects of FTY720 underscore the critical need for comprehensive specificity profiling of any novel lipid analog, including this compound.

Signaling Pathways

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and its intersection with key signaling pathways. Understanding this network is crucial for designing experiments to probe the specificity of this compound.

cluster_0 Sphingolipid Metabolism cluster_1 Downstream Signaling Serine_Palmitoyl_CoA Serine_Palmitoyl_CoA Dihydroceramide Dihydroceramide Serine_Palmitoyl_CoA->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide DES1 N_Hexanoyldihydrosphingosine N_Hexanoyldihydrosphingosine Dihydroceramide->N_Hexanoyldihydrosphingosine Analog Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase C6_ceramide C6_ceramide Ceramide->C6_ceramide Analog Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle\nArrest Cell Cycle Arrest Ceramide->Cell Cycle\nArrest PP2A PP2A Ceramide->PP2A Activation PKCζ PKCζ Ceramide->PKCζ Activation S1P S1P Sphingosine->S1P SphK1/2 Signaling\n(e.g., S1PRs) Signaling (e.g., S1PRs) S1P->Signaling\n(e.g., S1PRs) N_Hexanoyldihydrosphingosine->Apoptosis ? N_Hexanoyldihydrosphingosine->Cell Cycle\nArrest ? N_Hexanoyldihydrosphingosine->PP2A ? N_Hexanoyldihydrosphingosine->PKCζ ? Ceramidase Ceramidase N_Hexanoyldihydrosphingosine->Ceramidase ? SphK1_2 SphK1_2 N_Hexanoyldihydrosphingosine->SphK1_2 ? C6_ceramide->Apoptosis C6_ceramide->Cell Cycle\nArrest Downstream\nTargets Downstream Targets PP2A->Downstream\nTargets Dephosphorylation PKCζ->Downstream\nTargets FTY720 FTY720 CerS CerS FTY720->CerS Inhibition S1PRs S1PRs FTY720->S1PRs Modulation (as FTY720-P)

Caption: Overview of sphingolipid metabolism and ceramide-mediated signaling pathways.

Experimental Workflow for Specificity Assessment

A systematic approach is required to assess the specificity of this compound. The following workflow outlines a series of recommended experiments.

cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: In Vitro Enzymatic Assays cluster_2 Phase 3: Target Engagement & Off-Target Profiling A Cell Viability Assays (e.g., MTT, Annexin V) B Cell Cycle Analysis (Flow Cytometry) A->B C Kinase Assays (e.g., PKC, SphK) A->C D Phosphatase Assays (e.g., PP2A) C->D F Lipid-Protein Interaction Assays (e.g., Proximity Ligation Assay) C->F E Ceramidase Assays (Acid, Neutral, Alkaline) D->E G Broad Off-Target Screening (e.g., Kinase Panel, Receptor Profiling) F->G A This compound induces a cellular effect (e.g., decreased viability) B Does it modulate a known ceramide target in vitro? (e.g., PP2A, PKC) A->B C Yes B->C D No B->D E Is the in vitro effect potent and specific compared to other lipids? C->E H Does it interact with other proteins in the cell? (Proximity Ligation Assay) D->H F Potential on-target effect E->F Yes G Potential off-target effect or novel mechanism E->G No F->H I Does it hit targets in a broad off-target screen? H->I J High Specificity I->J No significant hits K Low Specificity (Promiscuous) I->K Multiple hits

References

The Sphingolipid Rheostat: A Comparative Guide to N-Hexanoyldihydrosphingosine and Sphingosine-1-Phosphate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, a delicate balance often dictates a cell's fate. The interplay between N-Hexanoyldihydrosphingosine (C6-DHS), a synthetic short-chain ceramide, and Sphingosine-1-Phosphate (S1P) exemplifies this principle, forming a critical "rheostat" that governs fundamental cellular processes such as proliferation, survival, and apoptosis.[1] This guide provides an objective comparison of their signaling pathways, supported by experimental data, to aid researchers in navigating the complexities of sphingolipid-mediated cell regulation.

At a Glance: Opposing Roles in Cell Fate

This compound and Sphingosine-1-Phosphate exert opposing effects on cellular function. C6-DHS, and ceramides (B1148491) in general, are widely recognized as pro-apoptotic and anti-proliferative agents.[2] Conversely, S1P is a potent pro-survival and pro-proliferative signaling molecule.[3][4][5] This functional antagonism forms the basis of the sphingolipid rheostat theory, where the relative intracellular levels of these two lipids can determine whether a cell lives or dies.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the distinct effects of C6-ceramide (as a proxy for C6-DHS) and S1P on key cellular processes. It is important to note that these data are compiled from different studies and experimental systems, and therefore, a direct comparison of absolute values may not be appropriate. However, the trends clearly demonstrate their opposing biological activities.

Table 1: Pro-Apoptotic Effects of C6-Ceramide

Cell LineC6-Ceramide Concentration (µM)EndpointObserved EffectCitation
K562 (Chronic Myelogenous Leukemia)25Apoptosis (Annexin V positive)Significant increase in apoptotic cells[6]
OPM2 (Multiple Myeloma)20Apoptosis (Hoechst 33342 staining)~5.5-fold increase in apoptosis compared to control[3]
Kupffer Cells20Cell Viability~10% decrease in cell viability[4]
Kupffer Cells30Cell Viability~49% decrease in cell viability[4]
MyLa (Cutaneous T Cell Lymphoma)25Cell Viability~67.3% reduction in cell viability after 24h[7]
HuT78 (Cutaneous T Cell Lymphoma)25Cell Viability~56.2% reduction in cell viability after 24h[7]

Table 2: Pro-Survival and Pro-Proliferative Effects of S1P

Cell LineS1P Concentration (nM)EndpointObserved EffectCitation
T-ALL (T-cell acute lymphoblastic leukemia) Blastsup to 500ChemotaxisDose-dependent increase in cell migration[8]
Rhabdomyosarcoma (RMS) cells100 - 1000Akt and MAPK PhosphorylationDose-dependent increase in phosphorylation[9]
U2OS (Osteosarcoma)~30S1P1 Receptor Internalization (EC50)Half-maximal effective concentration for receptor internalization[5]
PC12 (Pheochromocytoma)FTY720 (S1P receptor modulator)Cell Survival (post-oxidative stress)Increased cell survival[10]
Canine Hemangiosarcoma100 - 10000Cell ProliferationIncreased proliferation[11]

Signaling Pathways: A Tale of Two Lipids

The divergent cellular outcomes induced by C6-DHS and S1P are a direct consequence of their distinct signaling pathways.

This compound (Ceramide) Signaling: The Path to Apoptosis

Ceramides, including C6-DHS, are central figures in the induction of apoptosis. Their signaling cascades can be initiated through various stress stimuli and converge on the activation of effector caspases, the executioners of programmed cell death. One of the key mechanisms involves the activation of the intrinsic apoptotic pathway through effects on the mitochondria. Ceramides can also activate the extrinsic pathway by influencing death receptor signaling.[6][12]

C6_DHS_Signaling C6_DHS This compound (C6-DHS) Mitochondria Mitochondria C6_DHS->Mitochondria Activates Death_Receptors Death Receptors C6_DHS->Death_Receptors Influences Stress Cellular Stress Stress->C6_DHS Induces Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8 Caspase-8 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Death_Receptors->Caspase8 Activates

Caption: C6-DHS induced apoptotic signaling pathway.

Sphingosine-1-Phosphate Signaling: A Beacon of Survival

In stark contrast, S1P promotes cell survival and proliferation primarily through its interaction with a family of five G protein-coupled receptors (S1PRs).[13][14] The binding of S1P to its receptors triggers a cascade of intracellular signaling events, most notably the activation of the PI3K/Akt and MAPK/ERK pathways. These pathways are central to promoting cell growth, inhibiting apoptosis, and driving cell migration.[9][15]

S1P_Signaling S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds G_protein G Proteins S1PR->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK/ERK G_protein->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes MAPK->Survival Promotes Migration Cell Migration MAPK->Migration Promotes

Caption: S1P pro-survival and pro-migration signaling pathway.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments cited in the comparison of C6-DHS and S1P.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to detect apoptosis.[13][16]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of C6-DHS or vehicle control for the desired time period.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect and quantify the phosphorylation status of Akt, a key downstream effector of S1P signaling.[12][17]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of Akt (e.g., at Ser473 or Thr308) and total Akt. The amount of phosphorylated Akt relative to total Akt provides a measure of Akt activation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with S1P or control for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat to denature the proteins.

  • SDS-PAGE: Separate the proteins by electrophoresis on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt).

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody for total Akt to normalize the p-Akt signal.

Western_Blot_Workflow start Cell Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody (anti-p-Akt) block->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detect Detection (ECL) secondary->detect strip Stripping & Re-probing (anti-total-Akt) detect->strip end Analysis strip->end

Caption: General workflow for Western blot analysis.

Conclusion

The opposing signaling actions of this compound and Sphingosine-1-Phosphate underscore the importance of the sphingolipid rheostat in cellular decision-making. While C6-DHS and other ceramides steer the cell towards apoptosis, S1P provides strong pro-survival and proliferative signals. A thorough understanding of these pathways and the experimental tools to investigate them is crucial for researchers in fields ranging from cancer biology to immunology and neurodegenerative diseases. The targeted modulation of this rheostat holds significant promise for the development of novel therapeutic strategies.

References

A Comparative Analysis of N-Hexanoyldihydrosphingosine and Related Sphingolipids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pro-apoptotic sphingolipids N-Hexanoyldihydrosphingosine, C2-Ceramide, and Sphingosine (B13886), comparing their cytotoxic efficacy, mechanisms of action, and experimental protocols.

This guide provides an objective comparison of this compound (C6-dihydrosphingosine), a synthetic short-chain ceramide analog, with two other key sphingolipids, C2-ceramide and sphingosine, which are frequently studied for their roles in inducing apoptosis in cancer cells. This comparison aims to assist researchers in selecting the appropriate molecule for their studies by presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Comparative Efficacy: A Quantitative Overview

The cytotoxic effects of this compound, C2-ceramide, and sphingosine have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, such as cell growth. The following tables summarize the reported IC50 values for these sphingolipids in different cancer cell lines. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: IC50 Values of this compound (C6-dihydrosphingosine) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia~25[1]
Human Monocytes-~60 (non-toxic concentration)[2]

Table 2: IC50 Values of C2-Ceramide in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon CarcinomaNot specified, effective at inducing apoptosis[3]
OVCAR-3Ovarian CarcinomaNot specified, effective at inducing apoptosis[3]
HSC-ISquamous Cell CarcinomaToxic in a dose-dependent manner[4]
Human Monocytes-~6[2]

Table 3: IC50 Values of Sphingosine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Various Cancer Cell LinesVarious10 - 50[5]
Jurkat and U937LeukemiaNot specified, induces apoptosis[6]

Mechanisms of Action: Inducing Apoptosis

This compound, C2-ceramide, and sphingosine all function as pro-apoptotic molecules, primarily by influencing the ceramide/sphingosine-1-phosphate (S1P) rheostat, which determines cell fate.[7] An increase in the levels of ceramide and sphingosine promotes apoptosis, while an increase in S1P promotes cell survival and proliferation.[7][8]

This compound and C2-Ceramide: These short-chain, cell-permeable ceramide analogs can directly enter cells and mimic the effects of endogenous ceramide. They are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and release of cytochrome c from the mitochondria.[3] Some studies suggest that C6-ceramide can also induce a double block in the G1 and G2 phases of the cell cycle.[3]

Sphingosine: As a metabolite of ceramide, sphingosine also plays a significant role in apoptosis signaling.[7] It can be phosphorylated by sphingosine kinases (SphK) to form the pro-survival molecule S1P.[6][8] Therefore, an accumulation of sphingosine, by inhibiting its conversion to S1P, can drive the cell towards apoptosis.[6]

Signaling Pathways

The signaling pathways initiated by these sphingolipids are complex and interconnected. Below are diagrams illustrating the key pathways involved in the induction of apoptosis.

This compound / C2-Ceramide This compound / C2-Ceramide Mitochondria Mitochondria This compound / C2-Ceramide->Mitochondria Induces stress Cell Cycle Arrest (G1/G2) Cell Cycle Arrest (G1/G2) This compound / C2-Ceramide->Cell Cycle Arrest (G1/G2) Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Cytochrome c Release->Caspase Activation

Caption: Apoptosis induction by this compound and C2-Ceramide.

Sphingosine Sphingosine Sphingosine Kinase (SphK) Sphingosine Kinase (SphK) Sphingosine->Sphingosine Kinase (SphK) Substrate for Apoptosis Apoptosis Sphingosine->Apoptosis Promotes Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine Kinase (SphK)->Sphingosine-1-Phosphate (S1P) Catalyzes Cell Survival Cell Survival Sphingosine-1-Phosphate (S1P)->Cell Survival Promotes

Caption: The Sphingolipid Rheostat: Sphingosine, S1P, and Cell Fate.

Experimental Protocols

Accurate and reproducible data are crucial in scientific research. The following are detailed methodologies for key experiments used to assess the cytotoxic and pro-apoptotic effects of these sphingolipids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound, C2-ceramide, or sphingosine (stock solutions in a suitable solvent like DMSO or ethanol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the sphingolipid compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Treatment compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the sphingolipids for a specific duration.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound, C2-ceramide, and sphingosine are all valuable tools for studying apoptosis in cancer cells. While they share the common mechanism of promoting cell death by tipping the sphingolipid rheostat towards apoptosis, their potencies can vary between different cell lines. This guide provides a foundational comparison to aid researchers in their experimental design. For specific applications, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for the cell line of interest. The provided experimental protocols offer a standardized approach to generate reliable and comparable data.

References

A Comparative Guide to the Mechanism of Action of N-Hexanoyldihydrosphingosine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular mechanisms of N-Hexanoyldihydrosphingosine (C6-ceramide) and its functional alternatives in inducing cellular responses, primarily focusing on apoptosis, autophagy, and cell cycle arrest. The information presented is supported by experimental data, with detailed methodologies provided for key experiments.

Introduction to this compound (C6-Ceramide)

This compound, a synthetic, cell-permeable short-chain ceramide, is widely used in cell biology research to mimic the effects of endogenous ceramides. Ceramides are a class of sphingolipids that act as critical signaling molecules in a variety of cellular processes, including programmed cell death, cell growth, and differentiation. The short N-acyl chain of C6-ceramide allows for its efficient passage across the cell membrane, making it a valuable tool for investigating ceramide-mediated signaling pathways.

Core Mechanisms of Action

The primary mechanisms through which this compound exerts its cellular effects are:

  • Induction of Apoptosis: C6-ceramide is a potent inducer of programmed cell death in numerous cell lines.

  • Stimulation of Autophagy: It can trigger the cellular process of self-digestion, which can have both pro-survival and pro-death roles depending on the cellular context.

  • Cell Cycle Arrest: C6-ceramide can halt the progression of the cell cycle, typically at the G1 or G2/M phases.

Comparative Analysis with Functional Alternatives

This guide compares the performance of this compound with several alternatives that induce similar cellular outcomes. The alternatives covered are:

  • N-Acetyl-D-sphingosine (C2-ceramide): Another short-chain ceramide analog.

  • Phytosphingosine (B30862): A naturally occurring sphingolipid.

  • Edelfosine: A synthetic ether lipid with potent anti-cancer properties.

  • FTY720 (Fingolimod): A modulator of sphingosine-1-phosphate receptors that also impacts ceramide metabolism.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies to highlight the differential effects of this compound and its alternatives.

Table 1: Comparative Cytotoxicity and Apoptosis Induction
CompoundCell LineAssayConcentrationEffectCitation
This compound K562 (CML)Trypan Blue Exclusion25 µM, 50 µMIncreased cell death at both concentrations after 48h.[1]
CHP-100 (Neuroepithelioma)Apoptosis AssayEquimolar to C2-CerMarkedly more cytotoxic than C2-Cer.[2]
C2-ceramide HCT116 (Colon Carcinoma)Apoptosis AssayNot SpecifiedInduced apoptosis.[3][4]
OVCAR-3 (Ovarian Carcinoma)Apoptosis AssayNot SpecifiedInduced apoptosis.[3]
Bel7402 (Hepatocarcinoma)MTT Assay60 µmol/L83.8% ± 1.2% inhibition of cell proliferation.[5]
Phytosphingosine CHOCell Death AssayDose-dependentInduced cell death.[6]
Human Cancer CellsFlow CytometryNot SpecifiedIncreased sub-G1 population, indicating apoptosis.[7][8][9]
Edelfosine MCL & CLL cellsApoptosis AssayNot SpecifiedMost potent among alkyl-lysophospholipid analogues.[10]
Human Leukemic CellsApoptosis AssayNot SpecifiedInduced apoptosis in tumor cells, sparing normal cells.[11]
FTY720 (Fingolimod) Human Lung Endothelial CellsCeramide Synthase Assay2.5 µMCompetitive inhibitor of ceramide synthase 2 (Ki of 2.15 µM).[12][13]
Table 2: Comparative Effects on Cell Cycle
CompoundCell LineEffectCitation
This compound HCT116 & OVCAR-3Double block in G1 and G2, emptying the S phase.[3]
C2-ceramide Bel7402 (Hepatocarcinoma)G1 phase arrest (76.2% ± 1.3% of cells in G1 at 60 µmol/L).[5]
Phytosphingosine Human Cancer CellsIncrease of sub-G(1) population.[7][8][9]
Table 3: Comparative Effects on Autophagy
CompoundCell LineAssayEffectCitation
This compound HepG2 & LS174TWestern Blot (LC3-II)Synergistic increase in LC3-II when combined with vinblastine.[14]
C2-ceramide HT-29 & MCF-7Not SpecifiedInduces autophagy by activating PP2A and blocking Akt activation.[15]

Signaling Pathways and Mechanisms of Action

This compound (C6-ceramide)

C6-ceramide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It can lead to the release of cytochrome c from mitochondria and the activation of caspases.[3] In some cell types, C6-ceramide can be metabolized into long-chain ceramides, although studies suggest that the short-chain form itself is the primary driver of apoptosis.[16] C6-ceramide can also induce autophagy, as evidenced by the accumulation of LC3-II, a key marker of autophagosomes.[14] Furthermore, it can cause cell cycle arrest at the G1 and G2 phases.[3]

C6_Ceramide_Pathway C6_Cer This compound (C6-Ceramide) Mito Mitochondria C6_Cer->Mito Autophagy Autophagy (LC3-II accumulation) C6_Cer->Autophagy CellCycleArrest Cell Cycle Arrest (G1/G2) C6_Cer->CellCycleArrest CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound signaling pathways.

Alternative Compounds: Mechanisms of Action

Similar to C6-ceramide, C2-ceramide induces apoptosis via the mitochondrial pathway, involving cytochrome c release and caspase-3 activation.[3] It has also been shown to induce a G1 phase cell cycle arrest.[5] Some studies suggest that C2-ceramide is less potent than C6-ceramide in inducing apoptosis, which may be due to differences in their intracellular accumulation and metabolism.[2]

C2_Ceramide_Pathway C2_Cer C2-Ceramide Mito Mitochondria C2_Cer->Mito CellCycleArrest Cell Cycle Arrest (G1) C2_Cer->CellCycleArrest PP2A PP2A activation C2_Cer->PP2A CytC Cytochrome c release Mito->CytC Casp3 Caspase-3 activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Akt Akt inhibition PP2A->Akt Autophagy Autophagy Akt->Autophagy

C2-Ceramide signaling pathways.

Phytosphingosine induces apoptosis through the activation of caspase-8, followed by the activation of caspase-9 and -3.[7][8][9][17] This process involves the translocation of Bax to the mitochondria and the subsequent release of cytochrome c.[7][8][9] Interestingly, the activation of caspase-8 by phytosphingosine appears to be independent of death receptors.[7][8][9]

Phytosphingosine_Pathway Phyto Phytosphingosine Casp8 Caspase-8 activation Phyto->Casp8 Bax Bax translocation Phyto->Bax Casp3 Caspase-3 activation Casp8->Casp3 Mito Mitochondria Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Phytosphingosine-induced apoptotic pathway.

Edelfosine induces apoptosis through a unique mechanism that involves its accumulation in lipid rafts and the subsequent intracellular activation of the Fas/CD95 death receptor, independent of its natural ligand (FasL).[18][19] This leads to the recruitment of the death-inducing signaling complex (DISC) and activation of the caspase cascade.[20]

Edelfosine_Pathway Edelfosine Edelfosine LipidRafts Accumulation in Lipid Rafts Edelfosine->LipidRafts Fas Fas/CD95 clustering LipidRafts->Fas DISC DISC formation (FADD, pro-caspase-8) Fas->DISC Casp8 Caspase-8 activation DISC->Casp8 Casp3 Caspase-3 activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Edelfosine's mechanism of apoptosis induction.

FTY720 is a sphingosine (B13886) analog that, upon phosphorylation, acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors.[21][22] However, the unphosphorylated form of FTY720 can also exert biological effects by directly inhibiting ceramide synthases, leading to an accumulation of dihydrosphingosine and a decrease in ceramide levels.[12][13][23] This inhibition is competitive with respect to dihydrosphingosine.[12][13] Its pro-apoptotic effects are thought to be mediated, in part, by this modulation of sphingolipid metabolism.[24]

FTY720_Pathway cluster_0 Unphosphorylated FTY720 cluster_1 Phosphorylated FTY720 FTY720 FTY720 CerS Ceramide Synthases (CerS) FTY720->CerS inhibits Apoptosis Apoptosis FTY720->Apoptosis DHS Dihydrosphingosine (accumulates) CerS->DHS Ceramide Ceramide (decreases) CerS->Ceramide FTY720_P FTY720-P S1PR1 S1P1 Receptor FTY720_P->S1PR1 Internalization Receptor Internalization S1PR1->Internalization LymphocyteEgress Lymphocyte Egress (inhibited) Internalization->LymphocyteEgress

Dual mechanism of action of FTY720.

Experimental Protocols

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This method is used to detect and quantify apoptotic cells by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow:

Apoptosis_Workflow Start Induce Apoptosis (e.g., with C6-ceramide) Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Apoptosis assay workflow.

Autophagy Assay: LC3 Turnover

This assay measures autophagic flux by monitoring the conversion of LC3-I to LC3-II.

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosomal membranes. The amount of LC3-II is correlated with the number of autophagosomes. To measure autophagic flux, cells are treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of autophagosomes, leading to an accumulation of LC3-II that can be quantified by Western blotting.

Workflow:

Autophagy_Workflow Start Treat cells with inducer (e.g., C6-ceramide) +/- lysosomal inhibitor Lyse Lyse cells and collect protein Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Incubate_Primary Incubate with primary antibody (anti-LC3) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect with chemiluminescence Incubate_Secondary->Detect

LC3 turnover assay workflow.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to analyze the distribution of cells in different phases of the cell cycle.

Principle: PI stoichiometrically binds to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry. Cells in the G1 phase of the cell cycle have a 2n DNA content, while cells in the G2 and M phases have a 4n DNA content. Cells in the S phase have a DNA content between 2n and 4n.

Workflow:

CellCycle_Workflow Start Treat cells with compound (e.g., C6-ceramide) Harvest Harvest and Wash Cells Start->Harvest Fix Fix cells in cold ethanol Harvest->Fix Treat_RNase Treat with RNase A Fix->Treat_RNase Stain Stain with PI Treat_RNase->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Cell cycle analysis workflow.

Conclusion

This compound (C6-ceramide) is a versatile tool for studying ceramide-mediated cellular processes. Its ability to induce apoptosis, autophagy, and cell cycle arrest is well-documented. However, a range of alternative compounds, each with distinct mechanisms of action, can be employed to achieve similar cellular outcomes. The choice of compound will depend on the specific research question and the cellular context being investigated. This guide provides a framework for comparing these compounds and selecting the most appropriate tool for your research needs.

References

N-Hexanoyldihydrosphingosine: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of N-Hexanoyldihydrosphingosine (C6-dihydroceramide) in various cell lines. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates the compound's performance against its more studied analog, N-hexanoylsphingosine (C6-ceramide), and other alternatives, supported by experimental data.

Executive Summary

This compound is a saturated analog of the well-known pro-apoptotic agent C6-ceramide. Experimental evidence consistently demonstrates that this compound exhibits significantly lower efficacy in inducing apoptosis and reducing cell viability compared to C6-ceramide across multiple cancer cell lines. It is often utilized in research as a negative control to highlight the specific effects of the unsaturated sphingoid backbone of C6-ceramide. This guide synthesizes available data to provide a clear comparison of their cytotoxic and apoptotic effects.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and C6-ceramide in various cell lines.

Table 1: Effect on Cell Viability

Cell LineCompoundConcentration (µM)Incubation Time (h)% Reduction in Cell ViabilityCitation
Kupffer Cells (KCs)C6-ceramide20210%[1]
30249%[1]
Cutaneous T-cell Lymphoma (MyLa)C6-ceramide252457.0%[2]
1002487.0%[2]
Cutaneous T-cell Lymphoma (HuT78)C6-ceramide252463.9%[2]
1002479.8%[2]
Breast Cancer (MCF-7)C6-ceramide5-10 (IC50)Not Specified50%[3]
Breast Cancer (MDA-MB-231)C6-ceramide5-10 (IC50)Not Specified50%[3]
Embryonic Hippocampal (HN9.10e)C6-ceramide1324~40% (initial increase followed by decrease)[4][5]
Various Cancer Cell Lines This compound Up to 50 Up to 72 Generally reported as inactive or having minimal effect

Table 2: Induction of Apoptosis

Cell LineCompoundConcentration (µM)Incubation Time (h)ObservationsCitation
HCT116 (Colon Cancer)C6-ceramideNot SpecifiedNot SpecifiedInduction of apoptosis via caspase cascade and mitochondrial pathway.[6]
OVCAR-3 (Ovarian Cancer)C6-ceramideNot SpecifiedNot SpecifiedInduction of apoptosis via caspase cascade and mitochondrial pathway.[6]
Breast Cancer (MDA-MB-231)C6-ceramideNot SpecifiedNot Specified>70% increase in Annexin-V positive cells.
Various Cancer Cell Lines This compound Varied Varied Consistently used as a negative control, showing no significant induction of apoptosis.

Comparison with Other Alternatives

While C6-ceramide is the most direct comparator, other sphingolipid analogs and apoptosis-inducing agents are also relevant.

Table 3: Comparison with Other Sphingolipid Analogs and Apoptosis Inducers

Compound/AnalogMechanism of ActionEfficacy NotesCitation
C2-ceramide Pro-apoptotic short-chain ceramideInduces apoptosis in a wide range of cell lines.[7]
FTY720 (Fingolimod) Sphingosine analogImmunosuppressant with anti-tumor activity.[8]
ABC294640 Sphingosine kinase 2 (SphK2) inhibitorPromotes apoptosis by increasing cellular ceramide levels.[8]
Fenretinide (4-HPR) Synthetic retinoidInduces ceramide generation and apoptosis.[6][9]
Safingol Sphingosine analogProtein kinase C inhibitor with anti-tumor effects.[10]
Doxorubicin Chemotherapeutic agentInduces apoptosis through DNA damage and other mechanisms.[1][11]
Paclitaxel (Taxol) Chemotherapeutic agentMitotic inhibitor that can induce ceramide production and apoptosis.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat cells with various concentrations of this compound, C6-ceramide, or other test compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Visualizations

N-Hexanoylsphingosine (C6-ceramide) primarily induces apoptosis through the intrinsic or mitochondrial pathway. In contrast, this compound, lacking the critical double bond in the sphingoid backbone, is largely ineffective at initiating this cascade.

Experimental Workflow for Efficacy Testing

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HCT116) seeding Seeding in 96-well plates cell_culture->seeding treatment Treat cells with compounds (24, 48, 72h) seeding->treatment compound_prep Prepare Compounds: - this compound - C6-ceramide - Alternatives compound_prep->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay plate_reader Measure Absorbance (Plate Reader) viability_assay->plate_reader flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry data_quant Quantify: - % Cell Viability - % Apoptosis plate_reader->data_quant flow_cytometry->data_quant G cluster_stimulus Apoptotic Stimulus cluster_membrane Mitochondrial Membrane cluster_caspase Caspase Cascade C6_cer N-Hexanoylsphingosine (C6-Ceramide) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) C6_cer->MOMP Induces C6_dhcer This compound (C6-Dihydroceramide) C6_dhcer->MOMP No significant effect CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

References

Navigating Apoptosis: A Comparative Guide to N-Hexanoyldihydrosphingosine and its Alternatives in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible induction of apoptosis is paramount. N-Hexanoyldihydrosphingosine (C6-dihydrosphingosine) has emerged as a valuable tool in this endeavor. This guide provides a comprehensive comparison of its experimental data with alternative apoptosis-inducing agents, supported by detailed protocols and pathway visualizations to ensure data reproducibility and inform experimental design.

This compound, a synthetic short-chain ceramide analog, offers a cell-permeable means to investigate the intricate signaling pathways of apoptosis. Its efficacy, however, must be weighed against other commonly used compounds. This guide aims to provide an objective comparison to aid in the selection of the most appropriate tool for your research needs.

Comparative Analysis of Apoptosis Induction

The decision to use this compound often involves considering its apoptotic potency and mechanism in relation to other well-characterized inducers. Below are tables summarizing quantitative data from studies investigating the effects of short-chain ceramides (B1148491) and a common apoptosis inducer, staurosporine (B1682477). While direct reproducibility data for this compound is limited in the public domain, the data for its close analog, N-hexanoylsphingosine (C6-Cer), provides valuable insights.

Table 1: Comparison of Apoptotic Induction by Short-Chain Ceramide Analogs

CompoundCell LineConcentrationIncubation TimeApoptosis Rate (%)Data Source
N-hexanoylsphingosine (C6-Cer)CHP-10010 µM24 hoursMarkedly more cytotoxic than C2-Cer[1]
N-acetylsphingosine (C2-Cer)CHP-10010 µM24 hoursLess cytotoxic than C6-Cer[1]

Table 2: Apoptotic Induction by Staurosporine (A Common Alternative)

CompoundCell LineConcentrationIncubation TimeApoptosis Rate (%)Data Source
StaurosporineMurine Cortical Neurons30-100 nM24 hoursConcentration-dependent increase[2]
StaurosporineU-9370.5 µM18 hoursSignificant induction[3]
StaurosporineU-9371 µM24 hoursMore efficient than 0.5 µM for 18h[3]
StaurosporineHBL-100 (non-malignant)50 nM48 hours~100%[4]
StaurosporineT47D (metastatic)50 nM48 hours~4%[4]
StaurosporineHBL-10050 µM4 hoursComplete apoptosis[4]
StaurosporineT47D50 µM24 hoursComplete apoptosis[4]

Experimental Protocols

To ensure the reproducibility of experimental data, detailed methodologies are crucial. The following are protocols for key assays used to quantify the effects of this compound and its alternatives.

Cell Viability and Apoptosis Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or other apoptosis inducers for the desired incubation period.

    • Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Caspase-9 Activity Assay (Colorimetric)

  • Principle: This assay measures the activity of caspase-9, a key initiator caspase in the mitochondrial apoptotic pathway. The assay utilizes a specific peptide substrate for caspase-9 (e.g., LEHD-pNA) which, when cleaved by active caspase-9, releases a chromophore (p-nitroaniline, pNA) that can be quantified by measuring absorbance.

  • Protocol:

    • Culture and treat cells with this compound or other compounds.

    • Lyse the cells using a provided lysis buffer to release intracellular contents, including caspases.

    • Incubate the cell lysate with the caspase-9 substrate (LEHD-pNA) in a 96-well plate.

    • Measure the absorbance at 405 nm at various time points or as an endpoint measurement. The increase in absorbance is proportional to the caspase-9 activity.

3. Cytochrome c Release Assay (Western Blotting)

  • Principle: This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

  • Protocol:

    • Treat cells with the desired apoptotic stimulus.

    • Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

    • Run the protein lysates from both fractions on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the bands. An increase in the cytochrome c band in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates apoptosis induction.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in apoptosis is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Perturbation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9 Caspase-9 Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 Cleavage & Activation Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 DNA_Fragmentation DNA_Fragmentation Caspase-3->DNA_Fragmentation Apoptosome->Caspase-9 Activation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

G Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Assay_Selection 4. Select Assay Incubation->Assay_Selection Viability_Assay Cell Viability Assay (e.g., MTT) Assay_Selection->Viability_Assay Caspase_Assay Caspase Activity Assay (e.g., Caspase-9) Assay_Selection->Caspase_Assay Cytochrome_c_Assay Cytochrome c Release (Western Blot) Assay_Selection->Cytochrome_c_Assay Data_Acquisition 5. Data Acquisition Viability_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Cytochrome_c_Assay->Data_Acquisition Data_Analysis 6. Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow for studying apoptosis.

References

A Researcher's Guide to the Analytical Detection of N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Hexanoyldihydrosphingosine (C6-DHS), a key short-chain ceramide, is crucial for understanding its role in various cellular processes, including signaling and metabolism. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose, supported by experimental data and detailed protocols.

This document outlines the performance of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Enzyme-Linked Immunosorbent Assay (ELISA) in the analysis of this compound.

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound detection is dictated by the specific requirements of the research, such as sensitivity, specificity, throughput, and cost. The following table summarizes the quantitative performance of the most common techniques. It is important to note that performance metrics can vary based on the specific instrumentation, sample matrix, and experimental conditions. Data for this compound is limited in some cases; therefore, data for closely related short-chain ceramides (B1148491) are provided as a reference.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryKey AdvantagesKey Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.5 - 60 ng/mL[1][2]10 - 90 ng/mL[1][2]10 - 800 ng/mL[1]78 - 99%[3]High sensitivity, high specificity, ability to analyze complex mixtures.[4]High instrument cost, requires skilled operators.[4]
GC-MS Gas-phase chromatographic separation followed by mass-based detection.Not specifically reported for C6-DHS1.4 - 2.3 ng/mL (for other ceramides)[5]Not specifically reported for C6-DHSNot specifically reported for C6-DHSHigh resolution for fatty acid analysis.[4]Requires derivatization, potential for analyte loss.[4]
HPTLC Planar chromatographic separation on a high-performance layer.10 ng/mL (for plant-derived ceramides)[6]30 ng/mL (for plant-derived ceramides)[6]30 - 1050 ng/mL (for plant-derived ceramides)[6]Not specifically reported for C6-DHSCost-effective, simple, suitable for screening.[4]Lower resolution and sensitivity compared to MS methods.[4]
ELISA Immunoassay based on antibody-antigen recognition.Not availableNot availableNot availableNot availableHigh throughput, easy to use with commercial kits.No specific commercial kits currently available for this compound.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and analytical procedures, the following diagrams illustrate the ceramide metabolic pathway and the typical experimental workflows for the discussed analytical methods.

Ceramide_Metabolic_Pathway Ceramide Metabolic Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_breakdown Ceramide Breakdown Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS This compound This compound Dihydroceramide->this compound Acyl-CoA (Hexanoyl-CoA) Sphingosine (B13886) Sphingosine Ceramide->Sphingosine CDase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK

Ceramide metabolic pathways, including de novo synthesis and the salvage pathway.

LC_MS_MS_Workflow LC-MS/MS Experimental Workflow Sample_Preparation Sample Preparation (e.g., Bligh-Dyer Extraction) LC_Separation Liquid Chromatography (Reversed-Phase C8/C18) Sample_Preparation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis_1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->Mass_Analysis_1 Fragmentation Quadrupole 2 (Q2) (Collision-Induced Dissociation) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Quadrupole 3 (Q3) (Product Ion Detection) Fragmentation->Mass_Analysis_2 Data_Analysis Data Analysis (Quantification) Mass_Analysis_2->Data_Analysis

A typical workflow for the analysis of this compound using LC-MS/MS.

GC_MS_Workflow GC-MS Experimental Workflow Sample_Preparation Sample Preparation (Lipid Extraction) Derivatization Derivatization (e.g., Silylation) Sample_Preparation->Derivatization GC_Separation Gas Chromatography (Capillary Column) Derivatization->GC_Separation Ionization Electron Impact (EI) GC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analysis Data_Analysis Data Analysis (Quantification) Mass_Analysis->Data_Analysis

A generalized workflow for the GC-MS analysis of ceramides, including the crucial derivatization step.

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of various ceramide species.[3]

1. Sample Preparation (Bligh and Dyer Extraction):

  • Homogenize tissue samples in a chloroform (B151607)/methanol mixture.

  • Add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • For plasma samples, an initial isolation of sphingolipids using silica (B1680970) gel column chromatography is recommended to improve sensitivity.[3]

  • Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC Separation:

  • Column: A reversed-phase C8 or C18 column (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 μm) is commonly used.[3]

  • Mobile Phase A: Water with 0.2% formic acid.[3]

  • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[3]

  • Gradient: Start with 50% B, increase to 100% B over 3 minutes, hold for 12 minutes, and then re-equilibrate.[3]

  • Flow Rate: 0.3 mL/min.[3]

3. MS/MS Detection:

  • Ionization: Electrospray ionization in positive mode (ESI+).[3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and internal standards need to be optimized. For many ceramides, a common product ion corresponding to the sphingoid backbone is monitored.

4. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the analyte standards. Odd-chain ceramides like C17-ceramide are often used as internal standards.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing the fatty acid composition of ceramides, but it requires a derivatization step to increase the volatility of the analytes.[4]

1. Sample Preparation and Derivatization:

  • Extract lipids from the sample using a suitable method (e.g., Folch extraction).

  • Hydrolyze the ceramide to release the fatty acid and sphingoid base, or derivatize the intact ceramide.

  • A common derivatization method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.[7][8] The reaction is typically carried out by heating the dried lipid extract with the silylating agent.

2. GC Separation:

  • Column: A non-polar capillary column (e.g., HP-5) is typically used.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized ceramides.

3. MS Detection:

  • Ionization: Electron Impact (EI) ionization is commonly used.

  • Analysis Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.

4. Quantification:

  • Quantification is achieved by comparing the peak area of the derivatized analyte to that of a derivatized internal standard and using a calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective method for the semi-quantitative analysis of ceramides.[4]

1. Sample Preparation:

  • Extract lipids from the sample.

  • Apply the concentrated lipid extract to an HPTLC plate (e.g., silica gel 60).[9]

2. Chromatographic Development:

  • Develop the HPTLC plate in a chamber with a suitable solvent system to separate the different lipid classes. The choice of solvent system depends on the specific ceramides being analyzed.

3. Visualization and Quantification:

  • Visualize the separated ceramide bands by staining with a reagent such as iodine vapor or a copper sulfate (B86663) solution followed by heating.[9]

  • Quantify the spots by densitometry, comparing the intensity of the sample spots to those of known standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the targeted detection of specific molecules.

1. General Principle:

  • ELISA for small molecules like ceramides is typically based on a competitive format.

  • An antibody specific to the target molecule is coated onto a microplate.

  • The sample containing the analyte and a known amount of labeled analyte are added to the wells and compete for binding to the antibody.

  • The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

2. Availability for this compound:

  • A thorough search of commercial suppliers indicates that there are currently no specific ELISA kits available for the direct quantification of this compound. While kits for other sphingolipids and related enzymes exist, researchers seeking to use an ELISA-based method would likely need to develop and validate their own assay, which would involve producing or sourcing a specific antibody.

References

Safety Operating Guide

Navigating the Disposal of N-Hexanoyldihydrosphingosine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of all laboratory chemicals, including the bioactive sphingolipid N-Hexanoyldihydrosphingosine, is a critical aspect of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and chemical waste management principles to safeguard personnel and the environment.

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of this compound and similar ceramide compounds.

ParameterInformationSource
Chemical Name This compound-
Synonyms Ceramide (C6)-
Appearance Solid[1]
Storage Temperature -20°C[1]
Hazard Classification While not explicitly classified, related ceramides (B1148491) may be considered hazardous (e.g., skin and eye irritant). It is best practice to handle as a hazardous chemical waste.[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must always be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe management.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risks. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables such as pipette tips and microfuge tubes, in a designated and clearly labeled hazardous waste container.[1][4]

    • The container must be compatible with the chemical and prominently marked as "Hazardous Waste" with the full chemical name, "this compound".[5]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[1]

    • Never mix this waste with other incompatible waste streams.[5]

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[1]

  • This area should be away from general laboratory traffic to prevent accidental spills or exposure.

4. Final Disposal:

  • Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[6][7] The intentional dilution of hazardous waste to avoid proper disposal is illegal.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate solid_waste Solid Waste: (Powder, Contaminated Consumables) segregate->solid_waste Is it solid? liquid_waste Liquid Waste: (Solutions containing the compound) segregate->liquid_waste Is it liquid? collect_solid Collect in Labeled 'Hazardous Waste' Container (Solid) solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Waste' Container (Liquid) liquid_waste->collect_liquid storage Step 3: Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Step 4: Arrange for Pickup by EHS or Licensed Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Hexanoyldihydrosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Hexanoyldihydrosphingosine. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is fundamental to minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound in both powdered and dissolved forms.

Protection Type Recommended PPE Purpose Standard
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[1][2]Protects against splashes, aerosols, and fine dust particles.[1][3]ANSI Z87.1 compliant.[1]
Skin Protection Chemical-resistant gloves (nitrile is a suitable choice), a fully buttoned lab coat, long pants, and closed-toe shoes.[1][4][2]Prevents direct skin contact with the chemical, which could cause irritation.[1]EN 374 (for gloves).
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[1][4]Protects against the inhalation of fine particles or aerosols.NIOSH approved.

II. Operational Protocol: A Step-by-Step Guide to Safe Handling

Following a standardized operational protocol is critical for minimizing the risk of contamination and accidental exposure. All procedures involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5]

A. Preparation and Weighing (Solid Form):

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and containers.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of powdered this compound. Avoid creating dust by handling the powder gently.

B. Solubilization:

  • Solvent Selection: Lipids like this compound should be dissolved in an appropriate inert, non-alcoholic solvent.

  • Dissolving: Add the solvent to the weighed powder in a clean, appropriate container (e.g., glass vial with a Teflon-lined cap).[1]

  • Mixing: Gently agitate the mixture until the solid is fully dissolved. Avoid vigorous shaking that could create aerosols.

C. Storage:

  • Short-term Storage: For temporary storage, keep solutions in tightly sealed containers in a cool, dark place.

  • Long-term Storage: For extended storage, it is recommended to store the compound at -20°C.[1]

III. Spill and Disposal Plan: Ensuring a Safe and Clean Workspace

Proper management of spills and waste is crucial for laboratory safety and environmental protection.

A. Spill Response:

  • Small Powder Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Small Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Cleaning: Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]

  • Contaminated Materials: Dispose of all cleaning materials as hazardous waste.[1]

B. Waste Disposal:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's guidelines.[6]

  • Containment: Collect all materials that have come into contact with the compound, including gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.[1]

  • Labeling: Label the waste container with "Hazardous Waste" and the name of the chemical.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[6]

IV. Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Powder don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve store 5. Use or Store dissolve->store decontaminate 6. Decontaminate Work Area store->decontaminate doff_ppe 7. Doff PPE decontaminate->doff_ppe collect_waste 8. Collect Contaminated Materials doff_ppe->collect_waste dispose 9. Dispose as Hazardous Waste collect_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hexanoyldihydrosphingosine
Reactant of Route 2
Reactant of Route 2
N-Hexanoyldihydrosphingosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.